molecular formula C9H10F2O B130823 2-(2,4-Difluorophenyl)propan-2-ol CAS No. 51788-81-9

2-(2,4-Difluorophenyl)propan-2-ol

Cat. No.: B130823
CAS No.: 51788-81-9
M. Wt: 172.17 g/mol
InChI Key: SLTYBPUHHHXDGF-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)propan-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H10F2O and its molecular weight is 172.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-difluorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTYBPUHHHXDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442997
Record name 2-(2,4-difluorophenyl)propan-2-ol
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Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51788-81-9
Record name 2,4-Difluoro-α,α-dimethylbenzenemethanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-difluorophenyl)propan-2-ol
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Record name 2-(2,4-difluorophenyl)propan-2-ol
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Foundational & Exploratory

2-(2,4-Difluorophenyl)propan-2-ol CAS number 51788-81-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2,4-Difluorophenyl)propan-2-ol (CAS: 51788-81-9): A Cornerstone Intermediate in Antifungal Synthesis

Introduction and Strategic Importance

This compound is a tertiary alcohol that serves as a pivotal building block in the synthesis of high-value pharmaceutical compounds.[1][2] Its molecular structure, featuring a difluorinated phenyl ring, is a key pharmacophore in a class of potent antifungal agents known as azoles. The primary significance of this compound lies in its role as a direct precursor to Fluconazole, a widely used medication for treating a range of fungal infections.[3][4] This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of its synthesis, characterization, and critical application in medicinal chemistry, emphasizing the scientific rationale behind the described methodologies.

Physicochemical and Spectroscopic Profile

Accurate characterization of a starting material is a self-validating system for any synthetic workflow. The identity and purity of this compound must be unequivocally confirmed before its use in subsequent reactions. The following tables summarize its key physical properties and the expected spectroscopic data for robust analytical verification.

Table 1: Physicochemical Properties

Property Value Source / Notes
CAS Number 51788-81-9 [5][6]
Molecular Formula C₉H₁₀F₂O [5][6]
Molecular Weight 172.17 g/mol [1][5]
Appearance Powder [1]
Synonyms 2,4-Difluoro-α,α-dimethyl-benzenemethanol [1][2]

| Storage | Store at 2-8°C, protected from air and light |[1] |

Table 2: Spectroscopic Characterization Data

Technique Expected Observations & Rationale
¹H NMR Aromatic Protons (3H): Complex multiplets between δ 6.8-7.5 ppm, characteristic of a 1,2,4-trisubstituted benzene ring with strong fluorine coupling. Methyl Protons (6H): A sharp singlet around δ 1.6 ppm, representing the two equivalent methyl groups. Hydroxyl Proton (1H): A broad singlet (exchangeable with D₂O) typically between δ 2-4 ppm, depending on solvent and concentration. The integration ratio of 3:6:1 is a key diagnostic feature.
¹³C NMR Aromatic Carbons: Multiple signals in the δ 100-165 ppm region. The carbons directly bonded to fluorine will show large C-F coupling constants, a definitive feature for confirming the substitution pattern. Quaternary Carbon (C-OH): A signal around δ 72 ppm. Methyl Carbons: A signal around δ 32 ppm.
IR Spectroscopy O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol hydroxyl group. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.[7] C-F Stretch: Strong, sharp absorption bands typically found in the 1100-1300 cm⁻¹ region, confirming the presence of the fluoro substituents.[7]

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 172.07. The high-resolution mass should align with the calculated exact mass. Key Fragments: A prominent peak at m/z = 157 ([M-CH₃]⁺) due to the loss of a methyl radical, which is a common fragmentation pathway for tertiary alcohols. |

Core Synthesis Protocol: Grignard Reaction

The most direct and industrially relevant synthesis of this compound is achieved via a Grignard reaction. This classic carbon-carbon bond-forming reaction is chosen for its efficiency and reliability.[8] The causality of this choice rests on the "umpolung" (polarity reversal) of the difluorophenyl ring; by converting the electrophilic carbon of an aryl halide into a potent nucleophilic carbanion, it can readily attack an electrophilic carbonyl carbon, such as that in acetone.[9]

G1 cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition & Workup A 1-Bromo-2,4-difluorobenzene D 2,4-Difluorophenylmagnesium bromide (Grignard Reagent) A->D + Mg (Oxidative Insertion) B Magnesium (Mg) B->D C Anhydrous Ether (Solvent) C->D in F Alkoxide Intermediate D->F Reacts with E Acetone (CH₃COCH₃) E->F Nucleophilic Attack G This compound (Final Product) F->G Acidic Workup (e.g., H₃O⁺) (Protonation)

Caption: Workflow for the Grignard synthesis of this compound.

Detailed Step-by-Step Methodology

Safety Precaution: Grignard reactions are highly exothermic and moisture-sensitive. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) in a well-ventilated fume hood. Anhydrous solvents are critical.[9] Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves, is mandatory.[10][11]

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or inert gas inlet), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry all glassware under vacuum or in an oven and allow to cool under an inert atmosphere.

  • Initiation of Grignard Reagent: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to activate the magnesium surface.[9] Add a small portion of a solution of 1-bromo-2,4-difluorobenzene (1.0 eq.) in anhydrous diethyl ether via the dropping funnel.

  • Formation of Grignard Reagent: The reaction is initiated once the brown color of the iodine disappears and gentle bubbling is observed. Once initiated, add the remaining 1-bromo-2,4-difluorobenzene solution dropwise at a rate that maintains a gentle reflux. The reaction mixture will typically turn cloudy and grey/brown. After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the reagent.

  • Nucleophilic Addition: Cool the flask containing the Grignard reagent in an ice bath. Add a solution of acetone (1.1 eq.) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution. This step is highly exothermic; maintain the temperature below 10°C. A thick, white precipitate will form.

  • Quenching and Workup: After the acetone addition is complete, allow the mixture to stir at room temperature for 1 hour. Cautiously quench the reaction by slowly adding it to a stirred mixture of ice and a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl). This protonates the alkoxide intermediate and dissolves the magnesium salts.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[12]

  • Final Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel to afford pure this compound.

Application in Pharmaceutical Synthesis: The Pathway to Fluconazole

The primary industrial application of this compound is as a key intermediate in the multi-step synthesis of Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol).[3][4][13] The tertiary alcohol is first converted into a reactive epoxide, which then undergoes a nucleophilic ring-opening reaction with 1,2,4-triazole to install the second triazole ring and complete the Fluconazole structure.

G2 A This compound (Starting Material) B 1-chloro-2-(2,4-difluorophenyl)acetone (Intermediate II) A->B Reaction with Chloroacetyl chloride C 1-(2-(2,4-difluorophenyl)-2,3-epoxypropyl) -1H-1,2,4-triazole (Oxirane Intermediate) B->C 1. Reaction with 1,2,4-triazole 2. Epoxidation (Corey-Chaykovsky) D Fluconazole (Final Product) C->D Ring-opening with 1,2,4-triazole & base

Caption: Synthetic pathway from this compound to Fluconazole.

This synthetic transformation underscores the strategic value of the title compound. The initial Grignard synthesis provides the core difluorophenyl tertiary alcohol scaffold. Subsequent steps build upon this scaffold to introduce the two triazole moieties essential for the antifungal activity of Fluconazole.[4] The mechanism of action for azole antifungals like Fluconazole involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4][14][15]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

  • Hazard Identification: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[16][17]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[16] Work should be performed in a well-ventilated area or fume hood.

  • Handling: Avoid breathing dust, fumes, or vapors.[16] Prevent contact with skin and eyes. Use non-sparking tools and take precautionary measures against static discharge, as fine powders can be flammable.[10][18]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][18]

Conclusion

This compound is more than a simple chemical; it is an enabling intermediate that has played a crucial role in the development of modern antifungal therapies. Its efficient synthesis via the Grignard reaction and its strategic conversion to Fluconazole highlight its importance in medicinal chemistry. For researchers in drug discovery and process development, a thorough understanding of this compound's synthesis, characterization, and reaction pathways is essential for the innovation of new therapeutic agents and the optimization of existing manufacturing processes.

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Sources

physicochemical properties of 2-(2,4-Difluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,4-Difluorophenyl)propan-2-ol

Introduction: A Key Intermediate in Pharmaceutical Synthesis

This compound is a tertiary alcohol of significant interest within the pharmaceutical and fine chemical industries. Its structural features, particularly the difluorinated phenyl ring, make it a crucial building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Most notably, it serves as a precursor in the production of potent antifungal agents, such as fluconazole.[1][2] Understanding the distinct physicochemical properties of this compound is paramount for researchers and drug development professionals to ensure process optimization, analytical method development, and quality control.

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by established analytical principles and methodologies. As a senior application scientist, the narrative aims not just to present data, but to explain the underlying chemical principles and the rationale behind the analytical techniques used for its characterization.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its identity and structure. The systematic name for the compound is this compound. Its unique Chemical Abstracts Service (CAS) number is 51788-81-9.[2][3]

IR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interpretation Interpretation prep Prepare KBr pellet or a thin film of the sample acquire Acquire spectrum using FT-IR Spectrometer prep->acquire Place in beam path process Process data (baseline correction, peak picking) acquire->process Generate interferogram identify Identify key functional group peaks: O-H, C-H (sp2/sp3), C=C, C-O, C-F process->identify Output spectrum

Workflow for Infrared (IR) Spectroscopy Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show four distinct signals:

  • -OH Proton (1H): A singlet, typically broad, in the 1.5-4.0 ppm range. Its chemical shift can be highly variable depending on solvent, concentration, and temperature. Due to rapid proton exchange, it often does not couple with neighboring protons. [4]2. -CH₃ Protons (6H): A sharp singlet around 1.5-1.7 ppm . The two methyl groups are chemically equivalent, and they have no adjacent protons to couple with, hence a singlet is expected.

  • Aromatic Protons (3H): A complex multiplet pattern in the 6.8-7.5 ppm region. The three protons on the difluorophenyl ring are in different chemical environments and will exhibit coupling to each other and to the fluorine atoms, resulting in a complex splitting pattern.

The proton-decoupled ¹³C NMR spectrum should display six unique carbon signals, as the two methyl groups are equivalent:

  • -CH₃ Carbons: One signal in the aliphatic region, estimated around 25-35 ppm . [5]2. Quaternary Carbon (-C-OH): One signal for the carbon atom bonded to the hydroxyl group, expected around 70-80 ppm . Its attachment to the electronegative oxygen atom shifts it downfield. [6]3. Aromatic Carbons: Four distinct signals in the 110-165 ppm region. The signals for the carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling, which is a powerful diagnostic tool. The other aromatic carbons will also show smaller couplings to the fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

  • Molecular Ion Peak [M]⁺: The mass-to-charge ratio (m/z) corresponding to the molecular weight (172.17) should be observable.

  • Key Predicted Fragments:

    • [M-CH₃]⁺ (m/z 157): Loss of a methyl group is a common fragmentation pathway for tertiary alcohols and benzylic systems.

    • [M-H₂O]⁺ (m/z 154): Dehydration, or the loss of a water molecule, is another characteristic fragmentation for alcohols.

    • Predicted adducts such as [M+H]⁺ (m/z 173.07726) and [M+Na]⁺ (m/z 195.05920) are expected in soft ionization techniques like Electrospray Ionization (ESI). [7]

Synthesis, Application, and Safety

Role as a Synthetic Intermediate

This compound is primarily utilized as an intermediate in organic synthesis. Its most prominent application is in the multi-step synthesis of fluconazole, a widely used triazole antifungal drug. [1]The synthesis of fluconazole involves the reaction of a derivative of this alcohol with 1,2,4-triazole. [1]

synthesis start 1,3-Difluorobenzene & 2-Chloromethyl epoxy propane step1 Friedel-Crafts type reaction start->step1 product1 2-(2,4-difluorophenyl)- 1-chloro-3-propanol step1->product1 step2 Further functional group manipulation (e.g., conversion to epoxide) product1->step2 final_product This compound (or derivative for next step) step2->final_product

Simplified synthetic pathway overview.[8][9]

Safety and Handling

According to available Safety Data Sheets (SDS), this compound requires careful handling in a laboratory or industrial setting. [10]

  • General Advice: Consult a physician and show the SDS to the doctor in attendance in case of exposure.

  • First-Aid Measures:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

  • Fire-Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Personal Protection: Use personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Ensure adequate ventilation to avoid dust formation and inhalation.

Standard Experimental Methodologies

To ensure the trustworthiness and reproducibility of data, standardized protocols must be followed.

Protocol: Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad and depressed range indicates the presence of impurities.

  • Sample Preparation: Finely powder a small amount of the crystalline sample.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the sample into the sealed end.

  • Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Protocol: FT-IR Spectrum Acquisition

Causality: This protocol is designed to obtain a high-quality spectrum by minimizing atmospheric interference (H₂O, CO₂) and ensuring a proper sample concentration for detection.

  • Background Scan: Ensure the sample chamber of the FT-IR spectrometer is empty and clean. Run a background scan to record the spectrum of the ambient atmosphere. The instrument's software will automatically subtract this from the sample spectrum.

  • Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder in the instrument's beam path. Initiate the sample scan (typically co-adding 16 or 32 scans for a good signal-to-noise ratio).

  • Data Processing: The resulting spectrum should be baseline-corrected and labeled with the wavenumbers of the major absorption peaks.

Protocol: NMR Spectra Acquisition (¹H and ¹³C)

Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals. TMS is the universal reference standard for setting the 0 ppm mark.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Referencing: Add a small drop of a reference standard, typically tetramethylsilane (TMS).

  • Shimming: Place the NMR tube in the spectrometer. The instrument will perform a "shimming" process to optimize the homogeneity of the magnetic field across the sample, which is critical for high resolution.

  • ¹H Acquisition: Set the acquisition parameters for a standard proton experiment. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical. [11]5. ¹³C Acquisition: Following the proton scan, switch the parameters to acquire a carbon spectrum. This requires a much larger number of scans (hundreds to thousands) due to the low natural abundance of the ¹³C isotope. [11]6. Data Processing: Process the raw data (Free Induction Decay - FID) using a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Conclusion

The are well-defined by its unique molecular structure. Its identity, purity, and characteristics are reliably determined through a combination of standard analytical techniques, including IR and NMR spectroscopy and mass spectrometry. A thorough understanding of these properties and the methodologies used to measure them is essential for scientists and researchers who utilize this compound as a key intermediate in the development and manufacturing of pharmaceuticals.

References

  • Quick Company. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3. 1

  • Coompo. This compound | 51788-81-9. 2

  • Google Patents. CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. 8

  • The Royal Society of Chemistry. Supporting Information. 12

  • Sigma-Aldrich. 2-(2,4-difluorophenyl)-1,3-bis(1h-1,2,4-triazol-1-yl)propan-2-ol.

  • PubChem. 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol. 13

  • Google Patents. CN105777486B - A kind of synthetic method of 2- [2- (2,4- difluorophenyl) -2- propylene -1- bases] -1,3-PD. 9

  • Guidechem. This compound (CAS No. 51788-81-9) SDS. 10

  • Chemical-Suppliers. This compound | CAS 51788-81-9. 3

  • PubChemLite. This compound. 7

  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of propan-2-ol. 14

  • FAO. PROPAN-2-OL. 15

  • Ataman Kimya. PROPAN-2-OL.

  • ACS. NMR Chemical Shifts of Trace Impurities. 11

  • MSU Chemistry. Proton NMR Table. 6

  • Doc Brown's Advanced Organic Chemistry. C-13 nmr spectrum of propan-2-ol. 5

  • Doc Brown's Advanced Organic Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum. 4)

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2-(2,4-Difluorophenyl)propan-2-ol spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 2-(2,4-Difluorophenyl)propan-2-ol

This technical guide provides a comprehensive analysis of the spectral data for this compound, a tertiary alcohol of interest in synthetic and medicinal chemistry. As a key intermediate, for instance in the synthesis of antifungal agents like fluconazole, unambiguous structural confirmation is paramount.[1][2] This document serves as a reference for researchers, scientists, and drug development professionals, offering detailed insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The narrative explains the causality behind spectral features, grounding theoretical predictions in established principles of chemical analysis.

Molecular Structure and Analytical Overview

This compound (CAS: 79624-78-1, Molecular Formula: C₉H₁₀F₂O) possesses a unique combination of functional groups: a tertiary alcohol, two equivalent methyl groups, and a difluorinated aromatic ring.[3][4] This structure gives rise to a distinct spectral fingerprint. A multi-technique approach involving NMR, IR, and MS is essential for complete characterization, providing orthogonal data points that, when combined, confirm identity, purity, and structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a suite of NMR experiments can be performed to gain a comprehensive structural understanding.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures data reproducibility and quality.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the labile hydroxyl proton.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting the 0.0 ppm reference point.[5] For ¹⁹F NMR, an external or internal reference like CFCl₃ can be used.[6]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon environment.[5] A longer acquisition time is necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled spectrum. ¹⁹F is a highly sensitive nucleus, making acquisition relatively fast.[7][8]

¹H NMR Spectral Analysis

The proton NMR spectrum is expected to show four distinct signals corresponding to the chemically non-equivalent protons.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale & Key Couplings
-C(CH₃)₂~1.6Singlet (or narrow triplet)6HEquivalent methyl groups. May exhibit a small long-range coupling to the aromatic fluorine atoms (⁴JHF), resulting in slight broadening or a narrow triplet.
-OH2.0 - 4.0Singlet (broad)1HLabile proton; chemical shift is concentration and solvent dependent. Typically appears as a broad singlet due to chemical exchange and does not couple with other protons.[9]
Ar-H5~6.8ddd1HOrtho to F4, meta to F2. Coupled to H6 (³JHH ≈ 8-9 Hz), F4 (³JHF ≈ 8-9 Hz), and F2 (⁴JHF ≈ 2-3 Hz).
Ar-H3~6.9ddd1HOrtho to F2 and F4. Coupled to H5 (⁴JHH ≈ 2-3 Hz), F2 (³JHF ≈ 8-9 Hz), and F4 (³JHF ≈ 8-9 Hz).
Ar-H6~7.5ddd1HOrtho to the propan-2-ol substituent and meta to F2. Coupled to H5 (³JHH ≈ 8-9 Hz), F2 (⁴JHF ≈ 5-6 Hz), and F4 (⁵JHF ≈ 2-3 Hz).
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, as the two methyl carbons are equivalent and the aromatic carbons are all unique due to the substitution pattern. The presence of fluorine will induce characteristic C-F splitting.

Carbon Assignment Predicted δ (ppm) Multiplicity (due to C-F coupling) Rationale
-C(C H₃)₂~30Singlet (or narrow multiplet)Aliphatic carbons, shielded environment.[10]
C (CH₃)₂OH~75Triplet (³JCF)Tertiary carbinol carbon, deshielded by oxygen. Coupled to the two nearby fluorine atoms.
Ar-C3~104Doublet of Doublets (²JCF, ⁴JCF)Aromatic carbon ortho to two fluorines, highly shielded by fluorine's resonance effect. Split by both F2 and F4.
Ar-C5~112Doublet of Doublets (²JCF, ⁴JCF)Aromatic carbon between two fluorines, also shielded. Split by both F2 and F4.
Ar-C6~128Doublet of Doublets (³JCF, ⁵JCF)Aromatic carbon with an attached proton.
Ar-C1~135Doublet of Doublets (²JCF, ⁴JCF)Ipso-carbon attached to the propan-2-ol group. Deshielded and coupled to both fluorines.
Ar-C2, Ar-C4~160, ~162Doublet of Doublets (¹JCF, ³JCF)Carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF > 240 Hz) and are significantly deshielded.[11]
¹⁹F NMR Spectral Analysis

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[6][12] The two fluorine atoms in this compound are chemically non-equivalent and are expected to appear as distinct signals, each split by the other fluorine and nearby protons.

Fluorine Assignment Predicted δ (ppm) vs CFCl₃ Multiplicity Rationale & Key Couplings
F-2-110 to -115MultipletThe chemical shift is influenced by its ortho position to the alkyl substituent. It will be coupled to F-4 (³JFF ≈ 15-20 Hz) and neighboring protons H-3 (³JHF) and H-6 (⁴JHF).
F-4-105 to -110MultipletThe chemical shift is influenced by its para position to the alkyl substituent. It will be coupled to F-2 (³JFF ≈ 15-20 Hz) and neighboring protons H-3 and H-5 (³JHF).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is dominated by absorptions corresponding to the hydroxyl and aromatic moieties.

Experimental Protocol: IR Data Acquisition

cluster_0 ATR-FTIR Analysis Workflow A Place Sample on ATR Crystal C Acquire Sample Spectrum A->C B Acquire Background Spectrum (Air) B->A D Process Data (Baseline Correction) C->D E Identify Characteristic Absorption Bands D->E cluster_0 α-Cleavage cluster_1 Dehydration M [C₉H₁₀F₂O]⁺˙ m/z = 172 (Molecular Ion) A [M - CH₃]⁺ m/z = 157 M->A - •CH₃ B [M - H₂O]⁺˙ m/z = 154 M->B - H₂O

Sources

solubility of 2-(2,4-Difluorophenyl)propan-2-ol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(2,4-Difluorophenyl)propan-2-ol in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences drug discovery, development, and manufacturing processes. This guide provides a detailed technical analysis of the solubility characteristics of this compound, a key intermediate in the synthesis of antifungal agents.[1] We will explore the molecular properties governing its solubility, predict its behavior in various classes of organic solvents, and provide a robust experimental protocol for empirical determination. This document is designed to equip researchers and process chemists with the foundational knowledge and practical methodologies required to effectively manage and optimize the solution-based handling of this compound.

Introduction: The Critical Role of Solubility

In pharmaceutical development, understanding the solubility of a compound is not merely an academic exercise; it is a cornerstone of process design, formulation development, and ultimately, therapeutic efficacy. For an intermediate like this compound, solubility dictates the choice of reaction media, influences reaction kinetics, and is paramount for designing efficient purification processes such as crystallization and chromatography.[2] An inadequate understanding of solubility can lead to significant challenges, including poor yield, difficult purification, and scalability issues. This guide provides the theoretical framework and practical insights necessary to navigate these challenges.

Physicochemical Profile of this compound

To understand the solubility of a molecule, one must first understand the molecule itself. The structure of this compound combines several features that collectively determine its interaction with different solvents.

PropertyValueSource
Chemical Name This compound[3][4][5]
CAS Number 51788-81-9[3][4]
Molecular Formula C₉H₁₀F₂O[3][4]
Molecular Weight 172.17 g/mol [3]
Predicted XlogP3 1.8[5]
Structure

PubChem CID: 10654761

The key to its solubility lies in the interplay of its three main structural components:

  • Tertiary Alcohol (-C(CH₃)₂OH): This group is polar and can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This is a primary driver for solubility in protic and polar aprotic solvents.

  • Difluorophenyl Ring (-C₆H₃F₂): The two highly electronegative fluorine atoms create a strong dipole moment across the aromatic ring, enhancing its polarity. This region of the molecule will interact favorably with polar solvents.

  • Isopropyl Group and Benzene Ring Core: These components contribute to the molecule's nonpolar character, allowing for van der Waals and London dispersion force interactions with less polar or nonpolar solvents.[6]

The predicted XlogP value of 1.8 suggests a moderate lipophilicity, indicating that the compound will exhibit solubility in a range of solvents, but is not extremely nonpolar.

Caption: Molecular features governing solubility.

The Principle of "Like Dissolves Like": A Mechanistic View

The adage "like dissolves like" is a simplified but powerful predictor of solubility.[2] It means that substances with similar intermolecular forces are likely to be soluble in one another.[6]

  • Polar Solvents (e.g., water, methanol, DMSO) have significant dipole moments and/or hydrogen bonding capabilities. They effectively solvate polar solutes like this compound by forming strong dipole-dipole and hydrogen-bonding interactions, which overcome the solute-solute forces in the crystal lattice.

  • Nonpolar Solvents (e.g., hexane, toluene) have weak intermolecular forces, primarily London dispersion forces. While the nonpolar parts of our target molecule will interact with these solvents, the strong polar nature of the hydroxyl and difluorophenyl groups will limit overall solubility. The energy gained by solute-solvent interaction is often insufficient to break apart the more strongly interacting solute molecules.

Predicted Solubility Profile in Common Organic Solvents

While extensive empirical data for this specific compound is not publicly available, we can construct a reliable predicted solubility profile based on its structure and established chemical principles. Supplier data indicates good solubility in Chloroform, Dichloromethane, and DMSO.[1]

Solvent ClassSolvent ExampleDielectric Constant (ε)Polarity IndexPredicted SolubilityRationale
Nonpolar Hexane1.90.1LowDominated by weak dispersion forces; insufficient to solvate the polar moieties.
Toluene2.42.4Low to ModerateAromatic π-π stacking with the phenyl ring may slightly enhance solubility over alkanes.
Polar Aprotic Dichloromethane (DCM)9.13.1High Strong dipole moment interacts well with the difluorophenyl ring. A known good solvent.[1]
Tetrahydrofuran (THF)7.54.0HighActs as a strong hydrogen bond acceptor for the solute's hydroxyl group.
Ethyl Acetate6.04.4Moderate to HighGood balance of polarity and hydrogen bond accepting capability.
Acetone215.1HighHighly polar and a hydrogen bond acceptor.
Acetonitrile (ACN)37.55.8HighVery polar; strong dipole-dipole interactions are expected.
Dimethyl Sulfoxide (DMSO)477.2Very High Highly polar and a very strong hydrogen bond acceptor. A known good solvent.[1]
Polar Protic 2-Propanol (IPA)18.33.9High"Like dissolves like" in action; similar alcohol structure allows for extensive H-bonding.
Ethanol24.64.3HighStrong hydrogen bond donor and acceptor.
Methanol32.65.1HighThe most polar alcohol; expected to be an excellent solvent.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To move from prediction to empirical fact, a standardized experimental protocol is essential. The shake-flask method is a widely accepted, robust technique for determining equilibrium solubility.[7]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (solid, purity >99%)

  • Selected organic solvent (HPLC grade)

  • Scintillation vials (20 mL) with PTFE-lined caps

  • Analytical balance (± 0.01 mg)

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

  • Preparation of Standard Solutions: Accurately prepare a series of standard solutions of the compound in the chosen solvent to create a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).

  • Sample Preparation: Add an excess amount of solid this compound to a scintillation vial. "Excess" is critical and means enough solid remains undissolved at equilibrium. Record the approximate mass added.

  • Solvent Addition: Accurately add a known volume (e.g., 10.0 mL) of the pre-equilibrated solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in the temperature-controlled orbital shaker (e.g., 25 °C). Shake at a constant speed (e.g., 150 rpm) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to sit undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first portion of the filtrate to saturate the filter material. Collect the subsequent filtrate into a clean vial.

  • Dilution: Accurately dilute the filtrate with the solvent to a concentration that falls within the range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample, standard solutions, and a solvent blank by HPLC.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration in the original saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

This protocol ensures trustworthiness by creating a self-validating system: the presence of undissolved solid confirms saturation, and the HPLC calibration curve ensures accurate quantification.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Add excess solid to vial B 2. Add known volume of solvent A->B D 4. Equilibrate on shaker (24-48h at constant T) B->D C 3. Prepare HPLC calibration standards H 8. Analyze samples & standards by HPLC C->H E 5. Settle solids (phase separation) D->E F 6. Sample supernatant & filter (0.22 µm) E->F G 7. Dilute filtrate to known volume F->G G->H I 9. Calculate concentration using calibration curve H->I Result Equilibrium Solubility (mg/mL) I->Result

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound is governed by a balance of strong polar interactions, primarily through its tertiary alcohol and difluorinated phenyl groups, and weaker nonpolar characteristics. It is predicted to be highly soluble in polar aprotic solvents (like DMSO, THF, and DCM) and polar protic solvents (like methanol and ethanol), with limited solubility in nonpolar hydrocarbon solvents. For drug development professionals, this profile suggests that a wide range of polar organic solvents are suitable for reaction and purification processes. However, as predictions are no substitute for empirical data, the provided experimental protocol offers a reliable pathway to obtaining precise solubility values, which are indispensable for robust and scalable chemical process development.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCI Department of Chemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Guidechem. (n.d.). This compound (CAS No. 51788-81-9) SDS.
  • Chemical-Suppliers.com. (n.d.). This compound | CAS 51788-81-9.
  • Coompo. (n.d.). This compound | 51788-81-9.
  • LibreTexts Chemistry. (n.d.). Solubility and Polarity.

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An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(2,4-Difluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the molecular structure and conformational landscape of 2-(2,4-Difluorophenyl)propan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of stereochemistry with advanced analytical and computational methodologies to offer a comprehensive understanding of this important chemical entity. As an intermediate in the synthesis of antifungal agents like fluconazole, the stereochemical properties of this compound are of significant interest.[1][2][3]

Introduction: The Significance of Molecular Structure in Drug Design

The three-dimensional arrangement of atoms in a molecule, its conformation, is intrinsically linked to its chemical reactivity and biological activity. For active pharmaceutical ingredients (APIs) and their intermediates, a thorough understanding of the molecular structure is paramount. It dictates how a molecule interacts with biological targets, its metabolic stability, and its physicochemical properties such as solubility and permeability. Prodrugs, which are inactive molecules converted to active drugs in the body, are a prime example of how molecular structure can be manipulated to improve drug delivery and efficacy.[4][5][6] The strategic design of prodrugs often involves modifying the molecular structure to overcome pharmacokinetic challenges.[7]

This compound serves as a critical building block in medicinal chemistry. Its structural features, particularly the difluorinated phenyl ring and the tertiary alcohol, present a unique conformational profile that warrants in-depth investigation.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the conformation of any molecule is to first establish its basic structural and physicochemical properties.

PropertyValueSource
Molecular Formula C9H10F2O[8]
Molecular Weight 172.17 g/mol [1][2]
CAS Number 51788-81-9[1][2]
IUPAC Name This compound[8]
Synonyms 2,4-Difluoro-α,α-dimethyl-benzenemethanol[1][2]
Physical Description Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, DMSO[1]

These properties provide the initial data required for any experimental or computational study. The presence of two fluorine atoms on the phenyl ring is expected to significantly influence the molecule's electronic distribution and, consequently, its intermolecular interactions and conformational preferences.

Conformational Analysis: Theoretical Framework

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.[9] For this compound, the key rotatable bond is the C-C bond connecting the propan-2-ol moiety to the difluorophenyl ring.

The conformation of this molecule is primarily influenced by a balance of several factors:

  • Steric Hindrance: The bulky methyl and hydroxyl groups of the propan-2-ol moiety will experience steric repulsion with the ortho-fluorine atom and the hydrogen atom at the 3-position of the phenyl ring. The molecule will tend to adopt conformations that minimize these steric clashes. The rotational barrier in propane, for instance, is influenced by the eclipsing interactions of its methyl and hydrogen groups.[10]

  • Electrostatic Interactions: The electronegative fluorine atoms create a dipole moment in the phenyl ring. These dipoles can interact with the polar hydroxyl group, leading to favorable or unfavorable electrostatic interactions depending on their relative orientation.

  • Intramolecular Hydrogen Bonding: The possibility of a weak intramolecular hydrogen bond between the hydroxyl hydrogen and one of the fluorine atoms (particularly the ortho-fluorine) could stabilize certain conformations.

To visualize and analyze these conformations, Newman projections are a valuable tool, allowing for the clear depiction of the dihedral angle between substituents on adjacent carbon atoms.[9]

Experimental Methodologies for Structural Elucidation

A combination of spectroscopic and crystallographic techniques is essential for a comprehensive experimental determination of the molecular structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity and three-dimensional structure of molecules in solution.

Workflow for NMR-based Conformational Analysis:

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis cluster_conclusion Structural Determination Sample Dissolve sample in deuterated solvent (e.g., CDCl3, DMSO-d6) H1_NMR 1H NMR Sample->H1_NMR Acquire C13_NMR 13C NMR Sample->C13_NMR Acquire F19_NMR 19F NMR Sample->F19_NMR Acquire NOESY NOESY/ROESY Sample->NOESY Acquire Coupling Measure J-couplings (3JHH, JHF) H1_NMR->Coupling ChemShift Analyze chemical shifts H1_NMR->ChemShift C13_NMR->ChemShift F19_NMR->Coupling NOE Identify through-space NOE correlations NOESY->NOE Conformation Determine preferred conformation(s) in solution Coupling->Conformation NOE->Conformation ChemShift->Conformation

Caption: Workflow for NMR-based conformational analysis.

  • ¹H and ¹³C NMR: These experiments confirm the basic carbon-hydrogen framework of the molecule.

  • ¹⁹F NMR: This is crucial for observing the chemical environment of the fluorine atoms and their coupling to nearby protons.

  • Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These 2D NMR experiments identify protons that are close in space, providing direct evidence for specific conformations. For instance, a NOE between the hydroxyl proton and the ortho-fluorine or a proton on the phenyl ring would indicate a preferred orientation.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

  • Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the molecule. From this, the positions of the atoms can be determined and refined to yield a precise 3D structure.

The resulting crystal structure will provide accurate bond lengths, bond angles, and torsion angles, offering a snapshot of a low-energy conformation in the solid state.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present and potential intramolecular interactions. For example, the O-H stretching frequency can shift if the hydroxyl group is involved in hydrogen bonding. A study of a related compound, 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol, utilized FT-IR spectroscopy in conjunction with DFT calculations to analyze its vibrational modes.[11]

Computational Modeling: A Predictive Approach

In the absence of extensive experimental data, or to complement it, computational chemistry offers powerful tools for predicting and understanding molecular conformation.

Computational Workflow for Conformational Analysis:

G cluster_build Initial Structure cluster_search Conformational Search cluster_optimize Geometry Optimization cluster_energy Energy Calculation cluster_analysis Analysis Build Build 3D structure of the molecule Search Perform a systematic or stochastic conformational search Build->Search Optimize Optimize the geometry of all identified conformers (e.g., using DFT with a suitable basis set) Search->Optimize Energy Calculate the relative energies of the optimized conformers Optimize->Energy Analyze Analyze key dihedral angles, intramolecular interactions, and predict spectroscopic properties Energy->Analyze

Caption: Workflow for computational conformational analysis.

  • Methodology: Density Functional Theory (DFT) methods, such as B3LYP with a basis set like 6-311++G(d,p), are well-suited for this type of analysis, as demonstrated in studies of similar molecules.[11]

  • Solvent Effects: It is crucial to consider the effect of the solvent, as the conformational preferences can change significantly in different environments. Continuum solvation models (e.g., PCM) can be used to simulate the presence of a solvent. Studies on 1,3-difluorinated alkanes have shown a significant dependence of conformation on the polarity of the medium.[12]

  • Potential Energy Surface (PES) Scan: A PES scan can be performed by systematically rotating the C-C bond between the phenyl ring and the propan-2-ol group and calculating the energy at each step. This will reveal the energy barriers to rotation and identify the most stable (lowest energy) conformations.

Conclusion and Future Directions

The molecular structure and conformation of this compound are governed by a delicate interplay of steric and electronic effects. A comprehensive understanding of its conformational landscape is essential for optimizing its use as a synthetic intermediate and for the rational design of new drug candidates. This guide has outlined a multi-faceted approach, combining experimental techniques like NMR and X-ray crystallography with computational modeling, to fully characterize this molecule.

Future research should focus on obtaining single-crystal X-ray diffraction data to definitively determine its solid-state structure. In-depth solution-state NMR studies, particularly NOESY experiments, would provide valuable insights into its dynamic conformational behavior in different solvents. These experimental results would, in turn, serve as a benchmark for validating and refining computational models, leading to a more accurate and predictive understanding of this important molecule's structure-property relationships.

References

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A Technical Guide to the Synthesis and Characterization of 2-(2,4-Difluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2,4-difluorophenyl)propan-2-ol, a key tertiary alcohol intermediate in pharmaceutical development. Notably, this compound serves as a critical building block in the synthesis of widely used antifungal agents, such as Fluconazole.[1][2] This document outlines a robust synthetic protocol via the Grignard reaction, detailing the underlying mechanistic principles, critical safety considerations, and step-by-step procedures. Furthermore, it establishes a rigorous framework for the structural and purity verification of the synthesized compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this important chemical entity.

Introduction and Significance

This compound is a fluorinated tertiary alcohol with the chemical formula C₉H₁₀F₂O.[3] The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[4] The title compound's primary significance lies in its role as a precursor to triazole-based antifungal drugs.[1] The 2-(2,4-difluorophenyl) moiety is a core structural feature of Fluconazole, a first-generation triazole antifungal medication on the World Health Organization's List of Essential Medicines.[2]

The synthesis of this alcohol, therefore, represents a crucial first step in the manufacturing of these vital medicines. The most direct and common synthetic route involves the nucleophilic addition of a Grignard reagent to a ketone, a classic and powerful carbon-carbon bond-forming reaction.[5][6] Precise execution and subsequent characterization are paramount to ensure the purity and identity of the intermediate, which directly impacts the yield and quality of the final active pharmaceutical ingredient (API). This guide provides the necessary detail to achieve these objectives.

Synthesis via Grignard Reaction: A Mechanistic Approach

The synthesis of this compound is efficiently achieved by reacting 2,4-difluorophenylmagnesium bromide with acetone. The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone to form a tertiary alkoxide, which is subsequently protonated during aqueous workup to yield the desired tertiary alcohol.[7][8]

Reaction Mechanism

The reaction proceeds in two main stages: the formation of the Grignard reagent and its subsequent nucleophilic attack on the ketone.

  • Formation of Grignard Reagent: 1-Bromo-2,4-difluorobenzene reacts with magnesium metal in an anhydrous ether solvent (typically THF or diethyl ether) to form 2,4-difluorophenylmagnesium bromide. This is an oxidative insertion of magnesium into the carbon-halogen bond.[7]

  • Nucleophilic Addition: The highly polarized carbon-magnesium bond of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone. The π-bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.

  • Protonation (Workup): The addition of a mild acid (e.g., aqueous ammonium chloride or dilute HCl) protonates the alkoxide, yielding the final product, this compound.[9]

Caption: The Grignard reaction pathway for synthesizing this compound.

Critical Safety Considerations

The Grignard reaction is highly exothermic and involves pyrophoric and moisture-sensitive reagents.[10][11] Adherence to strict safety protocols is mandatory.

  • Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried) to remove all traces of water.[9][12] Water is a protic solvent that will quench the Grignard reagent, halting the reaction.[12]

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

  • Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are required solvents. They are highly flammable and must be handled in a chemical fume hood away from ignition sources.[10][13] THF is often preferred due to its higher flash point compared to diethyl ether.[13]

  • Exotherm Control: The formation of the Grignard reagent is exothermic. The reaction flask should be placed in an ice-water bath to control the temperature and prevent the solvent from boiling uncontrollably.[12] The subsequent addition of the ketone should also be done slowly and with cooling.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., Nomex or nitrile) are required at all times.[10][13]

Experimental Protocol

The following protocol outlines a laboratory-scale synthesis.

Experimental_Workflow start Start: Assemble & Flame-Dry 3-Neck RBF with Condenser & Addition Funnel prep_grignard Add Mg Turnings & I₂ Crystal. Initiate Reaction with small amount of Aryl Bromide in THF. start->prep_grignard Under N₂ Atmosphere add_bromide Slowly Add Remaining 1-Bromo-2,4-difluorobenzene (in THF) via Addition Funnel prep_grignard->add_bromide Maintain gentle reflux cool_reaction Cool Reaction to 0°C (Ice-Water Bath) add_bromide->cool_reaction add_acetone Slowly Add Acetone (in THF) via Addition Funnel cool_reaction->add_acetone Maintain T < 10°C quench Quench Reaction by Slowly Pouring onto Ice with Saturated Aqueous NH₄Cl add_acetone->quench After stirring at RT extract Perform Liquid-Liquid Extraction with Diethyl Ether (3x) quench->extract wash_dry Wash Combined Organic Layers with Brine. Dry over Anhydrous Na₂SO₄ or MgSO₄. extract->wash_dry filter_evap Filter Drying Agent. Remove Solvent via Rotary Evaporation wash_dry->filter_evap purify Purify Crude Product (Column Chromatography or Recrystallization) filter_evap->purify characterize Characterize Pure Product (NMR, MS, IR) purify->characterize end_product Final Product: This compound characterize->end_product

Caption: A typical experimental workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a nitrogen atmosphere.

  • Grignard Reagent Formation: To the flask, add magnesium turnings and a small crystal of iodine (to activate the magnesium surface).[12] In the dropping funnel, prepare a solution of 1-bromo-2,4-difluorobenzene in anhydrous THF. Add a small portion of this solution to the magnesium turnings to initiate the reaction, which is indicated by bubble formation and a gentle reflux.

  • Aryl Bromide Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux. Have an ice bath ready to moderate the reaction if it becomes too vigorous.[10]

  • Reaction with Acetone: After the addition is complete and the magnesium is consumed, cool the reaction mixture to 0 °C using an ice-water bath. Add a solution of acetone in anhydrous THF dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

  • Reaction Quenching: Once the acetone addition is complete, allow the mixture to stir and warm to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and protonate the alkoxide.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[14] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude tertiary alcohol can be purified by column chromatography on silica gel or by recrystallization.[15]

Reagent/MaterialMolar EquivalentPurpose
Magnesium Turnings1.1 eqForms the Grignard reagent
1-Bromo-2,4-difluorobenzene1.0 eqAryl halide precursor
IodineCatalyticActivates magnesium surface[12]
Anhydrous THFSolventStabilizes Grignard reagent[7]
Acetone1.0 eqElectrophile (ketone)
Sat. aq. NH₄ClExcessQuenching and protonation agent
Diethyl Ether / Ethyl AcetateSolventExtraction
Anhydrous Na₂SO₄ / MgSO₄-Drying agent

Table 1: Summary of Reagents and Their Roles in the Synthesis.

Structural Elucidation and Purity Verification

Confirming the identity and purity of the synthesized this compound is a critical final step. A combination of spectroscopic techniques provides unambiguous evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals. The six protons of the two equivalent methyl groups will appear as a sharp singlet. The aromatic protons will appear as a complex multiplet due to proton-proton and proton-fluorine coupling. The hydroxyl proton will appear as a broad singlet, which is exchangeable with D₂O.[16]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon bearing the hydroxyl group, the two equivalent methyl carbons, and the four unique aromatic carbons (two of which are directly bonded to fluorine and will exhibit strong C-F coupling).

  • ¹⁹F NMR: The fluorine NMR spectrum provides direct confirmation of the fluorine atoms' chemical environments. Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the mass of C₉H₁₀F₂O (172.18 g/mol ).[3]

  • Fragmentation: A prominent fragment is expected from the loss of a methyl group (M-15), resulting in a resonance-stabilized cation.[17] Another possible fragmentation is the loss of water (M-18) or the entire propan-2-ol side chain.[17][18]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol and is broadened due to hydrogen bonding.[19][20]

  • C-H Stretch: Absorptions around 2850-3000 cm⁻¹ correspond to the C-H stretching of the alkyl groups.[21]

  • C-O Stretch: A strong C-O stretching vibration for a tertiary alcohol is expected in the 1100-1200 cm⁻¹ region.

  • C-F Stretch: Strong C-F stretching absorptions are expected in the fingerprint region, typically between 1100-1300 cm⁻¹.

TechniqueExpected ObservationStructural Confirmation
¹H NMR Singlet (~1.6 ppm, 6H); Multiplet (6.8-7.5 ppm, 3H); Singlet (variable, 1H)Confirms methyl groups, aromatic ring, and hydroxyl group.[16]
¹³C NMR Signal ~72 ppm (C-OH); Signal ~32 ppm (CH₃); 4 Aromatic signals (100-165 ppm)Confirms carbon skeleton, including quaternary center and fluorinated carbons.
¹⁹F NMR Two distinct signals in the typical aryl-fluoride region.Confirms the presence and distinct environments of the two fluorine atoms.[22]
MS (EI) M⁺ peak at m/z = 172; Key fragment at m/z = 157 (M-CH₃)Confirms molecular weight and expected fragmentation.[17]
IR Broad band at ~3400 cm⁻¹ (O-H); Strong band at ~1150 cm⁻¹ (C-O)Confirms presence of hydroxyl functional group.[20]

Table 2: Summary of Expected Analytical Characterization Data.

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound using the Grignard reaction. By emphasizing the causality behind experimental choices, from the necessity of anhydrous conditions to the logic of the purification strategy, this document provides the field-proven insights required for successful execution. The outlined safety protocols are critical for mitigating the inherent risks associated with the reagents. Furthermore, the comprehensive characterization protocol, employing NMR, MS, and IR spectroscopy, forms a self-validating system, ensuring the unequivocal confirmation of the product's structure and purity. The successful synthesis and verification of this key intermediate are foundational steps for researchers and developers working on advanced pharmaceutical compounds, particularly in the field of antifungal drug discovery.[23][24][25]

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Introduction: The Strategic Importance of Fluconazole and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2,4-Difluorophenyl)propan-2-ol: The Core Intermediate in Fluconazole Synthesis

Fluconazole stands as a cornerstone in the global arsenal of antifungal medications. As a first-generation triazole agent, its broad-spectrum efficacy against a variety of fungal infections, including candidiasis and cryptococcosis, has made it an indispensable therapeutic tool.[1] The commercial success and clinical significance of fluconazole are underpinned by an efficient and scalable synthetic process. Central to this process is the strategic use of key chemical intermediates, which streamline the assembly of the final complex molecule.

This guide provides a detailed technical exploration of one such pivotal intermediate: This compound . We will dissect its synthesis, focusing on the robust Grignard reaction methodology, its subsequent conversion into fluconazole, and the critical analytical techniques required for quality assurance. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of the practical chemistry behind this essential antifungal agent.

Chemical Profile of the Core Intermediate

This compound is a tertiary alcohol whose structure contains the essential difluorophenyl moiety required for the biological activity of fluconazole. Its properties are summarized below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₀F₂O
Molecular Weight 172.17 g/mol
Appearance Varies; often a solid or oil
InChI Key SLTYBPUHHHXDGF-UHFFFAOYSA-N[2]
SMILES CC(C)(C1=C(C=C(C=C1)F)F)O[2]

Synthesis of this compound: A Grignard Reaction Deep Dive

The most prevalent and efficient industrial method for synthesizing this compound involves a Grignard reaction. This classic carbon-carbon bond-forming reaction is valued for its reliability and high yield.

The Underlying Principle: Nucleophilic Addition to a Carbonyl

The Grignard reaction, in this context, involves the nucleophilic addition of a methyl group to the carbonyl carbon of a 2,4-difluoroacetophenone precursor. However, a more common industrial route involves the reaction of a 2,4-difluorophenyl Grignard reagent with an acetone source or, more elegantly, a double addition to an ester like methyl acetate.

The core of the reaction relies on the polarity of the carbon-magnesium bond in the Grignard reagent (R-MgX). This bond is highly polarized, rendering the carbon atom a potent nucleophile (carbanion).[3][4] When reacted with an ester, the Grignard reagent adds to the carbonyl group twice. The first addition forms a tetrahedral intermediate which then collapses, expelling the alkoxy group (-OR) to form a ketone.[5][6][7] This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol after an acidic workup.[6][7]

Causality in Experimental Design
  • Choice of Reagents : The synthesis typically starts with 1-bromo-2,4-difluorobenzene. This is reacted with magnesium turnings to form the Grignard reagent, 2,4-difluorophenylmagnesium bromide. Acetone is then used as the electrophile to complete the structure.

  • Anhydrous Conditions : Grignard reagents are extremely strong bases and will react readily with any protic solvent, including water.[8] This would quench the reagent, converting it to an alkane and halting the desired reaction. Therefore, the use of anhydrous solvents (typically diethyl ether or THF) and glassware is absolutely critical for the success of the synthesis.

  • Reaction Control : The reaction is exothermic and is typically initiated with gentle warming before being allowed to proceed under reflux.[9] Maintaining control over the reaction temperature is key to preventing side reactions and ensuring a high yield.

Visualizing the Grignard Synthesis Workflow

G cluster_prep Grignard Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Isolation start 1-bromo-2,4-difluorobenzene + Mg solvent Anhydrous Diethyl Ether start->solvent Heat/Reflux reagent 2,4-difluorophenyl- magnesium bromide solvent->reagent acetone Acetone (CH3COCH3) reagent->acetone Nucleophilic Attack intermediate Magnesium Alkoxide Intermediate acetone->intermediate acid Aqueous Acid (e.g., H3O+) intermediate->acid Protonation product This compound acid->product

Caption: Workflow for the Grignard synthesis of the target intermediate.

Step-by-Step Experimental Protocol (Grignard Synthesis)
  • Apparatus Setup : Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to remove any trace moisture.

  • Reagent Preparation : Place magnesium turnings in the flask. Add a small crystal of iodine to initiate the reaction.[4]

  • Grignard Formation : Dissolve 1-bromo-2,4-difluorobenzene in anhydrous diethyl ether and add it to the dropping funnel. Add a small amount to the magnesium and warm gently to start the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.[8][9]

  • Nucleophilic Addition : After the Grignard reagent has formed (the solution will typically turn cloudy and the magnesium will be consumed), cool the flask in an ice bath. Dissolve acetone in anhydrous diethyl ether and add it dropwise via the dropping funnel.

  • Quenching & Workup : Once the addition is complete, slowly and carefully pour the reaction mixture over a mixture of crushed ice and a dilute acid (e.g., aqueous HCl or NH₄Cl) to quench the reaction and protonate the alkoxide intermediate.

  • Extraction & Purification : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved via distillation or crystallization.

From Intermediate to Active Pharmaceutical Ingredient: The Final Steps to Fluconazole

The conversion of this compound to fluconazole involves the introduction of the two essential 1,2,4-triazole rings. This is typically achieved via an epoxide intermediate.

Reaction Chemistry: Epoxidation and Nucleophilic Ring Opening
  • Epoxidation : The first step involves converting a precursor ketone (like 2-chloro-1-(2,4-difluorophenyl)ethanone) into an epoxide. This is often accomplished using a Corey-Chaykovsky reaction with trimethylsulfoxonium iodide and a base.[10] This reaction forms a reactive three-membered oxirane ring.

  • Nucleophilic Attack : The resulting epoxide is then subjected to a nucleophilic ring-opening reaction. In the presence of a base, 1,2,4-triazole acts as the nucleophile, attacking one of the epoxide carbons.[11][12] This process is repeated to attach the second triazole ring, leading to the final fluconazole structure. The reaction is typically carried out in a polar aprotic solvent like DMF at an elevated temperature.[11]

Visualizing the Conversion to Fluconazole

G cluster_path Fluconazole Synthesis Pathway start 2-Chloro-1-(2,4-difluoro phenyl)ethanone step1 Corey-Chaykovsky Reaction start->step1 epoxide Epoxide Intermediate step1->epoxide step2 Nucleophilic Ring Opening (1,2,4-Triazole, Base) epoxide->step2 fluconazole Fluconazole step2->fluconazole

Caption: Key steps in the conversion of a precursor to fluconazole.

Step-by-Step Experimental Protocol (Conversion to Fluconazole)

Note: This protocol outlines the general steps from a related epoxide, as the direct conversion from this compound is less commonly detailed and often involves proprietary multi-step processes.

  • Reaction Setup : In a suitable reaction vessel, dissolve the epoxide intermediate (e.g., 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole) and 1,2,4-triazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[11][12]

  • Base Addition : Add a strong base, such as sodium hydroxide or potassium carbonate, to the mixture.

  • Heating : Heat the reaction mixture, typically to around 60-80°C, and monitor its progress using a suitable analytical technique like TLC or HPLC.[11]

  • Workup : After the reaction is complete, cool the mixture and quench with water.

  • Extraction and Purification : Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it, and concentrate it under vacuum. The crude fluconazole can then be purified by recrystallization from a suitable solvent system.

Analytical and Quality Control Framework

Ensuring the purity and identity of both the this compound intermediate and the final fluconazole product is paramount. A suite of analytical methods is employed for this purpose.

Core Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC) : This is the workhorse technique for assessing purity and quantifying the product. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/methanol and a buffered aqueous solution is common.[13][14]

  • Gas Chromatography (GC) : Useful for analyzing volatile intermediates and detecting residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the chemical structure of the intermediate and the final product, ensuring all protons and carbons are in the correct chemical environment.

  • Infrared (IR) Spectroscopy : IR provides confirmation of functional groups present in the molecule, such as the -OH stretch of the alcohol and the C-F bonds.

Typical Analytical Data Summary
AnalysisIntermediate (this compound)Fluconazole
HPLC Retention Time Varies with methodTypically 3-5 minutes on standard C18 columns[14]
¹H NMR (Key Signals) Aromatic protons, methyl singlets, hydroxyl protonAromatic protons, methylene protons (AB quartet), triazole protons
¹³C NMR (Key Signals) Signals for quaternary alcohol carbon, aromatic carbons (with C-F splitting)Signals for quaternary alcohol carbon, methylene carbons, triazole carbons
Mass Spectrometry [M+H]⁺ at m/z ~173.08[M+H]⁺ at m/z ~307.12
Purity (by HPLC) Typically >98% required for next step>99.5% for API grade

Safety, Handling, and Storage

Chemical synthesis requires strict adherence to safety protocols.

  • Reagent Handling : Grignard reagents are pyrophoric in some cases and highly reactive with water. All operations should be conducted under an inert atmosphere (nitrogen or argon). Solvents like diethyl ether and THF are extremely flammable.[15][16][17]

  • Personal Protective Equipment (PPE) : Standard PPE, including safety glasses, lab coats, and appropriate gloves, is mandatory. Work should be performed in a well-ventilated fume hood.

  • Storage : this compound should be stored in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.

Conclusion

This compound is more than just a precursor; it is a strategically designed intermediate that simplifies the construction of the potent antifungal agent, fluconazole. Its synthesis, primarily through the robust and scalable Grignard reaction, exemplifies a key principle of industrial pharmaceutical chemistry: the efficient and high-yield creation of complex molecules. A thorough understanding of its synthesis, subsequent conversion, and the rigorous analytical controls involved provides critical insight into the manufacturing of one of the world's most important antifungal drugs.

References

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  • ResearchGate. (2017, February 24). Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole.
  • Google Patents. (n.d.). WO1995007895A1 - Methods for the manufacture of fluconazole and forms thereof, intermediates useful in the manufacture thereof, and combinations comprising fluconazole.
  • Bulgarian Chemical Communications. (2018). Improved synthesis of fluconazole by using nano-SSA as a green catalyst.
  • Google Patents. (n.d.). US5872258A - Commercial process for the manufacture of fluconazole and intermediates useful in the manufacture thereof.
  • Google Patents. (n.d.). WO1996020181A1 - Commercial process for the manufacture of fluconazole and intermediates useful in the manufacture thereof.
  • Google Patents. (n.d.). CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol.
  • Google Patents. (n.d.). CN1353108A - Process for preparing fluconazole as antifungal medicine.
  • Google Patents. (n.d.). EP1001947A1 - Process for manufacturing fluconazole.
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  • WIPO Patentscope. (n.d.). WO/1998/032744 PROCESS FOR MANUFACTURING FLUCONAZOLE.
  • Sigma-Aldrich. (n.d.). 2-(2,4-difluorophenyl)-1,3-bis(1h-1,2,4-triazol-1-yl)propan-2-ol.
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  • International Journal of Pharmaceutical Sciences Review and Research. (2023, June 20). Validation of Developed Method of Fluconazole in Solid Dosage Form by RP-HPLC.
  • PRO-FLUCONAZOLE. (2013, February 26). Product Monograph.
  • ResearchGate. (2025, August 9). 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives: Synthesis, antifungal evaluation and QSAR studies by Hansch analysis.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Propan-2-ol.
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An In-depth Technical Guide to the Biological Activity of 2-(2,4-Difluorophenyl)propan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 2-(2,4-difluorophenyl)propan-2-ol derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles governing the action of these compounds, with a particular focus on their well-established antifungal properties.

Introduction: The Significance of the this compound Scaffold

The this compound core is a key structural motif found in a number of biologically active compounds. Its significance is most notably demonstrated in the structure of fluconazole, a widely used triazole antifungal agent. The difluorophenyl group is crucial for the biological activity of these molecules, contributing to their binding affinity and metabolic stability. Derivatives of this core structure have been extensively explored, primarily in the search for new and more potent antifungal agents to combat the rise of drug-resistant fungal infections.[1]

The primary mechanism of action for many of these derivatives is the inhibition of a key fungal enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2] This targeted action disrupts the integrity of the fungal cell membrane, leading to cell death. This guide will explore the nuances of this mechanism, the structure-activity relationships that govern efficacy, and the synthetic strategies employed to create novel derivatives.

Synthetic Pathways and Methodologies

The synthesis of this compound derivatives often involves multi-step processes. A common strategy involves the derivatization of existing scaffolds like fluconazole or building the core structure from simpler precursors.

General Synthesis of Fluconazole Analogs

A prevalent method for creating derivatives is to use fluconazole as a starting material and modify its hydroxyl group. For instance, ester derivatives can be synthesized by reacting fluconazole with various acid chlorides.[2][3]

Experimental Protocol: Synthesis of Fluconazole Ester Derivatives [2]

  • Preparation of Acid Chlorides: To a solution of the desired carboxylic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride or phosphorus pentachloride. Reflux the mixture for 2-4 hours. After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Esterification: Dissolve fluconazole in an appropriate solvent such as pyridine or dichloromethane. Add the prepared acid chloride dropwise to the fluconazole solution at 0°C.

  • Reaction Monitoring and Work-up: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired ester derivative.

Synthesis Workflow Diagram

G cluster_0 Preparation of Acid Chloride cluster_1 Esterification cluster_2 Purification Carboxylic_Acid Carboxylic Acid Acid_Chloride Acid Chloride Carboxylic_Acid->Acid_Chloride Reflux Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Acid_Chloride Acid_Chloride_input Fluconazole Fluconazole Ester_Derivative Fluconazole Ester Derivative Fluconazole->Ester_Derivative Stir at RT Crude_Product Crude Product Acid_Chloride_input->Ester_Derivative Purified_Product Purified Ester Derivative Crude_Product->Purified_Product Column Chromatography

Caption: Workflow for the synthesis of fluconazole ester derivatives.

Potent Antifungal Activity and Mechanism of Action

The hallmark biological activity of this compound derivatives is their potent antifungal efficacy. This is particularly true for derivatives that incorporate a 1H-1,2,4-triazole moiety.

Inhibition of Fungal Ergosterol Biosynthesis

The primary molecular target of these antifungal agents is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme plays a critical role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells, providing a degree of selective toxicity. By inhibiting CYP51, these compounds disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the structural integrity and function of the fungal cell membrane.[4]

Ergosterol Biosynthesis Pathway and CYP51 Inhibition

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 FF_MAS 14-demethylated sterols Ergosterol Ergosterol FF_MAS->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor This compound Derivative Inhibitor->CYP51 Inhibition CYP51->FF_MAS

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound derivatives.

Structure-Activity Relationship (SAR) Insights

Extensive research has elucidated key structural features that influence the antifungal potency of these derivatives.

  • Substitution at the 3-position: Dimethylation at the 3-position of the propan-2-ol backbone has been shown to significantly improve both in vitro and in vivo antifungal activity compared to mono-methyl analogs.[5]

  • Sulfur-containing side chains: Derivatives containing sulfide moieties tend to exhibit more potent antifungal activity than their corresponding sulfone counterparts.[6]

  • Dithiocarbamate Analogs: The synthesis of dithiocarbamate analogs of fluconazole has yielded compounds with broad-spectrum antifungal activity, with many exhibiting greater potency against Candida species than both fluconazole and ketoconazole.[4] Molecular docking studies of these analogs suggest that their inhibitory action on CYP51 involves a coordination bond with the heme iron, as well as interactions with hydrophilic and hydrophobic regions of the active site.[4]

Antifungal Activity Data

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of representative this compound derivatives against various fungal pathogens.

CompoundCandida albicansAspergillus fumigatusCryptococcus neoformansReference
Fluconazole0.5 - >6416 - >641 - 16[6]
Ketoconazole0.03 - 11 - 160.03 - 0.5[6]
Sulfide Derivative IVe0.12520.06[6]
Sulfide Derivative IVf0.12540.03[6]
Sulfide Derivative IVi0.0640.03[6]
Sulfide Derivative IVj0.0680.03[6]

Note: Lower MIC values indicate greater antifungal potency.

Experimental Protocols for Biological Evaluation

To assess the antifungal properties of novel this compound derivatives, standardized in vitro assays are essential.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

  • Preparation of Drug Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the adjusted fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control, as determined visually or by spectrophotometry.

Workflow for Broth Microdilution Assay

G A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 35°C C->D E Read and Determine MIC D->E

Sources

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2-(2,4-Difluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of 2-(2,4-Difluorophenyl)propan-2-ol, a key intermediate in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, this document synthesizes established analytical methodologies with expert insights to present a robust approach for characterizing the physicochemical properties of this compound. The guide delves into the principles and practical execution of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and forced degradation studies. By understanding the intrinsic stability of this compound, researchers can ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document is structured to provide not only procedural details but also the scientific rationale behind the experimental designs, ensuring a thorough and validated approach to stability assessment.

Introduction: The Critical Role of Stability in Drug Development

The journey of a drug from discovery to market is a meticulous process, with every step underpinned by rigorous scientific evaluation. A crucial aspect of this journey is the characterization of the chemical and physical stability of all intermediates and the final API.[1] For a compound like this compound, which serves as a building block in complex syntheses, a thorough understanding of its thermal stability and degradation pathways is paramount. Instability can lead to the formation of impurities, which may compromise the safety and efficacy of the final drug product.[2]

Forced degradation studies are an essential component of the drug development process, providing critical insights into the degradation pathways and products of a drug substance.[1][3][4] These studies are instrumental in developing stability-indicating analytical methods, which are necessary to ensure that all potential degradation products can be detected and quantified.[3][5] The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), mandate the stress testing of drug substances to elucidate their intrinsic stability.[3]

This guide will provide a detailed roadmap for assessing the thermal stability and degradation profile of this compound, enabling researchers to make informed decisions throughout the drug development lifecycle.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before embarking on stability studies.

PropertyValueSource
CAS Number 51788-81-9[6]
Molecular Formula C9H10F2O[6]
Molecular Weight 172.17 g/mol [6]
Appearance Expected to be a solidInferred from similar compounds like 2-phenyl-2-propanol[7]
Boiling Point Not readily available
Melting Point Not readily available

The structure of this compound, featuring a difluorinated phenyl ring and a tertiary alcohol, suggests potential susceptibility to dehydration and oxidation under thermal stress. The fluorine atoms can influence the electronic properties of the aromatic ring, potentially impacting its degradation pathways compared to its non-fluorinated analog, 2-phenyl-2-propanol.[7][8]

Thermal Analysis: Unveiling Intrinsic Stability

Thermal analysis techniques are indispensable tools for probing the physical and chemical changes that a substance undergoes as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods of choice.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[9] This technique is invaluable for determining the onset of thermal decomposition and identifying the temperature ranges where significant mass loss occurs.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (e.g., aluminum or platinum).

  • Heating Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Atmosphere: Purge with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of decomposition (Tmax).

Causality Behind Experimental Choices:

  • Heating Rate: A rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.

  • Inert Atmosphere: Using nitrogen ensures that the observed mass loss is due to thermal decomposition and not oxidation.

  • Temperature Range: Heating up to 600 °C is typically sufficient to observe the complete decomposition of most organic molecules.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10][11] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[11][12][13]

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Heating Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature just below the onset of decomposition determined by TGA, at a heating rate of 10 °C/min.

  • Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: Plot the heat flow versus temperature. Identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition.

Causality Behind Experimental Choices:

  • Hermetically Sealed Pans: These pans are used to prevent the loss of volatile components during heating, ensuring accurate measurement of thermal events.

  • Temperature Limit: The upper-temperature limit is set below the decomposition temperature to avoid contamination of the DSC cell.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of This compound seal Seal in a hermetic aluminum pan weigh->seal load Load sample and reference into DSC seal->load program Run heating program (e.g., 25-300 °C at 10 °C/min) load->program record Record heat flow vs. temperature program->record plot Plot DSC thermogram record->plot identify Identify melting point (endotherm) and decomposition (exotherm) plot->identify

Caption: Workflow for DSC analysis.

Forced Degradation Studies: Simulating Stress Conditions

Forced degradation studies, or stress testing, are conducted to intentionally degrade the drug substance to identify potential degradation products and establish degradation pathways.[2][5] This information is crucial for developing and validating stability-indicating analytical methods.[3][5]

General Considerations for Forced Degradation
  • Extent of Degradation: The goal is to achieve a target degradation of 5-20% of the parent compound.[5] This ensures that sufficient quantities of degradation products are formed for identification without completely destroying the sample.

  • Analytical Method: A validated, stability-indicating HPLC method is required to separate the parent compound from its degradation products.

  • Mass Balance: The sum of the assay of the parent compound and the impurities should be close to 100% to ensure that all major degradation products have been accounted for.

Thermal Degradation Protocol

This protocol outlines the procedure for subjecting this compound to thermal stress.

  • Sample Preparation:

    • Accurately weigh a known amount of this compound into a clean, dry vial.

    • Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Solid State: Place the vial containing the solid compound in a calibrated oven at an elevated temperature (e.g., 80 °C).

    • Solution State: Place the vial containing the solution in a calibrated oven at a slightly lower temperature (e.g., 60 °C).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 6, 12, 24, and 48 hours).

  • Sample Analysis:

    • For solid samples, dissolve in a suitable solvent before analysis.

    • Analyze all samples by a stability-indicating HPLC-UV method.

    • For identification of degradation products, utilize HPLC-MS.

Forced_Degradation_Workflow cluster_stress Stress Application cluster_sampling Sampling cluster_analysis Analysis cluster_outcome Outcome start This compound (Solid and Solution) thermal Thermal Stress (e.g., 80°C solid, 60°C solution) start->thermal timepoints Withdraw samples at 0, 6, 12, 24, 48 hours thermal->timepoints hplc_uv HPLC-UV Analysis (Quantify degradation) timepoints->hplc_uv hplc_ms HPLC-MS Analysis (Identify degradants) timepoints->hplc_ms method Develop Stability-Indicating Method hplc_uv->method pathway Elucidate Degradation Pathway hplc_ms->pathway

Caption: Forced degradation workflow.

Predicted Degradation Profile of this compound

Based on the chemical structure of this compound and the known degradation pathways of similar compounds, the following degradation products can be anticipated under thermal stress:

  • Dehydration Product: The tertiary alcohol is susceptible to dehydration to form the corresponding alkene, 2-(2,4-difluorophenyl)prop-1-ene . This is a common degradation pathway for tertiary alcohols.

  • Oxidation Product: Although less likely under inert conditions, in the presence of oxygen, oxidation of the tertiary alcohol is not expected. However, if impurities are present that can catalyze oxidation, other degradation products may be formed.

  • Fragmentation Products: At higher temperatures, fragmentation of the molecule may occur, leading to the formation of smaller molecules such as 2,4-difluorobenzene and acetone .

Degradation_Pathway cluster_products Potential Degradation Products parent This compound C9H10F2O dehydration 2-(2,4-Difluorophenyl)prop-1-ene C9H8F2 parent->dehydration Dehydration (-H2O) fragment1 2,4-Difluorobenzene C6H4F2 parent->fragment1 Fragmentation fragment2 Acetone C3H6O parent->fragment2 Fragmentation

Caption: Predicted degradation pathways.

Conclusion: A Proactive Approach to Stability Assessment

A thorough understanding of the thermal stability and degradation profile of this compound is not merely a regulatory requirement but a scientific necessity for robust drug development.[1] The methodologies outlined in this guide, from fundamental thermal analysis to comprehensive forced degradation studies, provide a solid framework for characterizing this critical intermediate. By proactively identifying potential liabilities in the stability of this compound, researchers can mitigate risks, optimize synthetic routes, and ultimately contribute to the development of safe and effective medicines.

References

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • Technical Guide Series - Forced Degradation Studies. (n.d.). HubSpot.
  • Early Efforts Identify Unstable APIs. (n.d.). Pharmaceutical Technology.
  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (n.d.). MDPI.
  • Differential Scanning Calorimeters (DSC). (n.d.). American Pharmaceutical Review.
  • Differential Scanning Calorimetry of Pharmaceuticals. (n.d.). News-Medical.Net.
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). NIH.
  • How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022, August 5).
  • Thermogravimetric analysis. (n.d.). Wikipedia.
  • 2-Phenyl-2-propanol. (n.d.). Wikipedia.
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Introduction: Navigating the Chemistry and Challenges of a Difluorinated Aryl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Use of 2-(2,4-Difluorophenyl)propan-2-ol

This compound is a fluorinated organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a tertiary alcohol and a difluorinated phenyl ring, makes it a valuable building block in the synthesis of complex pharmaceutical intermediates. The incorporation of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making compounds like this essential tools for researchers.

However, the same properties that confer desirable pharmacological characteristics also necessitate a rigorous and informed approach to safety. The presence of the difluorophenyl group, in particular, warrants careful consideration due to the potential for hazardous decomposition products, such as hydrogen fluoride (HF), under thermal stress.[1] This guide, intended for laboratory researchers and drug development professionals, provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, grounding its recommendations in established safety principles for fluorinated compounds.

Hazard Identification and Inferred Risk Profile

A complete, officially harmonized GHS classification for this compound is not consistently available across all public databases.[2] Therefore, a conservative and scientifically sound approach is to infer its hazard profile from structurally similar compounds, namely the mono-fluorinated analog 2-(4-Fluorophenyl)propan-2-ol and the parent structure, propan-2-ol. This method allows for a robust risk assessment based on established data.

The primary hazards are anticipated to be:

  • Skin Irritation (Inferred Category 2): Based on its analog, it is expected to cause skin irritation upon contact.[1]

  • Serious Eye Irritation (Inferred Category 2A): Causes serious eye irritation, a common property of many alcohols and aromatic compounds.[1][3][4]

  • Specific Target Organ Toxicity – Single Exposure (Inferred Category 3): May cause respiratory irritation.[1] Vapors may also lead to drowsiness or dizziness, a known effect of propan-2-ol.[3][4]

Key Precautionary Statements (Inferred):

  • P261: Avoid breathing fumes, mist, spray, or vapors.[1][3]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

Comprehensive Risk Assessment: Beyond the Label

A thorough risk assessment must extend beyond basic GHS classifications and consider the specific reactivity of fluorinated compounds.

  • Thermal Decomposition: The carbon-fluorine bond is strong, but at elevated temperatures, such as in a fire, decomposition can generate highly toxic and corrosive hydrogen fluoride (HF) gas.[1] This is a critical consideration for fire-fighting measures and high-temperature reactions.

  • Chemical Incompatibility: Store and handle this compound away from strong oxidizing agents, which can react violently with alcohols.[1][6]

  • Solvent and Reagent Hazards: The safety profile of any experiment is dictated by all its components. When this compound is used with other hazardous reagents (e.g., strong acids, bases, or reactive fluorinating agents), the overall risk is magnified. Always consult the Safety Data Sheet (SDS) for every chemical in the workflow.

Physicochemical Properties for Risk Evaluation
PropertyValue/InformationSignificance for Safety
Molecular Formula C₉H₁₀F₂OProvides context for molecular weight and elemental composition.
Molecular Weight 172.17 g/mol [2]Relevant for preparing solutions and stoichiometric calculations.
Appearance Data not available; likely a solid or liquid.Affects handling procedures (e.g., risk of dust vs. vapor inhalation).
Boiling Point Data not available.Influences volatility and the potential for vapor exposure.
Flash Point Data not available; propan-2-ol is 12°C.[7]Assumed to be a flammable liquid. Keep away from ignition sources.[4][5]
Solubility Data not available.Important for choosing appropriate solvents for reactions and cleaning spills.
Stability Stable under normal handling and storage conditions.[1]Avoid high heat and incompatible materials to prevent decomposition.[1][6]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Safe handling relies on a combination of robust engineering controls and appropriate PPE. The principle of "as low as reasonably practicable" (ALARP) should guide all exposure control strategies.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, preparing solutions, and running reactions, must be performed inside a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should have adequate general ventilation, with a recommended air exchange rate of at least 8 changes per hour.[8]

  • Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be immediately accessible in the work area.[1] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical system designed to protect the user from specific, identified hazards.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[9] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[1]

  • Hand Protection: Given the inferred skin irritation, robust hand protection is crucial.

    • Glove Selection: Choose gloves rated for protection against both the compound and any solvents being used. Nitrile gloves (minimum 8 mil thickness) are a common starting point, but always consult the manufacturer's compatibility chart.

    • Double-Gloving: For handling neat material or concentrated solutions, wearing two pairs of gloves is recommended as a best practice to protect against undetected pinholes or rapid permeation.[10]

  • Body Protection: A flame-resistant lab coat should be worn at all times and kept fully fastened. For larger-scale operations or when there is a risk of significant splashes, supplement with a chemical-resistant apron.[11]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, respiratory protection may be necessary. The type of respirator and cartridge must be selected based on the specific exposure potential and in accordance with institutional EHS guidelines.[1]

Standard Operating Procedure: Preparation of a 0.1 M Solution

This protocol demonstrates the integration of safety measures into a routine laboratory workflow. The causality behind each step is explained to foster a deeper understanding of the safety rationale.

Objective: To safely prepare 100 mL of a 0.1 M solution of this compound in isopropanol.

Materials:

  • This compound (1.72 g)

  • Anhydrous Isopropanol (ACS Grade)

  • 100 mL Volumetric Flask with Stopper

  • Glass Funnel

  • Spatula

  • Analytical Balance

  • Beaker and Magnetic Stir Bar (for solids)

  • Wash Bottle with Isopropanol

Protocol:

  • Pre-Operation Safety Check:

    • Rationale: Proactive hazard mitigation is paramount.

    • Confirm the chemical fume hood is operational (check airflow monitor).

    • Ensure safety shower and eyewash are unobstructed.

    • Don appropriate PPE: flame-resistant lab coat, chemical splash goggles, and double-layered nitrile gloves.

  • Weighing the Compound:

    • Rationale: To prevent inhalation of any fine particles and contain potential spills.

    • Place the analytical balance inside the chemical fume hood or use a balance with a draft shield.

    • Tare a clean, dry beaker on the balance.

    • Carefully add 1.72 g of this compound to the beaker using a clean spatula. Avoid creating dust.

  • Dissolution and Transfer:

    • Rationale: Controlled dissolution and transfer minimize splash and vapor generation.

    • Remove the beaker from the balance and place it inside the fume hood.

    • Add approximately 50 mL of isopropanol to the beaker. If the compound is a solid, add a magnetic stir bar and stir gently until fully dissolved.

    • Place the glass funnel into the neck of the 100 mL volumetric flask.

    • Carefully pour the solution from the beaker through the funnel into the flask.

  • Rinsing and Dilution to Volume:

    • Rationale: Ensures quantitative transfer and accurate final concentration.

    • Rinse the beaker with a small amount (5-10 mL) of isopropanol and transfer the rinsing to the volumetric flask. Repeat this step twice.

    • Carefully add isopropanol to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark. Use a Pasteur pipette for the final additions to avoid overshooting the mark.

  • Final Mixing and Storage:

    • Rationale: Proper labeling and storage are critical for safety and chemical integrity.

    • Stopper the volumetric flask and invert it 10-15 times to ensure a homogenous solution.

    • Transfer the solution to a properly labeled storage bottle. The label must include the chemical name, concentration, solvent, date, and appropriate hazard pictograms.

    • Store the bottle in a designated flammable liquids cabinet, away from oxidizing agents.[7]

  • Decontamination and Waste Disposal:

    • Rationale: Prevents cross-contamination and ensures compliant waste management.

    • Rinse all glassware with a small amount of isopropanol, collecting the rinsate in a designated halogenated organic waste container.

    • Wash the glassware with soap and water.

    • Dispose of the outer pair of gloves in the solid chemical waste. Remove inner gloves and wash hands thoroughly with soap and water.

Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm. All personnel must be familiar with these procedures before beginning work.

  • Skin Contact: Immediately move to the safety shower.[12] Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately proceed to the eyewash station. Forcibly hold eyelids open and flush with a continuous, gentle stream of water for at least 15 minutes.[1] Remove contact lenses if possible without interrupting the flush. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult or stops, provide artificial respiration (if trained to do so). Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.

  • Fire: The compound is assumed to be flammable.

    • For small fires, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[1]

    • For larger fires, evacuate the area and activate the fire alarm.

    • Be aware that thermal decomposition may produce hydrogen fluoride gas.[1] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[1]

Chemical Spill Response Workflow

The following diagram outlines the logical flow for responding to a chemical spill. This protocol ensures that safety and containment are prioritized at every step.

Spill_Response_Workflow cluster_Initial_Response 1. Immediate Actions cluster_Containment 2. Containment & Cleanup cluster_Finalization 3. Post-Cleanup Alert Alert Personnel & Isolate Area Assess Assess Spill Size & Immediate Hazards Alert->Assess PPE Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Apron) Assess->PPE Control Control Vapors & Eliminate Ignition Sources PPE->Control Contain Contain Spill with Inert Absorbent Material (e.g., Vermiculite, Sand) Control->Contain Collect Collect Absorbed Material with Non-Sparking Tools Contain->Collect Decontaminate Decontaminate Spill Area with Appropriate Solvent Collect->Decontaminate Package Package Waste in Sealed, Labeled Container Decontaminate->Package Dispose Dispose as Halogenated Organic Waste Package->Dispose Report Report Incident to EHS / Supervisor Dispose->Report Start Spill Occurs Start->Alert

Sources

Methodological & Application

Application Note: A Strategic Guide to the Synthesis of Fluconazole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This document provides a detailed technical guide on the established and efficient synthetic routes for Fluconazole, a critical triazole antifungal agent. It elucidates the chemical logic behind preferred industrial pathways and furnishes comprehensive, step-by-step protocols for key transformations.

Introduction: The Strategic Imperative in Fluconazole Synthesis

Fluconazole, chemically known as 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, is a cornerstone of antifungal therapy.[1][2] Its mechanism of action involves the potent and selective inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[3] The effectiveness and safety profile of Fluconazole have cemented its role in treating a wide range of fungal infections.[3]

The molecular architecture of Fluconazole features a central tertiary alcohol on a propane backbone, symmetrically substituted with two 1,2,4-triazole rings at the C1 and C3 positions and a 2,4-difluorophenyl group at C2. A logical synthetic strategy, therefore, must enable the precise and efficient construction of this symmetrically substituted core.

A hypothetical synthesis starting from 2-(2,4-Difluorophenyl)propan-2-ol is conceptually challenging and impractical for industrial-scale production. This route would necessitate the functionalization of the chemically inert C-H bonds of the two methyl groups, likely through a non-selective radical halogenation, followed by substitution with 1,2,4-triazole. Such a process would invariably lead to a complex mixture of mono-substituted, di-substituted, and over-halogenated products, resulting in extremely low yields and significant purification challenges.

Therefore, this guide focuses on the scientifically validated and industrially adopted synthetic strategies that build the Fluconazole skeleton from foundational precursors in a controlled, high-yield manner. The primary route discussed proceeds through a key epoxide intermediate, offering robust control over the introduction of the triazole moieties.

Part I: The Primary Industrial Pathway via Epoxide Intermediate

This is the most widely recognized and efficient route for Fluconazole synthesis. It commences with 1,3-difluorobenzene and systematically builds the molecule's complexity. The strategy involves the initial formation of a substituted acetophenone, which is converted into an epoxide. This epoxide then serves as a key electrophilic intermediate for the sequential and controlled introduction of the two triazole rings.

Overall Synthetic Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Epoxidation cluster_3 Step 4: Epoxide Ring Opening A 1,3-Difluorobenzene B 2-Chloro-2',4'-difluoroacetophenone (Intermediate A) A->B Chloroacetyl Chloride, AlCl3 C 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (Intermediate B) B->C 1,2,4-Triazole, Base D 1-[[2-(2,4-Difluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole (Intermediate C) C->D Trimethylsulfoxonium Iodide, Base (Corey-Chaykovsky Reaction) E Fluconazole D->E 1,2,4-Triazole, Base

Caption: Primary industrial synthesis route for Fluconazole.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-2',4'-difluoroacetophenone (Intermediate A)

  • Rationale: This step employs a classic Friedel-Crafts acylation to attach the chloroacetyl group to the difluorobenzene ring. Aluminum chloride (AlCl₃) acts as a Lewis acid catalyst, activating the chloroacetyl chloride for electrophilic aromatic substitution. The reaction is typically performed without a solvent.[4]

  • Procedure:

    • To a reaction vessel equipped with a stirrer and a reflux condenser, add anhydrous aluminum chloride.

    • Slowly add 1,3-difluorobenzene to the vessel with stirring.

    • Begin the dropwise addition of chloroacetyl chloride. An exothermic reaction will occur. Maintain the reaction temperature between 30-40°C using a cooling bath.

    • After the addition is complete, continue stirring at room temperature for 12-16 hours until the reaction is complete (monitored by TLC or GC).

    • Carefully quench the reaction by pouring the mixture onto crushed ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by vacuum distillation or recrystallization to obtain pure Intermediate A.

Protocol 2: Synthesis of 2-(1H-1,2,4-triazol-1-yl)-2',4'-difluoroacetophenone (Intermediate B)

  • Rationale: This is a nucleophilic substitution reaction where the sodium salt of 1,2,4-triazole displaces the chloride from Intermediate A. Using a polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 reaction.

  • Procedure:

    • In a flask, suspend 1,2,4-triazole in acetonitrile.

    • Add a base such as potassium carbonate and stir the mixture.

    • Add a solution of Intermediate A in acetonitrile to the suspension.

    • Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and unreacted triazole.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield Intermediate B, which can be purified by recrystallization.

Protocol 3: Synthesis of 1-[[2-(2,4-difluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole (Intermediate C)

  • Rationale: The Corey-Chaykovsky reaction is employed to convert the ketone (Intermediate B) into an epoxide (Intermediate C). Trimethylsulfoxonium iodide reacts with a base (like sodium hydroxide) to form a sulfur ylide, which then attacks the carbonyl carbon, leading to the formation of the three-membered oxirane ring.[4][5]

  • Procedure:

    • Prepare a mixture of trimethylsulfoxonium iodide in a solvent combination like toluene and water.

    • Add a phase transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction between the aqueous and organic phases.

    • Add a solution of Intermediate B in toluene to the mixture.

    • With vigorous stirring, add a concentrated aqueous solution of sodium hydroxide dropwise, maintaining the temperature below 25°C.

    • Stir the biphasic mixture at room temperature for 8-12 hours.

    • After reaction completion, separate the organic layer. Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent under vacuum to yield the crude epoxide Intermediate C. This intermediate is often used directly in the next step without extensive purification.

Protocol 4: Synthesis of Fluconazole

  • Rationale: The final step is a base-catalyzed nucleophilic ring-opening of the epoxide (Intermediate C) by a second equivalent of 1,2,4-triazole. The triazole anion attacks one of the epoxide carbons, opening the ring and forming the C-N bond. The subsequent protonation of the resulting alkoxide yields the tertiary alcohol of Fluconazole.[5]

  • Procedure:

    • Dissolve the crude epoxide (Intermediate C) and 1,2,4-triazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

    • Add a base, such as powdered potassium hydroxide or sodium hydroxide. The molar ratio of epoxide to triazole is typically around 1.0 : 1.5 to 1.0 : 2.0.[5]

    • Heat the mixture to 80-100°C and stir for 5-10 hours. Monitor the reaction by HPLC.

    • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude Fluconazole.

    • Filter the solid, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., water or an alcohol/water mixture) to obtain pure Fluconazole.[5]

Part II: Alternative Synthesis via Grignard Reaction

An alternative convergent strategy involves the formation of the key C-C bond between the aromatic ring and the propanone backbone at a late stage using a Grignard reaction.

Alternative Synthetic Workflow

G cluster_0 Step A: Backbone Synthesis cluster_1 Step B: Grignard Reaction A 1,3-Dichloroacetone B 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one (Intermediate D) A->B 2 eq. 1,2,4-Triazole, Base D Fluconazole B->D Anhydrous THF C 2,4-Difluorophenylmagnesium Bromide C->D Anhydrous THF

Caption: Alternative Grignard reaction route for Fluconazole.

Experimental Protocols

Protocol 5: Synthesis of 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one (Intermediate D)

  • Rationale: This step involves a double nucleophilic substitution on 1,3-dichloroacetone with two equivalents of 1,2,4-triazole in the presence of a base.

  • Procedure:

    • Dissolve 1,2,4-triazole (2 moles) in a suitable solvent like acetonitrile.

    • Add a base (e.g., potassium carbonate) and stir to form the triazole salt.

    • Slowly add 1,3-dichloroacetone (1 mole) to the mixture.

    • Heat the reaction to reflux for several hours until the starting material is consumed.

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

    • The resulting crude product can be purified by column chromatography or recrystallization to yield Intermediate D.

Protocol 6: Synthesis of Fluconazole via Grignard Reagent

  • Rationale: A Grignard reagent, prepared from 1-bromo-2,4-difluorobenzene, acts as a potent nucleophile. It attacks the carbonyl carbon of Intermediate D, forming the C-C bond and, after aqueous workup, the tertiary alcohol of Fluconazole.[6] This reaction must be conducted under strictly anhydrous conditions to prevent quenching of the Grignard reagent.

  • Procedure:

    • Prepare the Grignard reagent by slowly adding a solution of 1-bromo-2,4-difluorobenzene in anhydrous tetrahydrofuran (THF) to magnesium turnings in a separate flask under a nitrogen atmosphere.

    • In the main reaction vessel, dissolve Intermediate D in anhydrous THF and cool to 0°C under a nitrogen atmosphere.

    • Slowly add the prepared Grignard reagent to the solution of Intermediate D, maintaining the temperature at 0-5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product into ethyl acetate. Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude Fluconazole by recrystallization.

Data Summary: Primary Epoxide Pathway

StepReactionKey ReagentsTypical SolventTemp (°C)Time (h)Yield (%)
1 Friedel-Crafts AcylationChloroacetyl Chloride, AlCl₃None / Dichloromethane30-4012-1675-85
2 Nucleophilic Substitution1,2,4-Triazole, K₂CO₃Acetonitrile~804-680-90
3 Epoxidation(CH₃)₃SOI, NaOH, PTCToluene / Water<258-1285-95
4 Epoxide Opening1,2,4-Triazole, KOHDMF80-1005-1065-75[5]

Note: Yields are indicative and can vary based on reaction scale and specific conditions.

Conclusion

The synthesis of Fluconazole is a well-established process in medicinal and industrial chemistry. While multiple synthetic routes exist, the pathway proceeding through the 1-[[2-(2,4-difluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole intermediate is generally favored due to its high efficiency, control, and scalability. This route exemplifies a robust strategy of building molecular complexity from simple, commercially available starting materials. Understanding the rationale behind each synthetic step—from the initial Friedel-Crafts acylation to the final base-catalyzed epoxide opening—is crucial for process optimization, impurity profiling, and the development of next-generation antifungal agents. The alternative Grignard route, while effective, requires more stringent anhydrous conditions, but serves as a valuable alternative in the synthetic chemist's toolkit.

References

  • Vertex AI Search. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - ResearchGate.
  • National Center for Biotechnology Information. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC.
  • Google Patents. (1996). US5508423A - Methods for the manufacture of fluconazole.
  • Google Patents. (2000). EP1001947A1 - Process for manufacturing fluconazole.
  • Molbase. (n.d.). Synthesis of 2-(2,4-DIFLUOROPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1,2-PROPANEDIOL.
  • Quick Company. (2005). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol.
  • Indian Patents. (n.d.). An improved process for the preparation of fluconazole.
  • Google Patents. (1995). WO1995007895A1 - Methods for the manufacture of fluconazole and forms thereof, intermediates useful in the manufacture thereof, and combinations comprising fluconazole.
  • PubMed. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity.
  • Justia Patents. (1995). Commercial process for the manufacture of fluconazole and intermediates useful in the manufacture thereof.
  • Google Patents. (2006). DE60114889T2 - PROCESS FOR THE PREPARATION OF FLUCONAZOLE AND CRYSTAL MODIFICATIONS THEREOF.

Sources

Application Note: Key Synthetic Transformations of 2-(2,4-Difluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and experimental protocols for key chemical reactions involving 2-(2,4-difluorophenyl)propan-2-ol. As a tertiary benzylic alcohol, this compound serves as a versatile precursor in organic synthesis. Its structural features—a stable tertiary carbocation intermediate upon dehydration or substitution and a reactive hydroxyl group—allow for a range of useful transformations. This guide outlines protocols for acid-catalyzed dehydration to form an alkene, nucleophilic substitution to yield an alkyl halide, and Fischer esterification to produce an ester. Each protocol is presented with mechanistic insights, step-by-step procedures, and safety considerations to aid researchers in drug development and chemical synthesis.

Introduction

This compound is a fluorinated organic compound of significant interest in medicinal and materials chemistry. The presence of two fluorine atoms on the phenyl ring can enhance the metabolic stability and binding affinity of derivative molecules, a desirable trait in pharmaceutical development. Structurally, it is a tertiary alcohol, which dictates its reactivity. The hydroxyl group can be protonated to form a good leaving group (water), leading to a relatively stable tertiary benzylic carbocation. This intermediate is central to its participation in E1 elimination and SN1 substitution reactions. This application note details three fundamental reactions, providing researchers with reliable protocols for downstream synthesis.

Health and Safety Information

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The hazards of the primary reactant and common reagents are summarized below.

Substance CAS No. Key Hazards
This compoundN/AAssumed to be an eye and skin irritant. Handle with care.
Concentrated Sulfuric Acid (H₂SO₄)7664-93-9Severe skin burns and eye damage. Highly corrosive.
Hydrobromic Acid (HBr)10035-10-6Causes severe skin burns and eye damage. Toxic if inhaled.
Acetic Acid (Glacial)64-19-7Flammable liquid and vapor. Causes severe skin burns and eye damage.
Propan-2-ol (Isopropanol)67-63-0Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[1][2][3]

Always consult the full Safety Data Sheet (SDS) for each chemical before use.

Protocol I: Acid-Catalyzed Dehydration (E1 Elimination)

Principle and Rationale

The dehydration of tertiary alcohols under strong acidic conditions proceeds via an E1 (Elimination, Unimolecular) mechanism.[4][5] The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid, converting it into an excellent leaving group (H₂O).[6][7][8] The departure of water generates a stable tertiary benzylic carbocation. Finally, a weak base (like water or the conjugate base of the acid) abstracts a proton from an adjacent carbon atom, leading to the formation of an alkene, in this case, 1-(prop-1-en-2-yl)-2,4-difluorobenzene.

Mechanistic Pathway: E1 Dehydration

Caption: E1 mechanism for the dehydration of this compound.

Experimental Protocol
Reagents & Materials Amount Molar Eq.
This compound1.72 g (10 mmol)1.0
Concentrated Sulfuric Acid (98%)~2 mLCatalytic
Diethyl Ether50 mL-
Saturated Sodium Bicarbonate Solution20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)~2 g-
Round-bottom flask (50 mL)1-
Distillation Apparatus1 set-

Procedure:

  • Place this compound (10 mmol) into a 50 mL round-bottom flask.

  • Slowly add concentrated sulfuric acid (~2 mL) to the flask while cooling in an ice bath.

  • Equip the flask for simple distillation.

  • Heat the mixture gently to distill the alkene product as it forms. The typical temperature for tertiary alcohol dehydration is relatively low (25-80°C).[6][7]

  • Collect the distillate in a flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash with an equal volume of saturated sodium bicarbonate solution to neutralize any acid.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purify the product by fractional distillation if necessary.

Protocol II: Nucleophilic Substitution (SN1) with HBr

Principle and Rationale

Tertiary alcohols react with hydrogen halides, such as HBr, via an SN1 (Substitution, Nucleophilic, Unimolecular) mechanism.[9][10][11] Similar to the E1 pathway, the reaction begins with the protonation of the alcohol's hydroxyl group to form a good leaving group (water).[9][12] The subsequent departure of water is the rate-determining step, forming a stable tertiary carbocation.[9][11] The nucleophilic bromide ion then rapidly attacks the carbocation to form the final product, 2-bromo-2-(2,4-difluorophenyl)propane. The stability of the tertiary carbocation is the key factor favoring the SN1 pathway over SN2 for tertiary alcohols.[10]

Mechanistic Pathway: SN1 Substitution

Caption: SN1 mechanism for the reaction of the tertiary alcohol with HBr.

Experimental Protocol
Reagents & Materials Amount Molar Eq.
This compound1.72 g (10 mmol)1.0
Concentrated Hydrobromic Acid (48%)4.0 mL (~35.6 mmol)~3.6
Dichloromethane (CH₂Cl₂)40 mL-
Saturated Sodium Bicarbonate Solution20 mL-
Brine (Saturated NaCl solution)20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)~2 g-
Separatory Funnel (100 mL)1-

Procedure:

  • Dissolve this compound (10 mmol) in 20 mL of dichloromethane in a separatory funnel.

  • Add 48% hydrobromic acid (4.0 mL) to the funnel.

  • Stopper the funnel and shake for 1-2 minutes, venting frequently to release any pressure.

  • Allow the mixture to stand at room temperature for 15-20 minutes, with occasional shaking.

  • Allow the layers to separate. Drain the lower organic layer into a clean flask.

  • Wash the organic layer sequentially with 20 mL of cold water, 20 mL of saturated sodium bicarbonate solution, and finally 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude 2-bromo-2-(2,4-difluorophenyl)propane.

  • The product can be purified further by vacuum distillation if required.

Protocol III: Fischer Esterification

Principle and Rationale

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[13][14][15] The reaction is an equilibrium process.[13][16] The mechanism involves several reversible steps:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[13][14][16]

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[16]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[13]

  • Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the product, an excess of one reactant (typically the cheaper one, the alcohol in this case) is used, or water is removed as it is formed.[14][17]

General Experimental Workflow

Caption: General workflow for synthesis, work-up, and purification.

Experimental Protocol
Reagents & Materials Amount Molar Eq.
This compound1.72 g (10 mmol)1.0
Acetic Acid, Glacial1.72 mL (30 mmol)3.0
Concentrated Sulfuric Acid (98%)5 dropsCatalytic
Diethyl Ether50 mL-
Saturated Sodium Bicarbonate Solution3 x 20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)~2 g-
Round-bottom flask (50 mL) with reflux condenser1 set-

Procedure:

  • Combine this compound (10 mmol) and glacial acetic acid (30 mmol) in a 50 mL round-bottom flask.

  • Carefully add 5 drops of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture in a water bath at 80-90°C for 1 hour.

  • Allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add 30 mL of diethyl ether and 30 mL of cold water. Shake and separate the layers.

  • Wash the organic layer successively with 20 mL portions of saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.

  • Wash the organic layer with 20 mL of brine.

  • Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation to yield the crude ester, 2-(2,4-difluorophenyl)prop-2-yl acetate.

  • Purify the product by vacuum distillation.

Characterization of Products

The identity and purity of the synthesized products should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and absence of starting material.

  • Infrared (IR) Spectroscopy: To identify key functional groups. For dehydration, the disappearance of the broad O-H stretch and appearance of a C=C stretch. For substitution, the disappearance of the O-H stretch. For esterification, the appearance of a strong C=O stretch (~1735 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion

This compound is a highly useful synthetic intermediate. The protocols detailed in this application note for dehydration, nucleophilic substitution, and esterification provide reliable methods for converting this tertiary alcohol into valuable downstream products like alkenes, alkyl halides, and esters. The principles and procedures outlined here serve as a robust foundation for researchers engaged in the synthesis of novel chemical entities for various scientific applications.

References

  • Fischer, E., Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. Available from: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

  • Chemistry Steps. Fischer Esterification. Available from: [Link]

  • LibreTexts, Chemistry. (2023). Fischer Esterification. Available from: [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Available from: [Link]

  • Chemistry Steps. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Available from: [Link]

  • Periodic Chemistry. (2018). Alcohol Dehydration – E1 Mechanism. Available from: [Link]

  • Unacademy. Mechanism of dehydration explained. Available from: [Link]

  • LibreTexts, Chemistry. (2020). 14.4: Dehydration Reactions of Alcohols. Available from: [Link]

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13/2607)

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Application Notes and Protocols for the Quantitative Analysis of 2-(2,4-Difluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2,4-Difluorophenyl)propan-2-ol is a key chemical intermediate, notably in the synthesis of antifungal agents.[1][2] Its molecular formula is C₉H₁₀F₂O and it has a molecular weight of 172.17 g/mol .[1][3] The purity and concentration of this intermediate are critical parameters that can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are essential in research, development, and quality control settings.

This document provides detailed application notes and protocols for two distinct, validated analytical methods for the quantification of this compound:

  • Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) : A widely accessible, robust, and high-throughput technique suitable for routine quality control and stability testing.

  • Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS) : A highly selective and sensitive method, ideal for impurity profiling, trace analysis, and as a confirmatory technique.

These methods are designed to be compliant with the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7]

PART 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Scientific Rationale and Method Principles

Reversed-phase HPLC is the cornerstone of pharmaceutical analysis due to its versatility, reproducibility, and compatibility with a wide range of analytes.[8] This method leverages a non-polar stationary phase (C18) and a polar mobile phase to separate this compound from potential impurities. The difluorophenyl chromophore in the analyte allows for sensitive detection using a UV detector. The choice of a C18 column provides excellent retention and separation for moderately non-polar compounds like the target analyte. The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds with varying polarities, ensuring that both the main analyte and any potential process-related impurities can be resolved.[9] This method is designed to be stability-indicating, meaning it can separate the analyte from its degradation products.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, water, and methanol.

  • Reference standard of this compound with known purity.

Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A HPLC Grade Water
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 262 nm
Injection Volume 10 µL
Run Time 25 minutes

Preparation of Solutions:

  • Diluent: A mixture of acetonitrile and water (50:50, v/v) is recommended.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100, 250 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.

System Suitability:

Before sample analysis, the chromatographic system must meet predefined suitability criteria as per USP <621>.[10][11] This ensures the system is performing adequately for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

Data Analysis:

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²), which should be ≥ 0.999. The concentration of this compound in the samples is then calculated using this calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (A & B) F Equilibrate HPLC System A->F B Prepare Diluent (50:50 ACN:H2O) C Prepare Standard Stock Solution B->C E Prepare Sample Solution B->E D Prepare Calibration Standards C->D H Inject Blank and Standards D->H I Inject Sample Solutions E->I G Perform System Suitability Test F->G G->H H->I J Integrate Chromatograms I->J K Generate Calibration Curve J->K L Quantify Analyte in Samples K->L

Caption: Workflow for the quantification of this compound by RP-HPLC-UV.

PART 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Scientific Rationale and Method Principles

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[12] This method is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. The high resolution of the gas chromatograph separates the analyte from other volatile components in the sample matrix. The mass spectrometer then provides highly specific detection and identification based on the mass-to-charge ratio (m/z) of the fragmented ions, offering a high degree of confidence in the results. This makes GC-MS an excellent orthogonal technique to HPLC for confirmation and for the identification of unknown impurities.[13]

Experimental Protocol

Instrumentation and Materials:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Autosampler.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • High-purity helium as carrier gas.

  • GC-grade solvents (e.g., methanol, dichloromethane).

  • Reference standard of this compound.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
GC Column 30 m x 0.25 mm ID, 0.25 µm, 5% phenyl-methylpolysiloxane
Injector Temperature 250 °C
Injection Mode Split (split ratio 20:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial 80 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

Preparation of Solutions:

  • Solvent: Use a high-purity, volatile solvent such as methanol or dichloromethane.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve a known amount of the sample in the solvent to achieve a concentration within the calibration range.

Data Analysis:

Identify the characteristic ions of this compound from the mass spectrum of the reference standard. Create a calibration curve by plotting the peak area of a selected characteristic ion against the concentration of the calibration standards. A linear regression should be applied, and a correlation coefficient (r²) of ≥ 0.995 is generally acceptable. The concentration of the analyte in the samples is then determined from this curve.

Workflow Diagram

GCMS_Workflow cluster_prep_gc Solution Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing A_gc Prepare Standard Stock Solution B_gc Prepare Calibration Standards A_gc->B_gc E_gc Inject Blank and Standards B_gc->E_gc C_gc Prepare Sample Solution F_gc Inject Sample Solutions C_gc->F_gc D_gc Set GC-MS Parameters D_gc->E_gc E_gc->F_gc G_gc Extract Ion Chromatograms F_gc->G_gc H_gc Generate Calibration Curve G_gc->H_gc I_gc Quantify Analyte in Samples H_gc->I_gc

Caption: Workflow for the quantification of this compound by GC-MS.

PART 3: Method Validation and System Trustworthiness

Both the RP-HPLC-UV and GC-MS methods described must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[4][5][7] The validation process provides a high degree of assurance that the analytical procedure will consistently produce a result that is accurate and reliable.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[14][15] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[15] This is assessed by analyzing a series of standards over a defined range.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[16]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[14] This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[14]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14]

By thoroughly validating these parameters, the trustworthiness of the analytical data is established, which is paramount in a regulated drug development environment.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). US Pharmacopeia.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. FDA.
  • <621> CHROM
  • Highlights from FDA's Analytical Test Method Valid
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  • Simultaneous Analysis of Volatile Organic Compounds in Water Using Purge and Trap Gas-Chromatography–Mass-Spectrometry - GL Sciences. GL Sciences.
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Application Note: A Systematic Approach to HPLC Method Development for the Analysis of 2-(2,4-Difluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and systematic guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-(2,4-Difluorophenyl)propan-2-ol. This molecule, a tertiary alcohol containing a difluorinated aromatic ring, presents unique challenges and opportunities for chromatographic separation. We move beyond a simple final method presentation to detail the strategic decision-making process, from initial analyte characterization and column screening to method optimization and validation considerations. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable, efficient, and scientifically-sound analytical method for this compound and structurally similar molecules.

Introduction and Preliminary Considerations

This compound is a small organic molecule whose structure suggests moderate hydrophobicity, primarily due to the difluorophenyl ring, counterbalanced by the polarity of the tertiary alcohol group. The presence of a strong chromophore in the aromatic ring makes UV detection a highly suitable and straightforward choice for analysis.

Analyte Physicochemical Properties:

  • Molecular Formula: C₉H₁₀F₂O[1][2]

  • Structure: A tertiary alcohol with a 2,4-difluorophenyl substituent.

  • Polarity: Predicted XlogP of 1.8, indicating moderate non-polar character[2].

  • Ionization: The tertiary alcohol has a very high pKa (>16) and is non-ionizable within the operational pH range of typical silica-based HPLC columns (pH 2-8). Therefore, mobile phase pH adjustments will not alter the analyte's charge but can be used to control the ionization of silica silanol groups, thereby mitigating secondary interactions and improving peak shape[3][4].

The primary goal of this method development is to achieve a symmetrical peak shape, adequate retention, and baseline resolution from any potential impurities or degradation products. Given the analyte's properties, reversed-phase HPLC is the most appropriate chromatographic mode.[5]

Strategic HPLC Method Development

A successful HPLC method is not merely discovered; it is systematically engineered.[6][7] Our approach is a multi-stage process designed to efficiently explore the chromatographic space and identify optimal conditions.

MethodDevelopmentWorkflow cluster_prep Phase 1: Foundation cluster_screen Phase 2: Scouting cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation Analyte Analyte Characterization (Polarity, UV Spectra, pKa) Mode_Selection Select HPLC Mode (Reversed-Phase) Analyte->Mode_Selection Column_Screen Column Screening (C18, Phenyl, F5) Mode_Selection->Column_Screen Solvent_Screen Organic Solvent Screening (Acetonitrile vs. Methanol) Column_Screen->Solvent_Screen Gradient Run Generic Scouting Gradient (e.g., 5-95% B in 15 min) Solvent_Screen->Gradient Select_Best Select Best Column/Solvent Combination Gradient->Select_Best Fine_Tune Optimize Gradient Slope / %B (Isocratic) Select_Best->Fine_Tune Params Adjust Flow Rate & Temperature Fine_Tune->Params Validation Method Validation (ICH Guidelines) Params->Validation

Diagram 1: A systematic workflow for HPLC method development.

Phase 1: Foundational Work & Scouting Experiments

The initial scouting phase is designed to rapidly identify the most promising column chemistry and mobile phase composition.[7]

2.1.1. Column Selection Rationale

The choice of stationary phase is the most powerful tool for manipulating selectivity.[3] For this compound, we screen columns that offer orthogonal retention mechanisms.

  • C18 (Octadecylsilane): The industry standard, providing primarily hydrophobic interactions. It serves as our baseline for comparison.

  • Phenyl (Phenyl-Hexyl): An excellent choice for compounds with aromatic rings. It offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte's difluorophenyl ring.[8]

  • Pentafluorophenyl (PFP or F5): This phase is highly recommended for halogenated compounds. It provides a complex mixture of hydrophobic, aromatic, dipole-dipole, and ion-exchange interactions, often yielding unique elution orders for fluoroaromatic compounds.[9]

Diagram 2: Column selectivity based on interaction mechanisms.

2.1.2. Mobile Phase Screening

  • Organic Modifiers: Acetonitrile (ACN) and Methanol (MeOH) are the primary candidates. ACN is generally a stronger solvent with lower viscosity, while methanol can offer different selectivity due to its hydrogen-bonding capabilities.[8] Screening with both is crucial as solvent choice can significantly alter elution order, especially when using a Phenyl phase.[8]

  • Aqueous Phase: HPLC-grade water is sufficient for initial screening. A small amount of acid (e.g., 0.1% formic acid) can be added to control silanol activity and ensure protonation of acidic silanols, which often leads to improved peak symmetry for polar compounds.

Protocol: Initial Scouting Gradient

This protocol is designed to be run on each column/solvent combination to assess retention and selectivity.

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B (Option 1): 0.1% Formic Acid in Acetonitrile

    • Mobile Phase B (Option 2): 0.1% Formic Acid in Methanol

  • Prepare Sample: Dissolve this compound standard in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 0.5 mg/mL.

  • Set Up HPLC System:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm (or optimal wavelength determined by UV scan).

  • Run Scouting Gradient:

Time (min)%A%B
0.0955
15.0595
17.0595
17.1955
20.0955
  • Evaluate Results: Compare the chromatograms from all runs. Look for the conditions that provide the best peak shape, optimal retention time (k' between 2 and 10), and the best resolution between the main peak and any impurities.

Optimization and Final Method

Based on typical results for fluoroaromatic compounds, the PFP/F5 or Phenyl column often provides superior peak shape and unique selectivity compared to a standard C18 phase.[9] For this application, let us assume the screening phase revealed that the PFP/F5 column with an acetonitrile/water mobile phase provided the best overall chromatography.

The next step is to optimize the separation by fine-tuning the gradient or converting to an isocratic method for simplicity and robustness if all components elute closely together.[10]

Protocol: Optimized Isocratic Method

This protocol represents a final, robust method suitable for routine analysis.

Instrumentation and Reagents:

  • HPLC System with UV/Vis or DAD detector.

  • Pentafluorophenyl (PFP/F5) Column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade Acetonitrile, Water, and Formic Acid.

  • This compound reference standard.

Chromatographic Conditions:

ParameterCondition
Column Pentafluorophenyl (PFP/F5), 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (55:45 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 263 nm
Injection Volume 10 µL
Run Time 10 minutes

Standard and Sample Preparation:

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in diluent to obtain a concentration of 1.0 mg/mL.

  • Working Standard Solution: Dilute the stock solution with diluent to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the diluent to achieve a target concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection if particulates are present.

Method Validation Considerations

To ensure the method is trustworthy and fit for its intended purpose (e.g., quality control, stability testing), it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by analyzing placebo, impurity-spiked samples, and subjecting the sample to stress conditions (acid, base, oxidation, heat, light).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.999.

  • Accuracy: The closeness of test results to the true value. This is assessed by recovery studies on spiked placebo samples at a minimum of three concentration levels.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval (n=6 injections).

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% mobile phase composition, ±5°C column temperature, ±0.1 mL/min flow rate).

Conclusion

This application note has outlined a logical, science-driven strategy for developing a robust RP-HPLC method for the analysis of this compound. By systematically screening columns with orthogonal selectivities and optimizing the mobile phase, a final isocratic method using a Pentafluorophenyl stationary phase was established. This approach emphasizes understanding the analyte's chemistry to make informed decisions during development, leading to a final method that is not only efficient and selective but also robust and reliable for routine use in a regulated environment.

References

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Application Notes and Protocols for the Synthesis of Azole Antifungal Agents Utilizing 2-(2,4-Difluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Difluorophenyl Moiety in Modern Antifungals

The landscape of antifungal drug discovery has been significantly shaped by the azole class of compounds, which have demonstrated broad-spectrum activity and improved safety profiles over earlier treatments.[1][2] Within this class, second-generation triazoles such as fluconazole, voriconazole, and posaconazole represent a cornerstone of antifungal therapy for both systemic and superficial mycoses.[3][4][5] A common structural feature of many of these potent agents is the 2,4-difluorophenyl group attached to a tertiary alcohol. This specific halogenation pattern is crucial for the molecule's efficacy and metabolic stability. The fluorine atoms enhance the binding affinity to the fungal target enzyme and increase the compound's resistance to oxidative metabolism, thereby improving its pharmacokinetic profile.

2-(2,4-Difluorophenyl)propan-2-ol serves as a readily accessible and versatile starting material for the construction of these complex antifungal molecules. Its tertiary alcohol functionality allows for strategic chemical manipulations, primarily through the formation of an epoxide intermediate, which is then susceptible to nucleophilic attack by the 1,2,4-triazole ring, a key pharmacophore of this drug class.[6] This document provides a comprehensive guide for researchers and drug development professionals on the synthetic applications of this compound in the preparation of potent triazole antifungal agents, with a focus on the synthesis of fluconazole as a primary example.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Triazole antifungal agents exert their effect by disrupting the integrity of the fungal cell membrane.[7][8] They achieve this by specifically inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][9] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][2]

The nitrogen atom (N4) of the triazole ring coordinates to the heme iron atom in the active site of CYP51, while the substituted phenyl group interacts with the enzyme's hydrophobic pocket.[7] This binding prevents lanosterol from accessing the active site, thereby halting ergosterol synthesis. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication (fungistatic effect) and, in some cases, fungal cell death (fungicidal effect).[8][9] The high selectivity of triazoles for fungal CYP51 over its mammalian counterpart contributes to their favorable safety profile.[3]

Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_mammalian_cell Mammalian Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol CYP51->Ergosterol biosynthesis Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Triazole Triazole Antifungal (e.g., Fluconazole) Triazole->CYP51 Inhibition CYP51_m CYP51 Triazole->CYP51_m Low Affinity Lanosterol_m Lanosterol Lanosterol_m->CYP51_m Cholesterol Cholesterol CYP51_m->Cholesterol Membrane_m Cell Membrane Integrity Cholesterol->Membrane_m

Caption: Mechanism of selective inhibition of fungal ergosterol biosynthesis by triazole antifungals.

Overall Synthetic Workflow

The synthesis of fluconazole from this compound proceeds through a key epoxide intermediate. The general strategy involves the formation of a more reactive intermediate from the starting alcohol, which can then be converted to the epoxide. A common approach is the conversion of the tertiary alcohol to a halo-intermediate, followed by elimination to form an alkene, which is then epoxidized. The resulting epoxide undergoes nucleophilic ring-opening by 1,2,4-triazole to yield the final product.

G A This compound B 1-(1-bromoethyl)-2,4-difluorobenzene A->B Bromination C 1-(2,4-difluorophenyl)vinyl bromide B->C Elimination D 2-(2,4-Difluorophenyl)-2,3-epoxypropane (Oxirane Intermediate) C->D Epoxidation E Fluconazole D->E Reaction with 1,2,4-triazole

Caption: General synthetic route from this compound to Fluconazole.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,3-Dibromo-2-(2,4-difluorophenyl)propane

This protocol details the conversion of 2-(2,4-difluorophenyl)propane, a precursor derivable from this compound, to a dibromo intermediate, which is a key step towards the epoxide.

Materials:

  • 2-(2,4-difluorophenyl)propane

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • 200W light bulb (for initiation)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-(2,4-difluorophenyl)propane (0.25 mol) in 200 mL of CCl₄, add N-Bromosuccinimide (NBS) (0.875 mol).[10]

  • Heat the mixture to reflux under illumination with a 200 W light bulb.[10]

  • Maintain the reflux for 18 hours.

  • Cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with water (3 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Evaporate the solvent in vacuo to yield the crude 1,3-dibromo-2-(2,4-difluorophenyl)propane.[10]

Expert Insights: The use of NBS and light initiation is a classic method for allylic/benzylic bromination. It is crucial to ensure the reaction goes to completion to maximize the yield of the dibromo compound. The workup procedure is designed to remove the succinimide byproduct and any remaining NBS.

Protocol 2: Synthesis of 2-(2,4-Difluorophenyl)-2,3-epoxypropane (Oxirane Intermediate)

This protocol describes the formation of the key epoxide intermediate from the corresponding bromo acetate derivative, which can be formed from the dibromo compound.

Materials:

  • 1-Bromo-2-acetoxy-2-(2,4-difluorophenyl)propane

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • Dissolve the crude bromo acetate derivative in methanol.

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove inorganic salts.

  • Evaporate the methanol in vacuo.

  • The residue containing the crude epoxide can be used in the next step without further purification or can be purified by column chromatography.

Expert Insights: The formation of the epoxide from a halo acetate is an intramolecular Williamson ether synthesis. Potassium carbonate acts as a base to deprotonate the hydroxyl group formed in situ from the hydrolysis of the acetate, which then displaces the adjacent bromide.

Protocol 3: Synthesis of Fluconazole

This protocol details the final step in the synthesis of fluconazole through the reaction of the oxirane intermediate with 1,2,4-triazole.

Materials:

  • 2-(2,4-Difluorophenyl)-2,3-epoxypropane

  • 1,2,4-Triazole

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Toluene

  • Water

Procedure:

  • To a solution of 1,2,4-triazole (molar excess, e.g., 1.5 to 2.0 equivalents) and an alkali metal hydroxide (e.g., KOH) in a polar aprotic solvent like DMF, add the crude oxirane intermediate.[6]

  • Heat the reaction mixture to a temperature between 60-85°C and maintain for several hours until the reaction is complete (monitored by HPLC).[6]

  • Cool the reaction mass to room temperature.

  • Add water to the reaction mixture to precipitate the crude fluconazole.

  • Extract the aqueous solution with a suitable organic solvent like dichloromethane or toluene.[6]

  • Wash the organic layer with water and then distill the solvent to obtain the crude product.

  • Recrystallize the crude fluconazole from a suitable solvent system (e.g., toluene or water) to obtain pure fluconazole.[6][11]

Expert Insights: The use of a molar excess of 1,2,4-triazole and a strong base like KOH is crucial for driving the reaction to completion and minimizing the formation of impurities.[6] The choice of a polar aprotic solvent like DMF facilitates the nucleophilic attack of the triazole anion on the epoxide. The workup and recrystallization steps are critical for obtaining fluconazole of high purity. It is important to control the reaction temperature to avoid side reactions.

Data Summary

StepStarting MaterialKey ReagentsProductTypical YieldMelting Point (°C)
12-(2,4-difluorophenyl)propaneNBS, CCl₄1,3-Dibromo-2-(2,4-difluorophenyl)propane~85-95%-
2Bromo acetate derivativeK₂CO₃, MeOH2-(2,4-Difluorophenyl)-2,3-epoxypropane>90% (crude)-
32-(2,4-Difluorophenyl)-2,3-epoxypropane1,2,4-Triazole, KOH, DMFFluconazole70-85%138-140[11]

Conclusion

This compound is a valuable and strategic starting material for the synthesis of highly effective triazole antifungal agents. The synthetic routes, while multi-step, are well-established and rely on fundamental organic reactions. The protocols provided herein, along with the mechanistic insights, offer a solid foundation for researchers and drug development professionals to produce these important therapeutic agents. Careful control of reaction conditions and purification procedures are paramount to achieving high yields and purity of the final active pharmaceutical ingredient. The continued exploration of derivatives based on this core structure holds promise for the development of new antifungals to combat emerging resistance.[4][12]

References

  • [Synthesis method of 2-

  • -triazole-1-ethanolCuII_Complex)

Sources

Application Note: Synthesis of 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole) via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the synthesis of 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, widely known as Fluconazole, a leading triazole antifungal agent. The core of this synthesis involves a double nucleophilic substitution reaction between a halogenated precursor, 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol, and 1,2,4-triazole. This document outlines the underlying chemical principles, provides a detailed step-by-step protocol for laboratory execution, and discusses critical process parameters, purification strategies, and potential side reactions. The content is intended for researchers and professionals in medicinal chemistry and drug development.

Introduction and Significance

Fluconazole is a first-generation triazole antifungal medication that is on the World Health Organization's List of Essential Medicines.[1] Its mechanism of action involves the selective inhibition of fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[2] The disruption of ergosterol production leads to increased membrane permeability and ultimately inhibits fungal growth.[2]

The synthesis of Fluconazole can be achieved through several routes. A common and industrially relevant method involves the reaction of a suitably functionalized propan-2-ol backbone with two equivalents of 1,2,4-triazole. While the user's topic specified 2-(2,4-difluorophenyl)propan-2-ol as a starting material, this tertiary alcohol itself is unreactive for direct substitution. Instead, it serves as a structural precursor to a more reactive intermediate. This guide focuses on the well-established method starting from 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol, a derivative where the primary carbons are activated for nucleophilic attack by chlorine leaving groups.

Reaction Mechanism and Scientific Rationale

The core transformation is a double bimolecular nucleophilic substitution (SN2) reaction.[3] The nitrogen atoms of the 1,2,4-triazole ring act as nucleophiles, attacking the electrophilic primary carbons bonded to the chlorine atoms.

Step 1: Activation of the Nucleophile 1,2,4-triazole is a weak base, but its nucleophilicity is significantly enhanced by deprotonation.[4] A suitable base (e.g., sodium hydroxide, potassium carbonate, or sodium hydride) is used to remove the acidic proton from the N1 position of the triazole ring, generating the highly nucleophilic triazolide anion.

Step 2: Double Nucleophilic Substitution (SN2) The triazolide anion then sequentially displaces the two chloride ions from the 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol substrate. The reaction proceeds via a classic SN2 pathway, involving a backside attack on the carbon-chlorine bond.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically chosen. These solvents can dissolve the ionic triazole salt and the organic substrate, and they do not participate in hydrogen bonding, which could solvate and deactivate the nucleophile.[5]

  • Base: The choice of base is critical. Stronger bases like sodium hydride ensure complete deprotonation of the triazole but require anhydrous conditions and careful handling. Weaker bases like potassium carbonate are often preferred for industrial applications due to safety and cost, though they may require higher temperatures and longer reaction times.[5]

  • Temperature: The reaction is typically heated to increase the rate of the SN2 reaction, as bond breaking and formation require significant activation energy. Temperatures in the range of 60-80°C are common.[5]

Potential Side Reaction: Isomer Formation A notable challenge in this synthesis is the potential for forming the undesired "isofluconazole" isomer. 1,2,4-triazole has two potentially nucleophilic nitrogen atoms (N1 and N4). While alkylation typically favors the N1 position, a small percentage of N4-alkylation can occur, leading to the formation of an isomeric impurity where one of the triazole rings is attached via the N4 position.[5] Careful control of reaction conditions and subsequent purification are essential to minimize this impurity.

Experimental Protocol

This protocol describes the synthesis of Fluconazole from 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol.

Materials and Reagents
ReagentMolar Mass ( g/mol )Moles (mol)QuantityNotes
1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol241.080.1024.1 gSubstrate
1,2,4-Triazole69.070.2215.2 gNucleophile (2.2 equivalents)
Sodium Hydroxide (NaOH)40.000.228.8 gBase (2.2 equivalents)
N,N-Dimethylformamide (DMF)--250 mLAnhydrous, polar aprotic solvent
Toluene--100 mLFor work-up
Hydrochloric Acid (HCl), 2M--As neededFor pH adjustment during work-up
Deionized Water--~1 LFor washing and recrystallization
Isopropanol--As neededFor recrystallization
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1,2,4-triazole (15.2 g, 0.22 mol) and anhydrous N,N-dimethylformamide (250 mL).

  • Base Addition: Stir the mixture at room temperature and carefully add powdered sodium hydroxide (8.8 g, 0.22 mol) in portions. A slight exotherm may be observed. Stir for 30-45 minutes to allow for the formation of the sodium salt of 1,2,4-triazole.

  • Substrate Addition: Add 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol (24.1 g, 0.10 mol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 70-75°C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature (20-25°C). Carefully and slowly pour the reaction mixture into 800 mL of cold deionized water with vigorous stirring. A precipitate (crude Fluconazole) will form.

  • Isolation of Crude Product: Stir the aqueous suspension for 1-2 hours to ensure complete precipitation. Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with deionized water (2 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved. The expected yield of crude Fluconazole is typically in the range of 70-85%.

Purification by Recrystallization
  • Solvent Selection: Isopropanol or a mixture of ethyl acetate and water are commonly used for the recrystallization of Fluconazole.[6]

  • Procedure: Transfer the dried crude Fluconazole to a suitable flask. Add a minimal amount of hot isopropanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the mixture is heated for a short period before being filtered hot to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum. The expected yield after recrystallization is typically 80-90% of the crude product, with a purity of >99.5%.[7][8]

Workflow and Data Visualization

Synthesis Workflow Diagram

The overall process from the precursor to the final purified product is illustrated below.

Fluconazole_Synthesis cluster_prep Precursor Synthesis cluster_main_reaction Core Reaction cluster_purification Work-up & Purification Precursor 1,3-Dichloroacetone + 2,4-Difluorophenyl magnesium bromide Intermediate 1,3-Dichloro-2-(2,4-difluorophenyl) propan-2-ol Precursor->Intermediate Grignard Reaction Reactants Intermediate + 1,2,4-Triazole + NaOH Reaction Double SN2 Reaction in DMF @ 70-75°C Reactants->Reaction Crude Crude Fluconazole Reaction->Crude Workup Aqueous Precipitation & Filtration Crude->Workup Purify Recrystallization (Isopropanol) Workup->Purify Final Pure Fluconazole (>99.5%) Purify->Final

Caption: Workflow for the synthesis of Fluconazole.

Summary of Key Parameters
ParameterValue / ConditionRationale
Stoichiometry
Substrate:Triazole:Base1 : 2.2 : 2.2Slight excess of nucleophile and base to drive the reaction to completion.
Reaction Conditions
SolventAnhydrous N,N-Dimethylformamide (DMF)Polar aprotic solvent, good solubility for reactants.[5]
Temperature70-75°CAccelerates the SN2 reaction rate.
Reaction Time4-6 hoursTypical duration for completion, should be monitored by TLC/HPLC.
Yield & Purity
Crude Yield70-85%Varies based on reaction scale and efficiency.
Final Purity (Post-Recryst.)> 99.5%Achievable with careful recrystallization.[7][8]
Melting Point (Final)138-140°CLiterature value for pure Fluconazole.[9]

Conclusion

The synthesis of Fluconazole via the double nucleophilic substitution of 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol with 1,2,4-triazole is a robust and scalable method. This application note provides a detailed protocol grounded in established chemical principles. Success in this synthesis hinges on the use of anhydrous polar aprotic solvent, careful control of reaction temperature, and a thorough purification process to remove inorganic byproducts and isomeric impurities. The outlined procedure serves as a reliable starting point for laboratory-scale synthesis and further process development.

References

  • U.S. Patent US20050282878A1, "Process for the purification of fluconazole," published December 22, 2005.

  • Chempedia by LookChem, "Synthesis of Fluconazole."

  • Khabnadideh, S., et al. "Improved synthesis of fluconazole by using nano-SSA as a green catalyst." Bulgarian Chemical Communications, 2018.

  • Ghannoum, M., and Rice, L.B. "Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance." Clinical Microbiology Reviews, 1999.
  • World Health Organization. "World Health Organization model list of essential medicines: 22nd list (2021)."

  • Indian Patent IN208831, "PROCESS FOR THE PURIFICATION OF FLUCONAZOLE," published 2007.

  • ChemicalBook. "Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole." Published February 14, 2022.

  • Chinese Patent CN106749055A, "A kind of preparation method of Fluconazole," published May 31, 2017.

  • German Patent DE60114889T2, "PROCESS FOR THE PREPARATION OF FLUCONAZOLE AND CRYSTAL MODIFICATIONS THEREOF," published August 31, 2006.

  • Quick Company. "An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol."

  • Castanedo, G. M., et al. "A very effective catalytic [Cu]/O2 system for obtaining 1,2,4- triazoles from amidines through oxidative functionalization of the C(sp3)-H." Journal of Organic Chemistry, 2011.
  • Indian Patent Application 201621025046, "process for preparing fluconazole and its crystal modifications," published 2017.

  • Wikipedia. "Williamson ether synthesis."

Sources

scale-up synthesis of fluconazole using 2-(2,4-Difluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Industrial Scale-Up Synthesis of Fluconazole

Abstract

This comprehensive application note provides a detailed guide for the scale-up synthesis of Fluconazole, a critical triazole antifungal agent. While various synthetic routes have been explored, this document focuses on the most industrially viable and widely adopted pathway, which proceeds through an epoxide intermediate derived from 2',4'-difluoroacetophenone. We will delve into the causality behind experimental choices, provide step-by-step protocols for each key transformation, and address critical parameters for process optimization, safety, and final active pharmaceutical ingredient (API) purification. This guide is intended for researchers, chemists, and drug development professionals involved in pharmaceutical manufacturing.

Introduction to Fluconazole and Synthetic Strategy

Fluconazole, chemically known as 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, is a first-generation triazole antifungal medication.[1] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2] Given its widespread use, the development of efficient, cost-effective, and scalable synthetic processes is of paramount importance to the pharmaceutical industry.

Analysis of the Proposed Starting Material: 2-(2,4-Difluorophenyl)propan-2-ol

The request specified the use of this compound as the starting material. This tertiary alcohol possesses the correct C2-aryl and C2-hydroxyl core of the fluconazole structure. However, the synthetic challenge lies in the conversion of the two inert methyl groups at the C1 and C3 positions into the required –CH₂-(1H-1,2,4-triazol-1-yl) moieties.

A theoretical pathway would involve a double radical halogenation of the terminal methyl groups, followed by a nucleophilic substitution with 1,2,4-triazole. This approach presents significant hurdles for industrial scale-up:

  • Lack of Selectivity: Radical reactions are notoriously difficult to control, likely leading to a mixture of mono-, di-, and over-halogenated products, complicating purification and reducing the overall yield.

  • Harsh Reaction Conditions: Such reactions often require UV initiation or high temperatures, which can be energy-intensive and lead to side reactions.

  • Low Atom Economy: The multi-step nature of this theoretical route would likely result in poor overall efficiency.

Due to these challenges, this route is not documented as a commercially viable method for fluconazole production.

The Industrially Preferred Epoxide-Based Synthesis

The most successful and widely patented strategy for fluconazole synthesis begins with a more activated starting material, typically 2',4'-difluoroacetophenone. This route offers superior control over selectivity and consistently provides higher yields.[3] The key steps involve the formation of an epoxide (oxirane) ring, which is subsequently opened by 1,2,4-triazole to install the second triazole group and form the final propan-2-ol structure. This pathway is robust, reproducible, and amenable to large-scale production.[4]

This guide will therefore detail the protocols for this field-proven, epoxide-based synthesis.

The Scale-Up Synthetic Workflow

The industrial synthesis of fluconazole is a multi-step process that requires careful control over reaction conditions to ensure high purity and yield of the final API.

G cluster_0 Step 1: Synthesis of Key Ketone Intermediate cluster_1 Step 2: Epoxidation (Corey-Chaykovsky Reaction) cluster_2 Step 3: Epoxide Ring-Opening cluster_3 Step 4: API Purification A 2',4'-Difluoroacetophenone C 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone A->C Alkylation B 1,2,4-Triazole B->C E 1-[[2-(2,4-Difluorophenyl)oxiranyl]methyl]- 1H-1,2,4-triazole C->E Base (e.g., KOH) D Trimethylsulfoxonium Iodide D->E G Crude Fluconazole E->G Base (e.g., K2CO3) F 1,2,4-Triazole F->G H Purified Fluconazole API G->H Crystallization

Caption: Industrial synthesis workflow for Fluconazole.

Detailed Protocols and Scientific Rationale

Step 1: Synthesis of the Triazole Ketone Intermediate

The first critical step involves the nucleophilic substitution of a halogenated acetophenone with 1,2,4-triazole. Starting with α-chloro-2,4-difluoroacetophenone is a common practice.

Protocol 1: Preparation of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

  • Reactor Setup: Charge a suitable glass-lined reactor with N,N-Dimethylformamide (DMF) and 1,2,4-triazole. Stir under an inert nitrogen atmosphere to form a solution.

  • Base Addition: Add a slight molar excess of a base, such as anhydrous potassium carbonate, to the mixture. The base acts as a proton scavenger, deprotonating the triazole to form the triazolide anion, a more potent nucleophile.

  • Substrate Addition: Slowly add a solution of α-chloro-2,4-difluoroacetophenone in DMF to the reactor while maintaining the temperature between 20-25°C. Exothermic reactions are common, and controlled addition is crucial to prevent side reactions.

  • Reaction Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Isolation: Once complete, quench the reaction by slowly adding the mixture to a separate vessel containing cold water. The product will precipitate out of the aqueous solution. Filter the resulting solid, wash thoroughly with deionized water to remove inorganic salts and residual DMF, and dry under vacuum at 50-60°C.

Step 2: Epoxidation via the Corey-Chaykovsky Reaction

This step constructs the key oxirane (epoxide) intermediate. The Corey-Chaykovsky reaction is highly effective for this transformation, utilizing a sulfur ylide to deliver a methylene group to the ketone.

Protocol 2: Synthesis of 1-[[2-(2,4-Difluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole

  • Ylide Formation: In a separate reactor, charge trimethylsulfoxonium iodide and a suitable solvent system, such as a mixture of toluene and water. Add a strong base, like potassium hydroxide, to deprotonate the sulfoxonium salt and form the sulfur ylide in situ. The use of a phase-transfer catalyst can improve reaction efficiency in biphasic systems.[3]

  • Ketone Addition: Add the triazole ketone intermediate from Step 1 to the ylide mixture. Maintain the temperature at a controlled level (e.g., 40-50°C).

  • Reaction and Monitoring: The ylide attacks the carbonyl carbon of the ketone, leading to the formation of the epoxide ring. Monitor the reaction via HPLC or Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture and perform a phase separation. The organic layer containing the product is washed with water and brine to remove impurities. The solvent is then removed under reduced pressure to yield the crude epoxide intermediate, which can be used directly in the next step or purified further if necessary.[5] This intermediate is a key component in the synthesis of various antifungal agents.[6][7]

Step 3: Nucleophilic Ring-Opening to Form Fluconazole

This is the final bond-forming step, where a second molecule of 1,2,4-triazole opens the epoxide ring. This reaction must be carefully controlled to ensure the correct regioselectivity.

Protocol 3: Synthesis of Crude Fluconazole

  • Reactor Setup: Charge a reactor with the crude epoxide from Step 2, a molar excess of 1,2,4-triazole, and a suitable polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).

  • Catalysis: Add a base, such as potassium carbonate or sodium hydroxide, to catalyze the reaction.[3] The base activates the incoming triazole nucleophile.

  • Heating and Reaction: Heat the mixture to 80-100°C. The triazolide anion attacks one of the epoxide's carbon atoms. Nucleophilic attack at the terminal carbon is sterically favored and leads to the desired fluconazole product.[8]

  • Impurity Control: A critical challenge in this step is controlling the formation of the isofluconazole isomer, which arises from the nucleophilic attack of the N4 nitrogen of the triazole instead of the N1 nitrogen.[9] Reaction conditions are optimized to favor N1 attack.

  • Work-up and Isolation: Upon reaction completion (monitored by HPLC), cool the mixture and precipitate the crude fluconazole by adding water. Filter the solid, wash extensively with water, and dry.

Parameter Step 1: Ketone Formation Step 2: Epoxidation Step 3: Ring-Opening
Solvent DMFToluene/WaterDMF or DMSO
Key Reagents K₂CO₃, 1,2,4-TriazoleTrimethylsulfoxonium Iodide, KOHK₂CO₃, 1,2,4-Triazole
Temperature 20-25°C40-50°C80-100°C
Typical Yield >90%>85%>70%
Key Impurity Unreacted starting materialDiol from premature hydrolysisIsofluconazole
Caption: Summary of key reaction parameters for Fluconazole synthesis.
Step 4: Purification and Crystallization of Fluconazole API

The final step is the purification of crude fluconazole to meet stringent pharmacopeial standards (typically >99.5% purity).[9]

Protocol 4: Purification of Fluconazole

  • Dissolution: Dissolve the crude fluconazole in a suitable solvent, such as isopropanol or ethyl acetate, at an elevated temperature.

  • Leaching/Treatment: The purification process may involve multiple leaching steps with specific solvent systems (e.g., water, esters, ketones) and acid/base treatments to remove specific process-related impurities.[9][10] For instance, an acid/base wash can effectively remove basic or acidic impurities.

  • Crystallization: Cool the solution slowly to induce crystallization. The rate of cooling is a critical parameter that affects crystal size and purity. Seeding with pure fluconazole crystals can be employed to control crystallization.

  • Isolation and Drying: Filter the purified crystals and wash with a small amount of cold solvent to remove any remaining impurities. Dry the final API under vacuum at 65-70°C until the moisture content is below 0.5%.[9][10]

  • Polymorph Control: Fluconazole can exist in different crystalline forms, including an anhydrous form and a monohydrate.[11] The crystallization process, particularly the choice of solvent (e.g., recrystallization from aqueous solutions), is critical for obtaining the desired polymorphic form.[5]

Safety and Handling Considerations

The scale-up synthesis of fluconazole involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Hazardous Reagents: Handle reagents like potassium hydroxide (corrosive), trimethylsulfoxonium iodide (irritant), and organic solvents (flammable) with appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats.[12][13]

  • Engineering Controls: All operations should be conducted in well-ventilated areas or fume hoods to avoid inhalation of dust and vapors.[13]

  • Waste Disposal: All chemical waste must be handled and disposed of according to local, state, and federal regulations.[14]

  • Process Safety: Exothermic reactions should be carefully controlled with appropriate cooling systems. Pressure-rated reactors should be used where necessary.

Conclusion

The industrial synthesis of fluconazole is a well-established process that relies on a robust and scalable epoxide-based pathway. By starting from 2',4'-difluoroacetophenone, manufacturers can achieve high yields and purity while maintaining control over critical process parameters and impurities. Careful optimization of each step, from the initial ketone formation to the final API crystallization, is essential for a successful and cost-effective manufacturing campaign. Adherence to strict GMP guidelines and safety protocols ensures the production of a safe and effective final drug product.[15]

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  • EP1001947A1 - Process for manufacturing fluconazole - Google Patents.
  • WO1996020181A1 - Commercial process for the manufacture of fluconazole and intermediates useful in the manufacture thereof - Google Patents.
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  • US5508423A - Methods for the manufacture of fluconazole - Google Patents.
  • WO/1998/032744 PROCESS FOR MANUFACTURING FLUCONAZOLE - WIPO Patentscope. Available at: [Link]

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monitoring the conversion of 2-(2,4-Difluorophenyl)propan-2-ol to fluconazole

Author: BenchChem Technical Support Team. Date: January 2026

Real-Time Monitoring of the Synthesis of Fluconazole from 2-(2,4-Difluorophenyl)propan-2-ol

[For Researchers, Scientists, and Drug Development Professionals]

Abstract

This comprehensive guide provides a detailed framework for monitoring the chemical conversion of this compound to Fluconazole, a crucial antifungal agent.[1][2] As a Senior Application Scientist, this document moves beyond a simple recitation of steps to offer in-depth technical protocols grounded in scientific principles. It emphasizes the "why" behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results. This guide is designed to empower researchers, scientists, and drug development professionals with the expertise to effectively monitor this critical pharmaceutical synthesis, ensuring high yield and purity of the final active pharmaceutical ingredient (API).

Introduction: The Significance of Fluconazole and Process Monitoring

Fluconazole, a bis-triazole antifungal agent, is a cornerstone in the treatment of a wide range of fungal infections.[1][2] Its mechanism of action involves the inhibition of fungal cytochrome P450 enzyme 14α-demethylase, which is vital for the synthesis of ergosterol, a key component of the fungal cell membrane.[1][3] The integrity and purity of Fluconazole are paramount to its therapeutic efficacy and safety.

The synthesis of Fluconazole is a multi-step process, and like any complex organic synthesis, it is susceptible to side reactions and the formation of impurities.[4] Therefore, real-time monitoring of the conversion of key intermediates, such as this compound, is not merely a quality control measure but a fundamental component of process analytical technology (PAT).[5][6][7] Effective monitoring allows for:

  • Reaction Optimization: Understanding the reaction kinetics to optimize parameters like temperature, pressure, and catalyst loading.

  • Yield Maximization: Ensuring the complete conversion of starting materials to the desired product.

  • Impurity Profiling: Identifying and quantifying by-products to control the purity of the final API.[4]

  • Process Safety: Preventing runaway reactions or the accumulation of hazardous intermediates.

This guide will focus on the critical conversion step involving a this compound core structure and its subsequent transformation into Fluconazole. While various synthetic routes to Fluconazole have been patented[8][9][10][11], a common strategy involves the reaction of an epoxide intermediate with 1,2,4-triazole.[11][12]

The Chemical Transformation: From Precursor to Product

The synthesis of Fluconazole from a this compound derivative typically proceeds through an epoxide intermediate. A plausible synthetic pathway is outlined below. It is important to note that specific reagents and conditions can vary based on patented processes.[8][12][13]

Reaction Scheme:

The overall reaction can be summarized as the conversion of the starting alcohol to an epoxide, followed by the nucleophilic opening of the epoxide ring by 1,2,4-triazole.

Fluconazole Synthesis Start This compound Intermediate 2-(2,4-Difluorophenyl)-2-(oxiran-2-ylmethyl)oxirane Start->Intermediate Epoxidation (e.g., m-CPBA or similar) Product Fluconazole Intermediate->Product Nucleophilic Ring Opening (1,2,4-triazole, base)

Caption: Generalized reaction pathway for the synthesis of Fluconazole.

Analytical Monitoring Strategies: A Multi-faceted Approach

To effectively monitor the conversion of this compound to Fluconazole, a combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is the primary tool for quantitative analysis, while Gas Chromatography (GC) and spectroscopic methods can provide complementary information.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for monitoring the progress of many organic reactions due to its high resolution, sensitivity, and quantitative accuracy.[4][14]

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this application, a reverse-phase (RP-HPLC) method is most suitable, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Experimental Protocol: RP-HPLC Method for Reaction Monitoring

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Autosampler and data acquisition software

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • Phosphate buffer (pH 3.0)[15]

    • Fluconazole reference standard

    • This compound starting material

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of phosphate buffer (A) and acetonitrile/methanol (B) is often effective. A starting point could be a 70:30 (v/v) mixture of A:B, with a gradient to increase the organic phase to elute the more nonpolar product.[15]

    • Flow Rate: 1.0 mL/min[16]

    • Column Temperature: 30°C

    • Detection Wavelength: 261 nm[17]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at timed intervals.

    • Quench the reaction immediately by diluting the aliquot in a known volume of mobile phase (e.g., 1 mL) to stop the reaction and prevent further changes.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Data Analysis and Interpretation:

    • Identify the peaks corresponding to the starting material, intermediate(s), and the Fluconazole product by comparing their retention times with those of the reference standards.

    • The disappearance of the starting material peak and the appearance and growth of the product peak indicate the progress of the reaction.

    • Quantify the concentration of each component by integrating the peak areas and using a calibration curve generated from the reference standards.

Causality Behind Experimental Choices:

  • C18 Column: The nonpolar C18 stationary phase effectively retains the relatively nonpolar Fluconazole and its precursors, allowing for good separation.

  • Phosphate Buffer: The buffer helps to maintain a consistent pH, which is crucial for the reproducible ionization state of the triazole rings and, consequently, consistent retention times.

  • UV Detection at 261 nm: The aromatic and triazole moieties in Fluconazole exhibit strong UV absorbance at this wavelength, providing high sensitivity.

HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation s1 Aliquot from Reaction Mixture s2 Quench and Dilute s1->s2 s3 Filter s2->s3 a1 Inject into HPLC System s3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection at 261 nm a2->a3 d1 Identify Peaks by Retention Time a3->d1 d2 Integrate Peak Areas d1->d2 d3 Quantify Components d2->d3 end end d3->end Reaction Progress

Caption: Workflow for monitoring the reaction using HPLC.

Gas Chromatography (GC)

GC can be a valuable tool for monitoring the disappearance of volatile starting materials and the formation of certain intermediates or by-products.

Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. A carrier gas transports the vaporized sample through the column.

Experimental Protocol: GC Method for Reaction Monitoring

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector.

    • A capillary column suitable for polar compounds (e.g., ZB-624).[18]

  • Reagents and Materials:

    • High-purity carrier gas (e.g., Nitrogen, Helium).[18]

    • Solvents for sample dilution (e.g., ethyl acetate).

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.

    • Detector Temperature: 300°C

    • Carrier Gas Flow Rate: 2.8 mL/min.[18]

  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture.

    • Perform a liquid-liquid extraction to transfer the analytes into a suitable organic solvent (e.g., ethyl acetate) and remove non-volatile components.

    • Inject the organic extract into the GC.

  • Data Analysis and Interpretation:

    • Identify peaks based on their retention times. An MS detector can provide mass spectra for positive identification.

    • Monitor the decrease in the peak area of the starting material and the emergence of new peaks corresponding to intermediates or products.

Causality Behind Experimental Choices:

  • ZB-624 Column: This type of column has a polarity suitable for separating a range of compounds that may be present in the reaction mixture.[18]

  • FID/MS Detector: FID is a robust, general-purpose detector for organic compounds. An MS detector provides structural information, which is invaluable for identifying unknown by-products.

Spectroscopic Techniques

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can provide valuable structural information and confirm the formation of the triazole ring.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound.[19]

  • Application: ¹H NMR is particularly useful. The disappearance of the acetylenic proton signal (if applicable in the specific synthetic route) and the appearance of a characteristic singlet for the C5-proton of the triazole ring (typically in the range of 7.5-8.7 ppm) are clear indicators of triazole formation.[19] ¹³C NMR will show the appearance of new signals for the C4 and C5 carbons of the triazole ring.[19]

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Principle: FTIR identifies functional groups in a molecule by their characteristic absorption of infrared radiation.

  • Application: The disappearance of the azide (around 2100 cm⁻¹) and alkyne (around 2100-2260 cm⁻¹ and 3300 cm⁻¹) stretching vibrations and the appearance of new bands associated with the triazole ring can be monitored.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison of reaction progress over time.

Table 1: Example of HPLC Data for Reaction Monitoring

Time (hours)Starting Material Peak AreaIntermediate Peak AreaFluconazole Peak Area% Conversion
01,250,000000
1875,000150,000225,00030
2437,500250,000562,50065
462,500125,0001,062,50095
6< 10,000< 20,0001,230,000>99

Conclusion

The successful synthesis of high-purity Fluconazole relies on a robust and well-monitored process. The application of analytical techniques like HPLC, GC, and spectroscopy provides the necessary tools for real-time process control. By understanding the principles behind these methods and implementing the detailed protocols provided in this guide, researchers and drug development professionals can ensure the efficient and reproducible synthesis of this vital antifungal medication.

References

  • A Comparative Guide to the Spectroscopic Validation of Triazole Formation from Benzyl Azide - Benchchem. (n.d.).
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The Versatility of 2-(2,4-Difluorophenyl)propan-2-ol in Medicinal Chemistry: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. Within this context, 2-(2,4-difluorophenyl)propan-2-ol and its core structural motif have emerged as a privileged substructure in the design and synthesis of a range of therapeutic agents. This technical guide provides an in-depth exploration of the applications of this versatile building block, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the this compound Moiety

The this compound scaffold presents a unique combination of features that make it highly attractive for medicinal chemistry applications. The difluorophenyl group can enhance metabolic stability by blocking potential sites of oxidation and can modulate the pKa of nearby functional groups, influencing binding interactions with biological targets. The tertiary alcohol provides a key hydrogen bond donor and acceptor, crucial for anchoring the molecule within a target's active site. Furthermore, this hydroxyl group serves as a convenient synthetic handle for further molecular elaboration.

This guide will delve into the primary applications of this key intermediate, with a major focus on its pivotal role in the development of azole antifungal agents, and will also explore its emerging potential in the design of targeted cancer therapies.

Core Application: A Cornerstone in Azole Antifungal Agents

The most prominent and well-established application of the this compound core is in the synthesis of triazole antifungal drugs. These agents function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol production leads to a fungistatic or, in some cases, fungicidal effect.

Fluconazole: A Landmark Antifungal Drug

Fluconazole, a first-generation triazole antifungal, is a prime example of a drug built upon the this compound framework. Its chemical name, 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, clearly highlights the central role of this moiety.[1][2] The presence of the difluorophenyl group is critical for its selective and potent inhibition of the fungal enzyme over its human counterparts.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol outlines a standard and reliable method for the synthesis of the title compound, a crucial precursor for various therapeutic agents. The Grignard reaction provides a robust route to tertiary alcohols.

Materials:

  • 1-Bromo-2,4-difluorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous acetone

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere, add magnesium turnings (1.2 eq.) to the flame-dried three-necked flask.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 1-bromo-2,4-difluorobenzene (1.0 eq.) in anhydrous diethyl ether or THF.

    • Add a small portion of the solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.

    • Once the reaction begins (as evidenced by bubbling and a cloudy appearance), add the remaining 1-bromo-2,4-difluorobenzene solution dropwise while maintaining a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of anhydrous acetone (1.1 eq.) in anhydrous diethyl ether or THF in the dropping funnel.

    • Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether or another suitable organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by flash column chromatography or recrystallization.

Protocol 2: Synthesis of Fluconazole from a 2-(2,4-Difluorophenyl)oxirane Intermediate

This protocol illustrates the subsequent steps to build the final active pharmaceutical ingredient, Fluconazole, from an epoxide precursor derived from the this compound core structure.

Materials:

  • 1-(2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole (or a similar reactive epoxide)

  • 1H-1,2,4-Triazole

  • Potassium carbonate or another suitable base

  • N,N-Dimethylformamide (DMF) or another polar aprotic solvent

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the 2-(2,4-difluorophenyl)oxirane intermediate and 1H-1,2,4-triazole (typically in a slight excess, e.g., 1.2-1.5 equivalents) in DMF.

    • Add potassium carbonate (e.g., 1.5-2.0 equivalents) to the mixture.

  • Reaction Execution:

    • Heat the reaction mixture with stirring. The reaction temperature can be optimized (e.g., 80-100 °C) and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate.

    • Wash the combined organic extracts with water and brine to remove DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude Fluconazole can then be purified by recrystallization from an appropriate solvent system.

Visualization of Synthetic Pathways

fluconazole_synthesis start 1-Bromo-2,4-difluorobenzene grignard Grignard Reagent Formation + Mg, THF start->grignard tertiary_alcohol This compound grignard->tertiary_alcohol + Acetone epoxidation Epoxidation tertiary_alcohol->epoxidation epoxide 2-(2,4-Difluorophenyl)-2-methyloxirane epoxidation->epoxide ring_opening Ring Opening with 1,2,4-Triazole epoxide->ring_opening fluconazole Fluconazole ring_opening->fluconazole

Caption: Synthetic pathway to Fluconazole highlighting the formation of the this compound intermediate.

Emerging Applications in Oncology

The 2,4-difluorophenyl moiety, a key component of our title compound, is increasingly being incorporated into the design of targeted anticancer agents. The electronic properties of the fluorine atoms can significantly influence the binding affinity and selectivity of these inhibitors for their target kinases.

Inhibition of Raf Kinases

Mutations in the B-Raf kinase are prevalent in various cancers, including melanoma. A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as potent and selective inhibitors of B-RafV600E.[4][5] These compounds exhibit low nanomolar IC50 values and demonstrate significant antitumor efficacy in preclinical models.[4] The 2,4-difluorophenyl group plays a crucial role in the binding of these inhibitors to the kinase active site.

Inhibition of VEGFR-2 Kinase

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis. The introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position of a pyrrolo[2,1-f][1][6][7]triazine scaffold has led to the discovery of a novel series of potent VEGFR-2 kinase inhibitors.[8] Subsequent structure-activity relationship (SAR) studies have identified compounds with low nanomolar inhibitory activity.[8]

Quantitative Data Summary

Compound ClassTargetKey Compound ExampleIC50 (nM)Reference
Azole AntifungalsFungal 14α-demethylaseFluconazoleVaries by fungal species[3]
Raf InhibitorsB-RafV600EN-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivative (3s)<10[4]
VEGFR-2 InhibitorsVEGFR-2 Kinase4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][6][7]triazine derivative (37)<50[8]

Logical Relationships in Drug Design

drug_design_logic scaffold This compound Moiety properties Desirable Physicochemical Properties (Metabolic Stability, H-bonding) scaffold->properties antifungal_path Antifungal Drug Design properties->antifungal_path anticancer_path Anticancer Drug Design properties->anticancer_path fluconazole Fluconazole & Derivatives antifungal_path->fluconazole raf_inhibitors Raf Kinase Inhibitors anticancer_path->raf_inhibitors vegfr2_inhibitors VEGFR-2 Kinase Inhibitors anticancer_path->vegfr2_inhibitors

Caption: The central role of the this compound moiety in guiding the design of both antifungal and anticancer agents.

Conclusion and Future Perspectives

The this compound scaffold and its constituent 2,4-difluorophenyl group have proven to be of immense value in medicinal chemistry. Its well-established role in the development of market-leading antifungal agents like Fluconazole underscores its importance. Furthermore, the increasing utilization of the 2,4-difluorophenyl moiety in the design of targeted kinase inhibitors for cancer therapy highlights its ongoing relevance and potential for future drug discovery efforts. The synthetic accessibility of this building block, coupled with its favorable impact on the pharmacological properties of drug candidates, ensures that it will remain a key tool in the arsenal of medicinal chemists for years to come.

References

  • Ohlan, R., et al. (2007). 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives: synthesis, antifungal evaluation and QSAR studies by Hansch analysis. ARKIVOC, 2007(xiv), 172-184. [Link]

  • Ohlan, R., et al. (2007). 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives: synthesis, antifungal evaluation and QSAR studies by Hansch analysis. Semantic Scholar. [Link]

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  • Trilaksana, H., et al. (2024). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Universitas Airlangga. [Link]

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  • Bychek, R. M., et al. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. PubMed. [Link]

  • (2025). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ResearchGate. [Link]

  • (2006). triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes. PubMed. [Link]

  • (n.d.). Special Issue : Novel Design and Synthesis of Anticancer Agents. MDPI. [Link]

  • (2017). Design, synthesis, and biological evaluation of 2,4-dihydropyrano[2,3-c]pyrazole derivatives as autotaxin inhibitors. PubMed. [Link]

  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

  • Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. [Source not further specified].
  • (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

  • (2021). Pyranoid Spirosugars as Enzyme Inhibitors. PubMed. [Link]

  • (1993). Medicinal chemistry of difluoropurines. PubMed. [Link]

  • Akhtar, T., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. [Source not further specified].

Sources

Troubleshooting & Optimization

improving the yield of fluconazole from 2-(2,4-Difluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Improving Yields from 2-(2,4-Difluorophenyl)propan-2-ol Precursors

Welcome to the technical support center for the synthesis of Fluconazole. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of Fluconazole, specifically focusing on the critical steps involving the formation and reaction of the this compound core structure. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your synthetic process effectively.

Section 1: Understanding the Core Synthetic Challenge

The synthesis of Fluconazole, or 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, is a cornerstone of antifungal drug manufacturing.[1] While various synthetic routes exist, most converge on a key strategy: the construction of the tertiary alcohol core followed by the introduction of two 1,2,4-triazole moieties.[2][3] The user-specified starting material, this compound, represents the central scaffold of the final product. However, to achieve the final structure, this core must be elaborated from precursors bearing reactive groups at the C1 and C3 positions.

The most prevalent and industrially relevant pathways involve a key epoxide intermediate, 1-[[2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1H-1,2,4-triazole , or a dihalo-alcohol intermediate, 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol . The final, often yield-defining, step is a nucleophilic substitution reaction where a second 1,2,4-triazole molecule is introduced. Optimizing this step is critical for an efficient and cost-effective process.

Below is a diagram illustrating a common synthetic pathway leading to Fluconazole, highlighting the formation of the key epoxide intermediate.

Fluconazole Synthesis Pathway cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product 1,3-Difluorobenzene 1,3-Difluorobenzene Acetophenone 2-Chloro-2',4'- difluoroacetophenone 1,3-Difluorobenzene->Acetophenone Friedel-Crafts Acylation [citel: 18] Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Acetophenone Triazolyl_Ketone 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone Acetophenone->Triazolyl_Ketone Substitution with 1,2,4-triazole Epoxide Key Epoxide Intermediate 1-[[2-(2,4-difluorophenyl)oxiran-2-yl]methyl] -1H-1,2,4-triazole Triazolyl_Ketone->Epoxide Corey-Chaykovsky Reaction [citel: 8] Fluconazole Fluconazole Epoxide->Fluconazole Epoxide opening with 1,2,4-triazole [citel: 7, 11]

Caption: A common synthetic pathway for Fluconazole production.

Section 2: Troubleshooting Guide for Yield Improvement

This section addresses specific issues encountered during the synthesis, framed in a practical question-and-answer format.

Question 1: My final reaction step stalls, leaving significant amounts of the epoxide intermediate and unreacted 1,2,4-triazole. What is causing this and how can I drive the reaction to completion?

Answer: This is a common issue often related to insufficient activation of the nucleophile (1,2,4-triazole) or suboptimal reaction conditions.

  • Causality — The Role of the Base: 1,2,4-triazole is a weak nucleophile. It requires deprotonation by a suitable base to form the more nucleophilic triazolide anion, which then attacks the epoxide ring. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

  • Troubleshooting Steps:

    • Base Selection: Switch to a stronger base. While potassium carbonate is sometimes used, stronger bases like sodium hydroxide, potassium hydroxide, or sodium hydride are often more effective.[4] Using an alkali metal hydroxide in a polar aprotic solvent is a common strategy.[4]

    • Solvent Choice: The solvent must be able to dissolve the reagents and stabilize the transition state. Polar aprotic solvents like DMF, DMSO, or acetonitrile are excellent choices. They solvate the cation of the base, leaving a "naked" and highly reactive triazolide anion. Tertiary butanol has also been reported as an effective solvent.[4]

    • Temperature Optimization: Increasing the reaction temperature can significantly increase the reaction rate. Most procedures call for heating the reaction mixture, often to reflux.[4][5] Monitor the reaction by TLC to track the disappearance of the epoxide. Be cautious, as excessively high temperatures can lead to side reactions and impurity formation.

    • Stoichiometry: Ensure at least one full equivalent of base is used relative to the 1,2,4-triazole. Using a slight excess of both the triazole and the base can help drive the reaction to completion.

Question 2: The yield of Fluconazole is low, and I am isolating a significant amount of an isomeric impurity. What is this impurity and how can I prevent its formation?

Answer: The most common isomeric impurity is (R,S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl) propanol, often referred to as the "iso-fluconazole" or Impurity A.[6]

  • Causality — Competing Nucleophiles: The 1,2,4-triazole ring has two nitrogen atoms (N1 and N4) that can act as nucleophiles. While N1 attack leads to the desired Fluconazole product, attack from the N4 position leads to the formation of the structural isomer.[6] This impurity is often difficult to remove via standard crystallization.

  • Troubleshooting Steps:

    • Control of Reaction Conditions: The regioselectivity of the reaction is highly dependent on the reaction conditions. The formation of the N1-substituted product is generally favored under thermodynamic control.

    • Metal Counter-ion: The choice of the base's counter-ion (e.g., Na+, K+) can influence the N1/N4 selectivity. Some studies suggest that potassium salts of 1,2,4-triazole provide better selectivity for the N1 isomer.

    • One-Pot Synthesis: Some one-pot procedures, where the epoxide is formed and reacted in situ, can help control the formation of this impurity. Bauer et al. describe a one-pot synthesis using trimethylsulfoxonium iodide and potassium hydroxide in tertiary butanol which can offer good yields and purity.[4]

    • Purification Strategy: If the impurity does form, purification often requires chromatography or a series of carefully controlled crystallizations. An acid/base treatment, where crude fluconazole is dissolved in an acidic solution and then precipitated by adding a base, can be effective in reducing this and other impurities.[6]

Question 3: My reaction produces a diol impurity, 2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol, which complicates purification. What is the source of this impurity?

Answer: This dihydroxy impurity (Impurity C) arises from the hydrolysis of the epoxide intermediate.[6]

  • Causality — Water in the Reaction: The epoxide ring is susceptible to attack by water, especially under basic or acidic conditions, leading to the formation of a diol. This is a competing reaction that consumes the valuable epoxide intermediate.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. Use anhydrous solvents and dry reagents thoroughly.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent atmospheric moisture from entering the reaction vessel.

    • Order of Addition: Add the base to the solution of 1,2,4-triazole in the solvent first to form the triazolide anion before adding the epoxide intermediate. This ensures the desired nucleophile is present in high concentration to compete effectively with any trace amounts of water.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control for maximizing yield? A: The three most critical parameters are:

  • Base Strength and Stoichiometry: A strong base (e.g., KOH, NaOH) in at least a 1:1 molar ratio with 1,2,4-triazole is crucial for generating the active nucleophile.

  • Solvent Choice: A polar aprotic solvent (e.g., DMF, DMSO) is essential for promoting the nucleophilic substitution reaction.

  • Temperature: Sufficient heat is required to overcome the activation energy of the reaction, but it must be controlled to prevent side-product formation.

Q: Are there any catalysts that can improve the reaction? A: Yes, phase-transfer catalysts (PTCs) can be beneficial, particularly in biphasic systems (e.g., toluene/water).[4] A PTC like tetrabutylammonium bromide can help shuttle the triazolide anion from the aqueous phase (where it is formed with a base like NaOH) into the organic phase to react with the epoxide. Additionally, some modern methods have explored nano-silica sulfuric acid (nano-SSA) as a green catalyst to activate carbonyl groups in earlier steps of the synthesis, which can lead to higher overall yields.[5]

Q: What is the expected overall yield for a well-optimized process? A: Literature reports vary widely depending on the specific route. Early patents reported yields for the final epoxide-opening step around 44%.[7][8] However, optimized and improved processes have been developed. Some academic papers report achieving overall yields of 53% from the starting acetophenone, which is a significant improvement over original methods.[9] Industrial processes are likely even more refined.

Section 4: Optimized Experimental Protocols

The following protocols are synthesized from literature procedures and represent best practices for key steps.

Protocol 1: One-Pot Synthesis of Fluconazole from 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This protocol is adapted from an improved one-pot synthesis approach.[4]

Materials:

  • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (1.0 eq)

  • Trimethylsulfoxonium iodide (1.1 eq)

  • 1,2,4-Triazole (1.2 eq)

  • Potassium hydroxide (powdered) (2.5 eq)

  • Anhydrous tertiary-butanol

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Charge the flask with 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, trimethylsulfoxonium iodide, 1,2,4-triazole, and powdered potassium hydroxide.

  • Add anhydrous tertiary-butanol as the solvent.

  • Heat the mixture to reflux (approx. 82-85 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 20-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker of cold water to precipitate the crude product.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water and dry under vacuum.

  • Purify the crude Fluconazole by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield pure Fluconazole.

Troubleshooting_Workflow Start Low Fluconazole Yield Check_Completion Is reaction complete? (TLC Analysis) Start->Check_Completion Check_Impurity Major impurity present? Check_Completion->Check_Impurity Yes Incomplete Reaction Incomplete/ Stalled Check_Completion->Incomplete No Isomer Isomeric Impurity (iso-fluconazole) Check_Impurity->Isomer Yes, Isomer Diol Diol Impurity Check_Impurity->Diol Yes, Diol End Yield Optimized Check_Impurity->End No Action_Incomplete 1. Increase Temperature 2. Use Stronger Base (KOH) 3. Check Solvent (use DMF/DMSO) 4. Add excess nucleophile/base Incomplete->Action_Incomplete Action_Incomplete->End Action_Isomer 1. Adjust Base/Counter-ion 2. Optimize Temperature 3. Purify via Acid/Base treatment Isomer->Action_Isomer Action_Diol 1. Use Anhydrous Solvents 2. Run under Inert Atmosphere 3. Check Reagent Water Content Diol->Action_Diol Action_Isomer->End Action_Diol->End

Caption: A logical workflow for troubleshooting low Fluconazole yields.

Section 5: Data Summary

The choice of reaction conditions significantly impacts the yield of the final nucleophilic substitution step. The table below summarizes various conditions reported in the literature for the conversion of the epoxide intermediate to Fluconazole.

BaseSolventTemperature (°C)Reported YieldReference
Sodium HydrideDMF100Moderate[4]
Potassium Hydroxidetert-ButanolReflux (~83)Good (One-Pot)[4]
Sodium HydroxideToluene/Water80-100Good (with PTC)[4][7]
Potassium CarbonateAcetoneReflux (~56)Low to Moderate[7]

Section 6: References

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. National Center for Biotechnology Information. [Link]

  • Improved synthesis of fluconazole by using nano-SSA as a green catalyst. Bulgarian Chemical Communications. [Link]

  • US5508423A - Methods for the manufacture of fluconazole. Google Patents.

  • EP1001947A1 - Process for manufacturing fluconazole. Google Patents.

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. ResearchGate. [Link]

  • Optimization of Fluconazol Synthesis: An Important Azole Antifungal Drug. ResearchGate. [Link]

  • WO1995007895A1 - Methods for the manufacture of fluconazole and forms thereof, intermediates useful in the manufacture thereof, and combinations comprising fluconazole. Google Patents.

  • An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Quick Company. [Link]

  • Improved synthesis of fluconazole through the utilization of the aminotriazole and oxirane steps. ResearchGate. [Link]

  • Commercial process for the manufacture of fluconazole and intermediates useful in the manufacture thereof. Justia Patents. [Link]

  • WO 2011/101862 A1. Google Patents.

  • (PDF) Design and Synthesis of new fluconazole analogues. ResearchGate. [Link]

  • 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives: synthesis, antifungal evaluation and QSAR studies by Hansch analysis. Semantic Scholar. [Link]

  • an improved process for the preparation of fluconazole. Indian Patents. [Link]

  • PROCESS FOR PREPARING FLUCONAZOLE AND ITS CRYSTAL MODIFICATIONS. Google Patents.

  • Review on Fluconazole: Properties and Analytical Methods for its Determination. Preprints.org. [Link]

  • Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole. ResearchGate. [Link]

  • 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives: Synthesis, antifungal evaluation and QSAR studies by Hansch analysis. ResearchGate. [Link]

  • Synthesis of 1,3-dichloro-2-(heptafluoropropyl)propan-2-ol. PrepChem.com. [Link]

  • US20050282878A1 - Process for the purification of fluconazole. Google Patents.

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Technical Support Center: Troubleshooting Side Product Formation in Fluconazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the synthesis of Fluconazole, specifically focusing on the side products encountered when starting from 2-(2,4-Difluorophenyl)propan-2-ol. Our goal is to provide you with the scientific rationale behind the formation of these impurities and to offer practical, field-proven strategies to minimize their occurrence, ensuring the integrity of your synthesis and the purity of your final active pharmaceutical ingredient (API).

I. Overview of the Synthetic Pathway and Key Challenges

The synthesis of Fluconazole from this compound typically proceeds through an epoxide intermediate, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole, which is subsequently reacted with a second equivalent of 1,2,4-triazole. While this route is effective, it is often complicated by the formation of several key side products. Understanding the mechanistic origins of these impurities is paramount to developing effective control strategies.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues encountered during the synthesis of Fluconazole, providing detailed explanations and actionable solutions.

FAQ 1: Isomeric Impurity (Isofluconazole) Formation

Question: I am observing a significant peak in my HPLC analysis corresponding to an isomer of Fluconazole. What is this impurity, and how can I minimize its formation?

Answer: This is likely the N-4 substituted isomer, often referred to as Isofluconazole or Impurity A.[1][2] Its formation is a common challenge in Fluconazole synthesis and arises from the inherent tautomerism of the 1,2,4-triazole nucleophile.

The Underlying Chemistry:

1,2,4-triazole exists in equilibrium between two tautomeric forms: the 1H- and 4H-tautomers. While the 1H-tautomer is generally more stable, the 4H-tautomer is also present and can act as a competing nucleophile. The nitrogen at the 4-position can attack the epoxide, leading to the formation of the undesired isomeric product.[1][2]

Troubleshooting Strategies:

  • Choice of Base and Solvent: The regioselectivity of the triazole alkylation is highly dependent on the reaction conditions.

    • Polar Aprotic Solvents: Utilizing polar aprotic solvents such as DMF or DMSO can favor the formation of the desired N-1 alkylated product.[3] These solvents help to solvate the cation of the triazole salt, leaving the N-1 anion more exposed and reactive.

    • Base Selection: The choice of base can influence the tautomeric equilibrium. While strong bases like sodium hydride are effective in deprotonating the triazole, weaker bases like potassium carbonate have also been used. Some studies suggest that stronger bases in polar aprotic solvents can enhance N-1 selectivity.

  • Reaction Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the alkylation.

    • Kinetic vs. Thermodynamic Control: The N-1 substituted product (Fluconazole) is generally the thermodynamically more stable isomer. Running the reaction at a slightly elevated temperature for a longer duration may favor the formation of the thermodynamic product, although this must be balanced against the risk of other side reactions.[4][5]

  • Molar Ratio of Reactants: Carefully controlling the stoichiometry of the 1,2,4-triazole and the base is crucial. An excess of the triazole may not necessarily improve the yield of the desired product and could complicate purification.

FAQ 2: Formation of the Diol Impurity

Question: My reaction mixture shows a significant amount of a more polar impurity, which I suspect is the diol. What causes this, and how can I prevent it?

Answer: The formation of a diol impurity, specifically (2S)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol (Impurity C), is a result of the hydrolysis of the epoxide intermediate.[1]

The Underlying Chemistry:

The epoxide ring is susceptible to nucleophilic attack by water, especially under acidic or basic conditions.[6][7][8] This ring-opening reaction results in the formation of a 1,2-diol, which can be a significant side product if care is not taken to exclude water from the reaction.

Troubleshooting Strategies:

  • Anhydrous Conditions: The most critical factor in preventing diol formation is to maintain strictly anhydrous conditions throughout the reaction.

    • Dry Solvents and Reagents: Ensure that all solvents are thoroughly dried before use, and that the reagents, particularly the 1,2,4-triazole and the base, are anhydrous.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will help to prevent the ingress of atmospheric moisture.

  • Control of pH:

    • Basic Conditions: While the reaction is typically run under basic conditions to deprotonate the triazole, an excess of a strong aqueous base can promote epoxide hydrolysis. Use of a non-aqueous base or careful control of the amount of aqueous base is recommended.

  • Reaction Temperature: Higher reaction temperatures can increase the rate of all reactions, including the undesirable hydrolysis. Running the reaction at the lowest effective temperature can help to minimize the formation of the diol impurity.

FAQ 3: Aromatic Substitution Impurities

Question: I have identified impurities where a triazole group has substituted one of the fluorine atoms on the difluorophenyl ring. How does this happen, and what can be done to avoid it?

Answer: These impurities, such as 2-[2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol (Impurity B) and 2-(2,4-di-1H-1,2,4-triazol-1-yl phenyl)-1,3-di-1H-1,2,4-triazol-1-yl propan-2-ol (Impurity D), are formed through nucleophilic aromatic substitution (SNA_r).[1]

The Underlying Chemistry:

The fluorine atoms on the 2,4-difluorophenyl ring are activated towards nucleophilic attack by the electron-withdrawing nature of the aromatic system. The triazole anion is a potent nucleophile that can displace one or both of the fluorine atoms, particularly at elevated temperatures.[9][10][11]

Troubleshooting Strategies:

  • Temperature Control: This is the most critical parameter to control. The rate of nucleophilic aromatic substitution is highly temperature-dependent. Maintaining the reaction temperature as low as possible while still achieving a reasonable reaction rate for the desired epoxide ring-opening is key.

  • Stoichiometry: Using a large excess of the 1,2,4-triazole nucleophile can increase the likelihood of these side reactions. Careful optimization of the molar ratio of the triazole to the epoxide intermediate is necessary.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, will increase the formation of these substitution byproducts. Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction as soon as the starting material is consumed.

III. Analytical Methods for Impurity Profiling

A robust analytical method is essential for monitoring the progress of the reaction and for quantifying the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.01 M Sodium Acetate Buffer (pH 5.0) : Methanol (95:5)[12]
Mobile Phase B Acetonitrile : Methanol (60:40)[12]
Gradient A gradient elution is typically required to separate all impurities.
Flow Rate 1.0 mL/min[12]
Detection UV at 261 nm[12]
Column Temp. 30 °C[12]

Note: This is a general guideline. The specific gradient program and other parameters should be optimized and validated for your specific system and impurity profile.[1][13][14]

IV. Purification Strategies

Effectively removing the side products is crucial for obtaining high-purity Fluconazole. A multi-step purification process is often necessary.

1. Leaching:

  • Procedure: A common initial purification step involves leaching the crude product with a mixture of water and organic solvents (e.g., acetone and ethyl acetate).[1] The crude Fluconazole is suspended in the solvent mixture and heated, then cooled to precipitate the purified product while many of the impurities remain in the solvent.

  • Rationale: This process takes advantage of the different solubilities of Fluconazole and its impurities in the chosen solvent system.

2. Acid/Base Treatment and Recrystallization:

  • Procedure:

    • Dissolve the leached product in an acidic aqueous solution (e.g., dilute HCl).

    • Treat with a base (e.g., ammonia) to precipitate the Fluconazole.[2]

    • Filter the precipitated solid.

    • Perform a final recrystallization from a suitable solvent, such as water or an alcohol/water mixture.[1]

  • Rationale: The acid/base treatment helps to remove impurities with different acid-base properties. Recrystallization is a powerful technique for removing small amounts of remaining impurities, yielding a highly purified final product.

V. Visualizing the Reaction Pathways

To better understand the formation of Fluconazole and its major side products, the following diagrams illustrate the key reaction pathways.

Fluconazole_Synthesis Start This compound Epoxide Epoxide Intermediate Start->Epoxide Epoxidation Fluconazole Fluconazole (N-1 isomer) Epoxide->Fluconazole 1,2,4-Triazole (N-1 attack) Isofluconazole Isofluconazole (N-4 isomer) Epoxide->Isofluconazole 1,2,4-Triazole (N-4 attack) Diol Diol Impurity Epoxide->Diol H2O (Hydrolysis) Aromatic_Sub Aromatic Substitution Impurity Fluconazole->Aromatic_Sub Excess 1,2,4-Triazole High Temperature

Caption: Synthetic pathway of Fluconazole and formation of major side products.

Isomer_Formation cluster_tautomers 1,2,4-Triazole Tautomers cluster_reaction Reaction with Epoxide Tautomer1H 1H-Tautomer Tautomer4H 4H-Tautomer Tautomer1H->Tautomer4H Equilibrium Epoxide Epoxide Intermediate Tautomer1H->Epoxide N-1 Attack Tautomer4H->Epoxide N-4 Attack Fluconazole Fluconazole (Desired) Epoxide->Fluconazole Isofluconazole Isofluconazole (Impurity) Epoxide->Isofluconazole

Caption: Mechanism of Isofluconazole (isomeric impurity) formation.

VI. References

  • Bulgarian Chemical Communications. (n.d.). Improved synthesis of fluconazole by using nano-SSA as a green catalyst. Retrieved from [Link]

  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023). National Institutes of Health (NIH). Retrieved from [Link]

  • Process for the purification of fluconazole. (2005). Google Patents. Retrieved from

  • Method for measuring fluconazole related substances and unknown characteristic impurity. (2015). Google Patents. Retrieved from

  • Pore, V. S., et al. (2015). Design and synthesis of new fluconazole analogues. Organic & Biomolecular Chemistry, 13(24), 6551-6561. [Link]

  • Castillo, J. A., & Afanasjeva, N. (2023). Method validation for the quantification of fluconazole and its organic impurities in raw material using high-performance liquid chromatography. Biomédica, 43(Suppl. 1), 229–244. [Link]

  • (2023). Method validation for the quantification of fluconazole and its organic impurities in raw material using high-performance liquid chromatography. SciELO Colombia. Retrieved from [Link]

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (2024). National Institutes of Health (NIH). Retrieved from [Link]

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (2024). ResearchGate. Retrieved from [Link]

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. (2016). De Gruyter. Retrieved from [Link]

  • (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (n.d.). ResearchGate. Retrieved from [Link]

  • Advancement in Quantitative Analytical Method Development for Fluconazole: A Review. (n.d.). ijrti.org. Retrieved from [Link]

  • Simultaneous determination and method validation of fluconazole and its impurities by high performance thin layer chromatography using reflectance scanning densitometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2023). ACS Publications. Retrieved from [Link]

  • Indian Patents. 208831:PROCESS FOR THE PURIFICATION OF FLUCONAZOLE. (n.d.). Retrieved from [Link]

  • Thermodynamic vs kinetic reaction control with radical substitution. (2016). Stack Exchange. Retrieved from [Link]

  • An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3. (n.d.). quickcompany.in. Retrieved from [Link]

  • Methods for the manufacture of fluconazole and forms thereof, intermediates useful in the manufacture thereof, and combinations comprising fluconazole. (1995). Google Patents. Retrieved from

  • Understanding product optimization: Kinetic versus thermodynamic control. (1988). ACS Publications. Retrieved from [Link]

  • Methods for the manufacture of fluconazole. (1996). Google Patents. Retrieved from

  • Process for manufacturing fluconazole. (1998). Google Patents. Retrieved from

  • 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition. (n.d.). OERTX. Retrieved from [Link]

  • Commercial process for the manufacture of fluconazole and intermediates useful in the manufacture thereof. (1996). Google Patents. Retrieved from

  • Epoxide Ring Opening With Base. (2015). Master Organic Chemistry. Retrieved from [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved from [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. (n.d.). Jack Westin. Retrieved from [Link]

  • Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. (n.d.). Aakash Institute. Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2019). National Institutes of Health (NIH). Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2019). Semantic Scholar. Retrieved from [Link]

  • Regioselective 1H-1,2,4 Triazole alkylation. (2018). SlideShare. Retrieved from [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2023). National Institutes of Health (NIH). Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2019). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. Retrieved from [Link]

  • Site Selective Nucleophilic Aromatic Substitutions of Azole-Ligated Diaryliodonium Salts. (2023). ChemRxiv. Retrieved from [Link]

  • synthesis of 1,2,4 triazole compounds. (2023). isres.org. Retrieved from [Link]

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Technical Support Center: Purification of 2-(2,4-Difluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 2-(2,4-difluorophenyl)propan-2-ol. As a key tertiary alcohol intermediate in various synthetic pathways, including the preparation of antifungal agents like Fluconazole, its purity is paramount.[1] This document provides in-depth troubleshooting advice and validated protocols to address common challenges encountered during its isolation from complex reaction mixtures.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered during the purification of this compound.

Q1: What are the most common impurities I should expect in my crude reaction mixture after synthesis?

A1: The impurity profile is highly dependent on the synthetic route, but for a typical synthesis involving the Grignard reaction (e.g., reacting 1,3-difluorobenzene with magnesium followed by addition of acetone, or reacting methylmagnesium bromide with 2',4'-difluoroacetophenone), you can anticipate the following species:

Impurity TypeSpecific Example(s)Origin
Unreacted Starting Materials 2',4'-DifluoroacetophenoneIncomplete reaction.
Grignard-Related Byproducts Biphenyl-type compounds (e.g., 2,2',4,4'-tetrafluorobiphenyl)Homocoupling of the Grignard reagent, often favored at higher temperatures.[2]
Solvent/Moisture Adducts Benzene (from quenching of phenylmagnesium bromide), AlkanesGrignard reagents are strong bases and will react with any protic source, such as water or alcohols.[3][4]
Reduction Product 1-(2,4-Difluorophenyl)ethanolWith sterically hindered ketones, the Grignard reagent can act as a reducing agent, delivering a hydride.[5]
Degradation Products 2-(2,4-Difluorophenyl)prop-1-eneAcid-catalyzed dehydration of the tertiary alcohol product, especially during acidic workup or purification.[6]

Q2: My crude product is a viscous oil. What is the best initial purification strategy?

A2: For an oily crude product, liquid-liquid extraction followed by column chromatography is the most direct and effective strategy. An initial acid-base wash can help remove some impurities. For instance, a dilute HCl wash can remove basic byproducts, and a dilute sodium bicarbonate wash can neutralize any residual acid from the workup. Column chromatography is then essential for separating the target alcohol from nonpolar byproducts (like biphenyls) and more polar starting materials (ketone).[7]

Q3: I have multiple spots on my Thin-Layer Chromatography (TLC) plate. How do I decide between crystallization and chromatography?

A3: The choice depends on the nature of your product and the separation of the spots on the TLC.

  • Crystallization is ideal if: Your target compound is a solid at room temperature and you can find a solvent system where the impurities are either highly soluble or highly insoluble, while your product has a steep solubility curve with temperature.[8] This method is excellent for scaling up.

  • Column chromatography is necessary if: Your product is an oil, or if it is a solid but co-crystallizes with impurities. It is also the preferred method when impurities have very similar polarities to the product, requiring the high resolving power of a stationary phase.[7]

The diagram below illustrates a general decision-making workflow.

G start Crude Product Analysis is_solid Is the crude product a solid? start->is_solid tlc Run TLC in various Hexane/EtOAc systems is_solid->tlc Yes chrom Perform Column Chromatography is_solid->chrom No (It's an oil) spots Are impurities well-separated from the product spot? tlc->spots cryst Attempt Crystallization spots->cryst Yes (Large Rf difference) spots->chrom No (Close Rf values) oil Is the crude product an oil?

Caption: Decision workflow for selecting a primary purification method.

Q4: My product seems to be degrading during purification. What is the likely cause and how can I prevent it?

A4: The most probable cause of degradation is the acid-catalyzed dehydration of the tertiary alcohol to form the corresponding alkene, 2-(2,4-difluorophenyl)prop-1-ene.[6] This is particularly problematic under acidic conditions, which might be present if silica gel (which is slightly acidic) is used for chromatography without precaution, or if the workup involved strong acids that were not fully neutralized.

Prevention Strategies:

  • Neutralize Thoroughly: Ensure your aqueous workup includes a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove all traces of acid.

  • Use Neutralized Silica: For column chromatography, you can use silica gel that has been pre-treated with a base like triethylamine. This is done by preparing the silica slurry in a solvent system containing ~1% triethylamine.

  • Avoid High Temperatures: During solvent evaporation, use a rotary evaporator at moderate temperatures (e.g., <40°C) to minimize the risk of thermal degradation.[9]

Part 2: Troubleshooting Guides & Detailed Protocols

Guide 1: Purification by Crystallization

Crystallization is a powerful and scalable purification technique for solid compounds.[8] Success hinges on selecting the right solvent system.

Q: I can't get my this compound to crystallize. It just oils out. What should I do?

A: "Oiling out" occurs when the compound's solubility in the cooling solvent is still too high, or the cooling is too rapid.

  • Solution 1 (Solvent System): You are likely using a solvent that is too good. Try a solvent system where the compound is less soluble. A common technique is to use a binary solvent system: dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) at an elevated temperature, then slowly add a "poor" solvent (e.g., hexanes or heptane) until the solution becomes slightly cloudy (the cloud point). Gently warm to clarify and then allow to cool slowly.[10]

  • Solution 2 (Cooling Rate): Slow cooling is critical. After preparing the saturated solution, insulate the flask to allow it to cool to room temperature over several hours before moving it to a refrigerator.

  • Solution 3 (Seeding): If you have a small amount of pure crystal, add a single seed crystal to the supersaturated solution to initiate crystallization.

  • Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent from the table below, dropwise, while gently warming and agitating, until the solid just dissolves. Use the minimum amount of solvent necessary.

  • Cooling: Allow the tubes to cool slowly to room temperature, then place them in an ice bath or refrigerator (2-8°C).

  • Observation: Observe which tubes produce high-quality, non-oily crystals. The best solvent will be one where the compound is sparingly soluble at low temperatures but highly soluble at high temperatures.[8]

Solvent/SystemPolarityRationale & Comments
Single Solvents
TolueneLowGood for aromatic compounds. Slow evaporation can yield crystals.
IsopropanolMediumAlcohols can be effective, but check for transesterification if esters are present.[11]
Ethyl AcetateMediumA good starting point, often used in a binary system with hexanes.
Binary Systems
Dichloromethane/HexaneTunableDissolve in minimal DCM, add hexane as the anti-solvent.
Ethyl Acetate/HeptaneTunableA very common and effective system for moderately polar compounds.
Toluene/HexaneTunableGood for inducing crystallization of aromatic compounds that are too soluble in pure toluene.
Guide 2: Purification by Flash Column Chromatography

Flash chromatography is the workhorse for purifying moderately polar organic compounds.[7]

Q: My compound is eluting with a nonpolar impurity (e.g., a biphenyl byproduct). How do I improve the separation?

A: A nonpolar impurity will travel quickly down the column (high Rf). To improve separation, you need to use a less polar solvent system. This will decrease the Rf of both compounds but will hopefully increase the difference (ΔRf) between them.

  • Solution: Decrease the percentage of the polar solvent in your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. For example, if you are using 3:1 Hexane:EtOAc (25% EtOAc), try moving to 5:1 (16.7% EtOAc) or even 9:1 (10% EtOAc). The goal is to get the Rf of your target compound to be between 0.2 and 0.4 for optimal separation.[12]

Q: My compound is smearing or "tailing" on the column. What's wrong?

A: Tailing is often caused by overloading the column or by strong interactions between the compound and the stationary phase (silica gel). The hydroxyl group of your alcohol can interact strongly with the silanol groups on the silica surface.

  • Solution 1 (Loading): Ensure you are not loading too much material. A general rule is to load no more than 1g of crude material per 20-40g of silica gel.

  • Solution 2 (Solvent Polarity): Sometimes, a slightly more polar solvent system can reduce tailing by competing for binding sites on the silica.

  • Solution 3 (Additive): If the tailing is severe, adding a small amount (~0.5-1%) of a polar modifier like methanol to your eluent can improve peak shape. However, this will significantly increase the eluting power of the solvent.

  • TLC Analysis: First, determine the optimal solvent system using TLC. Test various ratios of a nonpolar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the chosen nonpolar solvent. Pour it into the column and use gentle pressure to pack a uniform bed. Add a thin layer of sand on top.[12]

  • Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column ("dry loading"). This method often yields better resolution.

  • Elution: Begin eluting with the solvent system determined by TLC. If impurities are very nonpolar, you can start with 100% nonpolar solvent and gradually increase the polarity (gradient elution).[13]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure, keeping the bath temperature below 40°C.

G start TLC shows poor separation check_rf Is product Rf between 0.2-0.4? start->check_rf adjust_polarity Adjust solvent polarity: - If Rf too high, decrease polar solvent - If Rf too low, increase polar solvent check_rf->adjust_polarity No check_tailing Is the spot tailing or streaking? check_rf->check_tailing Yes adjust_polarity->check_rf Re-run TLC overload Possible Overloading or Strong Analyte-Silica Interaction check_tailing->overload Yes good_tlc TLC is good. Proceed to Flash Column. check_tailing->good_tlc No solution Solutions: 1. Use less sample on TLC. 2. Add 1% acid/base modifier to eluent. 3. Try a different solvent system (e.g., DCM/MeOH). overload->solution

Caption: Troubleshooting logic for TLC method development prior to column chromatography.

Part 3: Analytical Methods for Purity Assessment

After purification, it is critical to accurately assess the purity of this compound. Several analytical techniques are suitable for this purpose.[14]

MethodPrincipleAdvantagesLimitations
HPLC (UV) Differential partitioning between a mobile and stationary phase.[15]High resolution, highly sensitive to UV-active impurities, excellent for quantitative analysis. The gold standard for purity in pharma.Requires method development; compound must have a UV chromophore.
GC-MS Separation by volatility, followed by mass-based detection.Excellent for volatile impurities, provides mass of compound and impurities for identification.Compound must be thermally stable and volatile. Tertiary alcohols may degrade in the hot injector.
1H & 19F NMR Nuclear spin resonance in a magnetic field.Provides definitive structural confirmation. Quantitative NMR (qNMR) can determine purity without a reference standard of the analyte. 19F NMR is highly specific for fluorine-containing impurities.Lower sensitivity compared to HPLC for minor impurities (~0.1% limit).[14] Requires a pure internal standard for qNMR.

Part 4: References

  • Quick Company. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol.

  • ResearchGate. How to purify tertiary alcohol?.

  • Google Patents. WO2005040078A1 - Purification of tertiary butyl alcohol.

  • Google Patents. Tertiary butyl alcohol purification - US4801760A.

  • Benchchem. Application Notes and Protocols for the Purification of Tertiary Amino Alcohols.

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).

  • Homework.Study.com. How do typical impurities arise in the Grignard reaction?.

  • Benchchem. Stability issues and proper storage conditions for (S)-2-(4-Fluorophenyl)propan-1-ol.

  • Organic Chemistry at CU Boulder. Column Chromatography.

  • Chemguide. reaction of aldehydes and ketones with grignard reagents.

  • Organic Chemistry Portal. Grignard Reaction.

  • ResearchGate. Solvent combinations used in the crystallization of compounds 2–4.

  • YouTube. 7 O Chem Column Chromatography (cc).

  • Benchchem. A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene.

  • Longdom Publishing. Commentary on Crystallization Vital Role in the Purification of Organic Compounds.

  • ResearchGate. How to purify synthetic fluoroquinolones, using column chromatography?.

  • Benchchem. A Comparative Guide to HPLC Analysis for Determining the Purity of 2,4-Difluororesorcinol.

  • ResearchGate. Crystals of compound 1 obtained from 2-propanol solution..

  • Benchchem. Stability issues of [2-(Propan-2-yl)oxan-4-yl]methanol under acidic conditions.

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Technical Support Center: Troubleshooting Low Conversion of 2-(2,4-Difluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(2,4-Difluorophenyl)propan-2-ol. This tertiary alcohol is a critical intermediate in the synthesis of various pharmaceuticals, most notably the antifungal agent fluconazole.[1][2] The primary synthetic route involves the Grignard reaction between 2,4-difluorophenylmagnesium halide and acetone.[3][4] While conceptually straightforward, this reaction is notoriously sensitive to reaction conditions, and researchers frequently encounter issues with low conversion rates and yields.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common problems encountered in the lab. We will move from foundational issues like reagent quality to more nuanced topics such as reaction optimization and side-reaction mitigation. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and solve problems effectively.

FAQ Section 1: Issues with Grignard Reagent Formation

The successful synthesis of the final product is entirely dependent on the efficient formation of the Grignard reagent, (2,4-difluorophenyl)magnesium halide. Problems here are the most common source of low final product yield.

Question 1: My Grignard reaction won't start. What are the most likely causes?

Failure of a Grignard reaction to initiate is almost always due to two primary factors: an unreactive magnesium surface or the presence of moisture.[5][6]

  • Magnesium Passivation: Magnesium turnings are typically coated with a thin, passivating layer of magnesium oxide (MgO). This layer is inert and prevents the organic halide from reacting with the underlying active magnesium metal.[5]

  • Trace Moisture: Grignard reagents are extremely potent bases and will be rapidly quenched by even trace amounts of water or other protic sources (e.g., alcohols).[7][8] This is why anhydrous conditions are paramount.

Troubleshooting Workflow for Initiation Failure

Caption: A decision tree for diagnosing Grignard initiation failure.

Question 2: How can I properly activate the magnesium turnings?

Activating the magnesium is crucial for exposing a fresh, reactive metal surface.[9] Several methods are effective, ranging from simple mechanical activation to chemical treatment.

Activation MethodProcedureKey Considerations & Causality
Mechanical Grinding In a dry flask under an inert atmosphere, briefly grind the magnesium turnings with a glass rod until they are shiny.[10]This physically breaks the MgO layer, exposing fresh metal. It is simple but may not be sufficient for highly passivated magnesium.
Iodine Activation Add a single small crystal of iodine to the magnesium suspension in ether/THF. The brown color of I₂ should disappear as it reacts with the Mg surface.[10]Iodine etches the MgO layer, creating reactive sites. It's a very common and effective lab-scale method.
1,2-Dibromoethane (DBE) Add a few drops of DBE to the magnesium suspension and warm gently. You should observe bubbling (ethylene gas evolution).[11][12]DBE reacts with Mg to form MgBr₂ and ethylene. This process cleans and activates the surface. It is highly reliable.[12]
Chemical Activation For large-scale or particularly difficult reactions, activators like diisobutylaluminum hydride (DIBAH) can be used at low temperatures.[11][13]DIBAH is a powerful reducing agent that removes the oxide layer and any residual moisture.[11] This method allows for initiation at lower, more controlled temperatures.[13]
Question 3: My reaction mixture turns dark brown or black during Grignard formation. Is this normal?

While a slight cloudiness or gray color is normal as the Grignard reagent forms, a rapid change to a dark brown or black solution can indicate side reactions, most commonly Wurtz-type coupling.[5][14]

This occurs when the Grignard reagent attacks another molecule of the organic halide, leading to the formation of a biphenyl derivative (in this case, difluoro-biphenyl) and finely divided, dark-colored metallic magnesium. Slow, controlled addition of the 1-bromo-2,4-difluorobenzene is key to minimizing this side reaction.

FAQ Section 2: Optimizing the Reaction with Acetone

Once you have successfully formed the Grignard reagent, the next critical phase is its reaction with acetone to form the desired tertiary alcohol.[4][15]

Question 4: I have a low yield of my tertiary alcohol, but I'm confident my Grignard reagent formed. What's going wrong?

Low yields at this stage, assuming successful Grignard formation, often point to competing side reactions with the ketone. The highly basic nature of the Grignard reagent is the primary culprit.[16]

Key Side Reactions with Ketones:

  • Enolization: The Grignard reagent can act as a base, abstracting an alpha-proton from acetone to form a magnesium enolate. This consumes the Grignard reagent and, upon workup, regenerates the starting ketone (acetone).[16]

  • Reduction: If the Grignard reagent has a beta-hydrogen (not applicable for an aryl Grignard), it can reduce the ketone to a secondary alcohol via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction). While not a major pathway here, it's a consideration in other systems.[16]

G cluster_0 Desired Pathway: Nucleophilic Addition cluster_1 Side Reaction: Enolization Grignard_add 2,4-F₂-PhMgBr Intermediate_add Alkoxide Intermediate Grignard_add->Intermediate_add Attacks Carbonyl Grignard_enol 2,4-F₂-PhMgBr (acts as base) Acetone_add Acetone Acetone_add->Intermediate_add Product This compound Intermediate_add->Product Acid Workup Enolate Magnesium Enolate Grignard_enol->Enolate Abstracts α-Proton Acetone_enol Acetone Acetone_enol->Enolate Acetone_regen Acetone (regenerated) Enolate->Acetone_regen Acid Workup

Caption: Competing reaction pathways for the Grignard reagent with acetone.

Question 5: How can I minimize side reactions and improve the conversion to the alcohol?

Optimizing reaction conditions is key to favoring the desired nucleophilic addition over enolization.

  • Temperature Control: The addition of acetone to the Grignard reagent should be performed at a low temperature, typically 0 °C or below.[17] This is because enolization often has a higher activation energy than nucleophilic addition. Lowering the temperature disfavors the enolization pathway, increasing the selectivity for the desired reaction.

  • Addition Mode (Reverse Addition): Instead of adding the Grignard reagent to the acetone, slowly add the acetone to the Grignard reagent solution. This maintains a high concentration of the Grignard reagent relative to the ketone, which helps to suppress enolization.

  • Solvent Choice: Tetrahydrofuran (THF) is generally preferred over diethyl ether for aryl Grignard reagents.[7][8] THF is a better solvating agent, which can increase the reactivity of the Grignard reagent and lead to cleaner reactions.[7]

FAQ Section 3: Work-up and Purification

Even with a successful reaction, product can be lost during the work-up and purification stages.

Question 6: What is the correct procedure for quenching the reaction and extracting the product?

The reaction must be carefully quenched to protonate the magnesium alkoxide intermediate and to dissolve the magnesium salts.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid using strong acids like HCl initially, as this can sometimes promote dehydration of the tertiary alcohol product. The use of NH₄Cl provides a mildly acidic buffer that effectively protonates the alkoxide without being overly harsh.

  • Extraction: After quenching, the product will be in the organic layer (ether or THF). Transfer the mixture to a separatory funnel. If THF was used, which is water-miscible, you will need to add a water-immiscible solvent like diethyl ether or ethyl acetate to perform the extraction. Wash the organic layer with brine (saturated NaCl solution) to remove excess water, then dry it over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Question 7: My crude product is an oil and difficult to purify. What are the best methods?

Purifying tertiary alcohols can be challenging.[18]

  • Column Chromatography: This is the most common method. Use a silica gel column with a solvent system like hexane/ethyl acetate or dichloromethane/methanol. The polarity will need to be optimized based on TLC analysis of the crude mixture.

  • Recrystallization: If the product is a solid or can be induced to crystallize, this is an excellent purification method. Try dissolving the crude oil in a minimal amount of a hot solvent (e.g., heptane, toluene, or a mixture) and allowing it to cool slowly.

  • Washing: Sometimes, a simple aqueous wash can remove water-soluble impurities. Washing the crude organic solution with a dilute sodium hydroxide (NaOH) solution can help remove any acidic impurities.[18]

Protocols

Protocol 1: Formation of (2,4-Difluorophenyl)magnesium Bromide

Materials:

  • Magnesium turnings (1.2 equivalents)

  • 1-Bromo-2,4-difluorobenzene (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (1 small crystal) or 1,2-Dibromoethane (3-4 drops)

  • Three-neck round-bottom flask, condenser, addition funnel, magnetic stirrer, inert gas (N₂ or Ar) source.

Procedure:

  • Setup: Flame-dry all glassware under vacuum or oven-dry at 120 °C for several hours. Assemble the apparatus while hot and allow it to cool under a positive pressure of inert gas.

  • Activation: Place the magnesium turnings in the flask. Add the iodine crystal or DBE.

  • Solvent Addition: Add a portion of the anhydrous THF, enough to cover the magnesium.

  • Initiation: Dissolve the 1-bromo-2,4-difluorobenzene in the remaining anhydrous THF in the addition funnel. Add a small amount (~10%) of this solution to the magnesium suspension.

  • Observation: The reaction should initiate, indicated by a gentle reflux, disappearance of the iodine color, and/or the formation of a cloudy gray solution. Gentle warming with a heat gun may be required to start the reaction.[19]

  • Addition: Once the reaction is self-sustaining, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature or gentle reflux for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark gray solution is your Grignard reagent.

Protocol 2: Synthesis of this compound

Materials:

  • Prepared (2,4-Difluorophenyl)magnesium Bromide solution (1.0 equivalent)

  • Anhydrous Acetone (1.0 equivalent)

  • Anhydrous THF

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Cooling: Cool the prepared Grignard reagent solution to 0 °C in an ice-water bath.

  • Acetone Addition: Dissolve the anhydrous acetone in an equal volume of anhydrous THF. Add this solution dropwise to the cold, stirring Grignard reagent via an addition funnel. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture back down to 0 °C. Slowly and cautiously add the saturated aqueous NH₄Cl solution dropwise. An exothermic reaction and the formation of white salts will be observed. Continue adding until the bubbling ceases and two clear layers are visible.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography.

References

  • Thorell, A., et al. (2007). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. Available at: [Link]

  • Thorell, A., et al. (2007). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. Available at: [Link]

  • Quick Company. (Date N/A). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Available at: [Link]

  • Lookchem. (Date N/A). Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. Available at: [Link]

  • University of Toronto. (Date N/A). Formation of Grignard Reagents from Organic Halides. Available at: [Link]

  • Chemistry LibreTexts. (2025). 10.7: Reactions of Alkyl Halides - Grignard Reagents. Available at: [Link]

  • Organic Chemistry Portal. (Date N/A). Grignard Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Available at: [Link]

  • Michigan State University. (Date N/A). Alkyl Halide Reactivity. Available at: [Link]

  • Google Patents. (Date N/A). CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. Available at: https://patents.google.
  • Quora. (2018). What is the role of halides in the reactivity of Grignard reagent?. Available at: [Link]

  • Organic Chemistry Data. (Date N/A). Grignard Reaction - Common Conditions. Available at: [Link]

  • ResearchGate. (2025). Side Reactions in a Grignard Synthesis. Available at: [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Available at: [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]

  • Journal of Chemical Education. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Available at: [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. Available at: [Link]

  • University of California, Irvine. (Date N/A). 25. The Grignard Reaction. Available at: [Link]

  • ResearchGate. (2024). How to purify tertiary alcohol?. Available at: [Link]

  • Grignard Reaction. (Date N/A). Grignard Reaction. Available at: [Link]

  • Google Patents. (Date N/A). CN105777486B - A kind of synthetic method of 2- [2- (2,4- difluorophenyl) -2- propylene -1- bases] -1,3-PD.
  • University of Wisconsin-Madison. (Date N/A). Experiment 13: Grignard Reaction. Available at: [Link]

  • PubChem. (Date N/A). 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol. Available at: [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

  • Quora. (2019). How to improve the percent yield in Grignard reaction. Available at: [Link]

  • Quora. (2022). What are primary, secondary, and tertiary alcohol? How can these be obtained through the help of Grignard reagent?. Available at: [Link]

  • YouTube. (2014). Using the Grignard Reaction to Make Alcohols. Available at: [Link]

  • Chemistry Steps. (Date N/A). The Grignard Reaction Mechanism. Available at: [Link]

  • Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents. Available at: [Link]

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Technical Support Center: Optimization of Reaction Conditions for 2-(2,4-Difluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2,4-Difluorophenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful and optimized synthesis of this key tertiary alcohol.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to the antifungal agent fluconazole. The most common and efficient laboratory-scale synthesis of this tertiary alcohol is achieved through the Grignard reaction, a powerful carbon-carbon bond-forming reaction.[1][2] This involves the nucleophilic addition of a methyl Grignard reagent (methylmagnesium bromide or chloride) to 2,4-difluoroacetophenone.

This guide will provide a detailed exploration of the critical parameters influencing this reaction, offering scientifically-grounded advice to optimize yield and purity, and troubleshoot common experimental challenges.

Reaction Mechanism and Key Considerations

The synthesis of this compound via the Grignard reaction proceeds through the nucleophilic attack of the methyl Grignard reagent on the electrophilic carbonyl carbon of 2,4-difluoroacetophenone. The resulting magnesium alkoxide intermediate is then protonated during an aqueous workup to yield the final tertiary alcohol.[2][3]

Grignard Reaction Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Acidic Workup 2,4-Difluoroacetophenone Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate 2,4-Difluoroacetophenone->Magnesium Alkoxide Intermediate + CH3MgBr Methylmagnesium Bromide CH3MgBr This compound This compound Magnesium Alkoxide Intermediate->this compound + H3O+

Caption: General workflow for the Grignard synthesis of this compound.

Troubleshooting Guide

Issue 1: Grignard Reaction Fails to Initiate

Question: I've added the methyl bromide to the magnesium turnings in anhydrous ether, but the reaction hasn't started. What should I do?

Answer: Failure of a Grignard reaction to initiate is a common problem, often related to the passivation of the magnesium surface. Here are several troubleshooting steps:

  • Activation of Magnesium: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction.[4]

    • Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod in the reaction flask to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[4][5] The disappearance of the iodine color indicates the activation of the magnesium.

  • Anhydrous Conditions: Grignard reagents are highly reactive with protic solvents, including water.[4]

    • Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying.

    • Use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent.[4]

  • Initiation with Heat: Gentle warming of the flask with a heat gun can sometimes provide the activation energy needed to start the reaction. Be prepared to cool the reaction in a water bath once it initiates, as it can become vigorous.

Issue 2: Low Yield of this compound

Question: The Grignard reaction worked, but my final yield of the tertiary alcohol is consistently low. How can I improve it?

Answer: Low yields can stem from several factors throughout the experimental process. Consider the following optimization strategies:

  • Incomplete Grignard Reagent Formation: Ensure all the magnesium has reacted before adding the 2,4-difluoroacetophenone. After the initial exothermic reaction subsides, refluxing the Grignard reagent solution for 30-60 minutes can drive the formation to completion.[1]

  • Stoichiometry of Reactants: While a 1:1 molar ratio of Grignard reagent to ketone is theoretically required, using a slight excess of the Grignard reagent (e.g., 1.1 to 1.5 equivalents) can help to compensate for any reagent that reacts with trace amounts of water or other impurities and drive the reaction to completion.

  • Side Reactions:

    • Wurtz Coupling: The Grignard reagent can react with unreacted methyl bromide. This can be minimized by the slow, dropwise addition of methyl bromide to the magnesium turnings to maintain a low concentration of the halide.

    • Dehydration of Product: The tertiary alcohol product can undergo acid-catalyzed dehydration during the workup, especially with strong acids and heat, to form 2-(2,4-difluorophenyl)prop-1-ene.[4] Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong acid can minimize this side reaction.[4]

  • Reaction Temperature: The addition of the 2,4-difluoroacetophenone to the Grignard reagent is exothermic. Maintain a low temperature (e.g., 0 °C using an ice bath) during the addition to minimize side reactions.[4] After the addition is complete, allowing the reaction to stir at room temperature for 1-2 hours is typically sufficient for completion.

Issue 3: Presence of Significant Impurities in the Final Product

Question: My final product is contaminated with significant impurities. What are the likely side products and how can I remove them?

Answer: The most common impurities in the synthesis of this compound are unreacted starting materials and side products from the Grignard reaction.

  • Unreacted 2,4-difluoroacetophenone: This indicates an incomplete reaction.

    • Mitigation: Use a slight excess of the Grignard reagent and ensure sufficient reaction time.

    • Purification: Unreacted ketone can be removed by column chromatography on silica gel.

  • 1,1-bis(2,4-difluorophenyl)ethan-1-ol: This impurity can arise if the starting 2,4-difluoroacetophenone is contaminated with 2,4-difluorobenzaldehyde. The Grignard reagent will react with the aldehyde to form a secondary alcohol, which can then be further functionalized.

    • Mitigation: Ensure the purity of the starting ketone.

    • Purification: This more polar impurity can be separated by column chromatography.

  • 2-(2,4-difluorophenyl)prop-1-ene: As mentioned previously, this is the dehydration product of the desired alcohol.[4]

    • Mitigation: Use a mild quenching agent like saturated aqueous ammonium chloride.[4]

    • Purification: This less polar impurity can be removed by column chromatography.

Optimized Experimental Protocol

This protocol provides a starting point for the optimized synthesis of this compound.

Materials:

  • Magnesium turnings

  • Methyl bromide or methyl iodide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2,4-Difluoroacetophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Iodine crystal (for initiation)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere, add magnesium turnings to the three-necked flask.

    • Add a single crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of methyl bromide in anhydrous diethyl ether.

    • Slowly add a small portion of the methyl bromide solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing. If not, gently warm the flask.

    • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]

  • Reaction with 2,4-Difluoroacetophenone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of 2,4-difluoroacetophenone in anhydrous diethyl ether in the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[6]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.[6]

  • Aqueous Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.[6]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by flash column chromatography on silica gel or by recrystallization.

Data Presentation

ParameterRecommended ConditionRationale
Solvent Anhydrous Diethyl Ether or THFEthereal solvents stabilize the Grignard reagent and are aprotic, preventing its decomposition.[7][8]
Grignard Reagent Methylmagnesium bromideA readily available and highly reactive nucleophile for this transformation.
Stoichiometry 1.1 - 1.5 equivalents of Grignard reagentEnsures complete consumption of the ketone and compensates for any reagent loss.
Temperature 0 °C during ketone additionControls the exothermic reaction and minimizes side product formation.[4]
Reaction Time 1-2 hours after additionTypically sufficient for complete reaction at room temperature.
Work-up Quench Saturated aq. NH₄ClA mild acid source that minimizes dehydration of the tertiary alcohol product.[4]

Frequently Asked Questions (FAQs)

Q1: Can I use a different Grignard reagent, for example, ethylmagnesium bromide?

A1: Yes, using a different Grignard reagent will result in a different tertiary alcohol. For example, reacting 2,4-difluoroacetophenone with ethylmagnesium bromide would yield 1-(2,4-difluorophenyl)-1-phenylpropan-1-ol.

Q2: My final product is an oil, but I've seen reports of it being a solid. Why is this?

A2: The physical state of this compound can depend on its purity. Highly pure samples are more likely to be crystalline solids at room temperature. If your product is an oil, it may contain impurities that are depressing its melting point. Further purification by column chromatography or recrystallization may be necessary.

Q3: What analytical techniques are best for monitoring the reaction progress?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the disappearance of the starting material (2,4-difluoroacetophenone), which is more non-polar than the alcohol product. Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Q4: How can I confirm the identity and purity of my final product?

A4: The structure of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by GC, HPLC, or by its melting point if it is a solid.

Visualizing the Troubleshooting Workflow

Troubleshooting Workflow start Low Yield or No Product check_initiation Did the Grignard reaction initiate? start->check_initiation check_conditions Were anhydrous conditions maintained? check_initiation->check_conditions Yes activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane, mechanical) check_initiation->activate_mg No check_reagents Are reagents pure and active? check_conditions->check_reagents Yes dry_glassware Rigorously dry glassware and solvents check_conditions->dry_glassware No check_side_reactions Are there significant side products? check_reagents->check_side_reactions Yes purify_reagents Purify starting materials check_reagents->purify_reagents No optimize_workup Optimize workup conditions (e.g., use aq. NH4Cl) check_side_reactions->optimize_workup Yes success Improved Yield check_side_reactions->success No activate_mg->success dry_glassware->success purify_reagents->success optimize_workup->success

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

  • BenchChem. (n.d.). Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols.
  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • Quora. (2024). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do?. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing Synthesis of 2-Phenyl-2-propanol.
  • Organic Syntheses. (n.d.). Procedure. [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

  • Ace Chemistry. (n.d.). Grignard Reagents and related organic synthesis. [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. [Link]

  • BenchChem. (n.d.). Troubleshooting low yields in fluorocyclopropane synthesis.
  • ResearchGate. (n.d.). Optimization of Grignard reaction (nPrMgBr) on aldehyde 8 to give 9a and 9b diastereomers. [Link]

  • YouTube. (2023). The Grignard Reaction | Synthesis of Alcohols. [Link]

  • LibreTexts Chemistry. (2021). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]

  • ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • ResearchGate. (n.d.). Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents. [Link]

  • BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • ResearchGate. (n.d.). Optimization of the Grignard reagent formation. [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • PubMed Central. (n.d.). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: (S)-2-(4-Fluorophenyl)
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(2-Iodophenyl)propan-2-ol.
  • BenchChem. (n.d.).
  • Odinity. (2014). Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction. [Link]

  • LibreTexts Chemistry. (2023). Grignard Reagents. [Link]

  • PubMed Central. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. [Link]

  • OPUS. (2025). Analytical Methods. [Link]

  • BenchChem. (n.d.). Optimizing reaction conditions for 2-(4-Chlorophenyl)ethanol synthesis.
  • ChemRxiv. (n.d.). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. [Link]

  • Ursinus Digital Commons. (n.d.). The Grignard Reagents: Their Preparation. [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Direct propanol synthesis from CO2, C2H4, and H2 over Cs–Au/TiO2 rutile: effect of promoter loading, temperature and feed composition. [Link]

Sources

Technical Support Center: Purification of 2-(2,4-Difluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(2,4-Difluorophenyl)propan-2-ol. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and require methods for achieving high purity. This guide provides answers to common purification challenges, detailed experimental protocols, and the scientific rationale behind these methodologies.

Part 1: Impurity Profiling and Analysis

This section addresses the identification and origin of common impurities and the analytical techniques required for their detection.

Q1: What are the primary process-related impurities in the synthesis of this compound, and how do they form?

The most common laboratory and industrial-scale synthesis of this compound involves the Grignard reaction, where a methylmagnesium halide (typically bromide or chloride) is reacted with 2,4-difluoroacetophenone.[1][2] While effective, this pathway can generate several process-related impurities.

Key Impurities and Their Origins:

  • Unreacted 2,4-Difluoroacetophenone (Starting Material): This is the most common impurity and results from an incomplete reaction. This can be caused by insufficient Grignard reagent, poor reagent quality, or quenching of the reagent by moisture.[3]

  • Dehydration Product (2-(2,4-difluorophenyl)propene): The target tertiary alcohol is susceptible to elimination (dehydration) under acidic conditions, particularly with heating.[4] An overly aggressive acidic work-up or high temperatures during solvent removal can promote the formation of this alkene impurity.

  • Magnesium Salts (MgX₂ and Mg(OH)X): These inorganic impurities are formed during the aqueous work-up of the Grignard reaction. While largely insoluble in organic solvents, they can sometimes be carried through, especially if emulsions form.

  • Solvent Adducts and Residual Solvents: Ether-based solvents like diethyl ether or THF are essential for the Grignard reaction but can be difficult to remove completely without causing thermal degradation of the product.

The following diagram illustrates the synthetic pathway and the points at which these key impurities can arise.

G Diagram 1: Synthesis Pathway and Impurity Formation A 2,4-Difluoroacetophenone (Starting Material) B Methylmagnesium Bromide (Grignard Reagent) C Magnesium Alkoxide Intermediate A->C Incomplete Reaction I1 Unreacted Starting Material A->I1 B->C 1. Grignard Addition D This compound (Target Product) C->D 2. Aqueous Work-up (e.g., aq. NH4Cl) I3 Inorganic Mg Salts C->I3 Work-up I2 2-(2,4-difluorophenyl)propene (Dehydration Impurity) D->I2 Excess Acid / Heat G Diagram 2: Purification Strategy Decision Tree Start Crude this compound Analyze Analyze by TLC / HPLC Start->Analyze CheckPurity Main Impurity: Unreacted Ketone? (Less Polar) Analyze->CheckPurity Impurity profile identified Recrys Recrystallization CheckPurity->Recrys Yes, and crude is solid/semi-solid CheckComplex Complex Mixture or Polar Impurities? CheckPurity->CheckComplex No End Pure Product (Verify by HPLC/NMR) Recrys->End Chrom Flash Column Chromatography Chrom->End CheckComplex->Recrys No, minor non-polar impurities CheckComplex->Chrom Yes

Sources

preventing degradation of 2-(2,4-Difluorophenyl)propan-2-ol during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and handling of 2-(2,4-difluorophenyl)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis of this important tertiary alcohol, a key intermediate in the preparation of various pharmaceutical compounds.[1][2][3] Our goal is to provide field-proven insights and robust protocols to help you prevent product degradation and maximize your synthetic yield and purity.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis of this compound.

Q1: My Grignard reaction is giving very low yields of the desired alcohol. What's the most likely cause?

Low yields are frequently traced back to the quality and handling of the Grignard reagent or the reaction conditions. The most common culprits are:

  • Moisture: Grignard reagents are extremely strong bases and will be rapidly quenched by any protic source, especially water. Ensure all glassware is oven-dried or flame-dried, and use strictly anhydrous solvents.[4][5]

  • Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction. Use fresh, shiny magnesium or activate it with a small crystal of iodine or 1,2-dibromoethane.[4][6]

  • Side Reactions: The primary competing side reaction is the enolization of the starting ketone, 2',4'-difluoroacetophenone, where the Grignard reagent acts as a base instead of a nucleophile.[7][8] To minimize this, consider running the reaction at a lower temperature (e.g., -30°C to 0°C).[4]

Q2: I'm observing a significant amount of a byproduct that I suspect is an alkene. Why is this happening and how can I stop it?

The formation of an alkene, 1-(2,4-difluorophenyl)prop-1-ene, is the hallmark of product degradation via acid-catalyzed dehydration.[9][10] this compound is a tertiary benzylic alcohol, making it highly susceptible to elimination of water under acidic conditions.[11][12][13] This commonly occurs during:

  • Aqueous Work-up: Quenching the reaction with a strong acid (like HCl or H₂SO₄) will cause rapid degradation.

  • Purification: Standard silica gel is slightly acidic and can catalyze dehydration during column chromatography.

To prevent this, avoid acidic conditions at all costs after the alcohol is formed. Use a buffered or neutral quenching solution like saturated aqueous ammonium chloride (NH₄Cl).[6] For chromatography, use deactivated or neutralized silica gel.

Q3: What is the best method to purify the crude product without causing degradation?

Given the product's sensitivity to acid, purification must be handled carefully.

  • Column Chromatography: This is a highly effective method. Use a slurry of silica gel that has been neutralized with a base like triethylamine (typically 1% triethylamine in the eluent system). This will prevent on-column degradation.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, this is an excellent method for achieving high purity. Test various solvent systems (e.g., heptane/ethyl acetate, toluene) to find suitable conditions.

  • Vacuum Distillation: While possible, thermal stress can also promote elimination. If you choose distillation, it must be performed under high vacuum to keep the boiling temperature as low as possible.

Q4: What are the recommended storage conditions for this compound?

To ensure long-term stability, the purified alcohol should be stored in a cool, dark, and dry environment.[14][15][16]

  • Temperature: Store in a refrigerator (2-8 °C).[17] Avoid freezing.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation.

  • Container: Use an amber glass vial or bottle with a tightly sealed cap (preferably with a PTFE liner) to protect from light and moisture.[17]

In-Depth Troubleshooting Guide

This section provides a more detailed analysis of problems, their root causes, and corrective actions.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Low Conversion of Starting Ketone 1. Insufficient Active Grignard Reagent: The concentration of your prepared Grignard reagent may be lower than assumed due to partial decomposition.Solution: Titrate the Grignard reagent before use (e.g., with iodine or a known acid) to determine its exact molarity. Use a slight excess (1.1-1.2 equivalents) for the reaction. This ensures enough nucleophile is present to drive the reaction to completion.
2. Steric Hindrance/Low Reactivity: Although not severely hindered, the ketone's reactivity can be influenced by solvent and temperature.Solution: Switch the solvent from diethyl ether to tetrahydrofuran (THF). THF is a more polar solvent that better solvates the magnesium ion, increasing the nucleophilicity of the Grignard reagent.[7] Running the reaction at room temperature or gentle reflux may also increase the rate, but must be balanced against potential side reactions.
3. High Rate of Enolization: The Grignard reagent is abstracting an α-proton from the ketone, forming an unreactive enolate.[8]Solution: Employ the Luche reaction conditions. Pre-treat your Grignard reagent with anhydrous cerium(III) chloride (CeCl₃) at -78 °C before adding the ketone.[7] This forms a more oxophilic and less basic organocerium reagent, which strongly favors nucleophilic 1,2-addition over enolization.
Product Degrades During Aqueous Work-up 1. Acidic Quench: The use of mineral acids (HCl, H₂SO₄) or even acidic water protonates the tertiary alcohol, initiating an E1 elimination pathway via a stable tertiary benzylic carbocation intermediate.[9][11][18]Solution: Quench the reaction by slowly adding the reaction mixture to a cold, stirred solution of saturated aqueous ammonium chloride (NH₄Cl). NH₄Cl is a weak acid, providing a proton source to neutralize the alkoxide without creating a pH low enough to cause significant dehydration.[6] Alternatively, a careful quench with water followed by a wash with saturated sodium bicarbonate solution can be effective.[19]
Difficulty Isolating Product from Aqueous Layer 1. Product is a Polar Alcohol: Alcohols can have some water solubility, leading to losses during extraction.[20]Solution: Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers and wash with brine (saturated NaCl solution). The brine wash helps to remove dissolved water from the organic phase, "salting out" the alcohol and driving it into the organic layer.[21]
Product Degrades During Storage 1. Trace Acid Contamination: Residual acid from the work-up or purification can slowly catalyze dehydration over time.Solution: Ensure the final product is free of acidic impurities. If necessary, dissolve the product in an organic solvent, wash with a dilute bicarbonate solution, dry thoroughly with an agent like anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
2. Exposure to Light and Air: UV light can provide the energy for radical reactions, while oxygen can lead to oxidation byproducts.Solution: Always store in amber vials under an inert atmosphere.[17] This minimizes exposure to light and oxygen, preserving the integrity of the compound.
Visualized Workflows and Mechanisms
Synthesis and Purification Workflow

The following diagram outlines the recommended workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis reagent_prep Reagent & Glassware Prep (Anhydrous Conditions) grignard_form Grignard Formation (MeBr + Mg in THF) reagent_prep->grignard_form grignard_add Grignard Addition (Add Ketone at 0°C) grignard_form->grignard_add reaction_stir Stir at RT grignard_add->reaction_stir quench Quench with sat. NH4Cl(aq) reaction_stir->quench extract Extract with EtOAc quench->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Neutralized Silica) concentrate->chromatography analysis Purity Analysis (NMR, GC-MS) chromatography->analysis E1_Mechanism Alcohol This compound Oxonium Protonated Alcohol (Alkyloxonium Ion) Alcohol->Oxonium + H+ Carbocation Tertiary Benzylic Carbocation + H2O Oxonium->Carbocation - H2O (Rate-Determining Step) Alkene Degradation Product (Alkene) Carbocation->Alkene - H+

Caption: The E1 mechanism for acid-catalyzed dehydration.

Recommended Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Bromomethane (as a solution in ether or condensed gas) or Methylmagnesium bromide solution (commercial)

  • 2',4'-Difluoroacetophenone

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Grignard Formation: Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine. In the dropping funnel, place a solution of bromomethane (1.1 eq) in anhydrous THF. Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.

  • Addition of Ketone: Cool the Grignard reagent solution to 0 °C using an ice bath. Dissolve 2',4'-difluoroacetophenone (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C. [6]4. Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone.

Protocol 2: Non-Degradative Aqueous Work-up
  • Quenching: Cool the reaction mixture in an ice bath. In a separate beaker, prepare a stirred solution of saturated aqueous ammonium chloride, also cooled in an ice bath. Slowly and carefully, transfer the reaction mixture via cannula or pouring into the NH₄Cl solution. [6]2. Extraction: Transfer the quenched mixture to a separatory funnel. Add ethyl acetate and shake. Allow the layers to separate. Collect the organic layer.

  • Washing: Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers. Wash the combined organic phase once with water and then once with brine. [21]4. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 3: Purification by Neutralized Column Chromatography
  • Prepare Neutralized Silica: Prepare a slurry of silica gel in your chosen eluent (e.g., a mixture of heptane and ethyl acetate). Add triethylamine to the slurry to constitute ~1% of the total solvent volume. Swirl gently and let it sit for 5-10 minutes.

  • Pack and Equilibrate: Pack a chromatography column with the neutralized silica slurry. Equilibrate the column by running 2-3 column volumes of the eluent (containing 1% triethylamine) through it.

  • Load and Elute: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with the triethylamine-containing solvent system, collecting fractions.

  • Analyze and Combine: Monitor the fractions by TLC. Combine the fractions containing the pure product.

  • Isolate: Remove the solvent and residual triethylamine from the combined pure fractions under reduced pressure to yield the purified this compound.

References
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  • Tap'in 3PL. (n.d.). How to Store Alcohol Safely, Efficiently & for Increased Shelf Life. [Link]

  • Reddit. (2020). Stability of benzylic carbocation vs. tertiary carbocation : r/chemhelp. [Link]

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  • Wildpack Beverage. (2022). Importance of Proper Alcohol Storage. [Link]

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  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. [Link]

  • University of York. (n.d.). Theory of Aqueous Workup. [Link]

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  • Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. [Link]

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  • University of Rochester. (n.d.). How To Run A Reaction: The Workup. [Link]

  • Organic Syntheses. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

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Technical Support Center: Synthesis of 2-(2,4-Difluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2,4-difluorophenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important tertiary alcohol. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, field-proven insights to help you optimize your experimental outcomes.

I. Synthesis Overview & Key Challenges

The most common and direct route to this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent, formed from a halo-substituted 2,4-difluorobenzene, with acetone.[1][2] While conceptually straightforward, this synthesis is fraught with potential challenges, primarily stemming from the formation and reactivity of the organometallic intermediate.

An alternative approach involves the use of an organolithium reagent, such as n-butyllithium, to generate the nucleophilic species.[3] This method can sometimes offer advantages in terms of reactivity but comes with its own set of handling and safety considerations.[4][5][6]

This guide will address the critical pain points in both methodologies, providing you with the necessary information to troubleshoot and perfect your synthesis.

Visualizing the Primary Synthetic Pathway: Grignard Reaction

Grignard_Synthesis cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Aqueous Workup 1-Bromo-2,4-difluorobenzene 1-Bromo-2,4-difluorobenzene Grignard_Reagent 2,4-Difluorophenyl magnesium bromide 1-Bromo-2,4-difluorobenzene->Grignard_Reagent  + Mg(0) (Anhydrous Ether/THF) Mg Mg(0) Alkoxide_Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Alkoxide_Intermediate  + Acetone Acetone Acetone Final_Product 2-(2,4-Difluorophenyl) propan-2-ol Alkoxide_Intermediate->Final_Product  + H₃O⁺ (e.g., aq. NH₄Cl)

Caption: General workflow for the Grignard synthesis of this compound.

II. Troubleshooting Guide: Grignard Reaction Pathway

This section addresses the most frequently encountered issues when utilizing the Grignard approach.

Reaction Initiation & Grignard Reagent Formation

Q1: My Grignard reaction with 1-bromo-2,4-difluorobenzene is not initiating. What are the likely causes and how can I fix this?

A1: Failure to initiate is the most common hurdle in Grignard synthesis. The primary culprit is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction with the aryl halide.[7] Additionally, trace amounts of water in the solvent or on the glassware can quench the Grignard reagent as it forms.[1][8]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Flame-dry all glassware under a vacuum and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use freshly distilled, anhydrous solvents like diethyl ether or tetrahydrofuran (THF).[1] THF is often a better solvent for stabilizing the Grignard reagent.[9]

  • Activate the Magnesium:

    • Chemical Activation: Add a small crystal of iodine to the flask with the magnesium turnings.[1][7] The disappearance of the violet iodine color is an indicator of activation.[7] Alternatively, a few drops of 1,2-dibromoethane can be used; the evolution of ethylene gas signifies activation.[7]

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh, unoxidized surface.

Q2: I'm observing the formation of a white precipitate and my yield of the desired Grignard reagent is low. What's happening?

A2: This is likely due to the Wurtz coupling side reaction, where the Grignard reagent reacts with the starting aryl halide to form a biphenyl derivative. This is a significant side reaction, especially with more reactive halides.

Mitigation Strategies:

  • Slow Addition: Add the 1-bromo-2,4-difluorobenzene solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide, minimizing the chance of it reacting with the newly formed Grignard reagent.

  • Temperature Control: Maintain a gentle reflux. Overheating can accelerate side reactions.

Nucleophilic Addition & Workup

Q3: After adding acetone, my reaction mixture turned into a thick, un-stirrable mass. How should I proceed?

A3: This is a common occurrence as the magnesium alkoxide intermediate precipitates out of the ethereal solvent.

Solution:

  • If possible, add more anhydrous solvent to improve stirrability.

  • Proceed to the workup. The acidic quench will dissolve the solids.

Q4: The aqueous workup of my reaction is very exothermic and sometimes violent. How can I perform this step more safely?

A4: The workup quenches unreacted Grignard reagent and protonates the alkoxide, both of which are highly exothermic processes.[10]

Safe Workup Protocol:

  • Cooling: Chill the reaction flask in an ice-water bath to 0 °C before adding the quenching solution.[10][11]

  • Quenching Agent: Slowly and dropwise, add a saturated aqueous solution of ammonium chloride (NH₄Cl).[10][12] This is a milder alternative to strong acids and effectively protonates the alkoxide while neutralizing excess Grignard reagent.[10][11]

  • Vigorous Stirring: Maintain vigorous stirring throughout the addition to dissipate heat effectively.

Product Isolation & Purification

Q5: My crude product is an oil and difficult to purify by crystallization. What are my options?

A5: this compound can be challenging to crystallize, especially if impurities are present.

Purification Strategy:

  • Aqueous Extraction: After quenching, ensure a complete extraction of the product from the aqueous layer into an organic solvent (e.g., diethyl ether or ethyl acetate). Perform multiple extractions (at least 3x) to maximize recovery.[10]

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove the bulk of dissolved water.[10]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]

  • Chromatography: If crystallization fails, flash column chromatography on silica gel is an effective method for purification. A gradient of hexane and ethyl acetate is a good starting point for elution.

III. Troubleshooting Guide: Organolithium Pathway

For syntheses employing organolithium reagents, the challenges shift towards handling pyrophoric materials and controlling reactivity.

Q1: I'm considering using n-butyllithium for the lithiation of 1-bromo-2,4-difluorobenzene. What are the key safety precautions?

A1: n-Butyllithium (n-BuLi) is a highly pyrophoric and water-reactive reagent.[4][13] Strict adherence to safety protocols is non-negotiable.

Essential Safety Measures:

  • Inert Atmosphere: All transfers and reactions must be conducted under a dry, inert atmosphere (nitrogen or argon) using syringe and cannula techniques.

  • Appropriate PPE: Wear a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.[4]

  • Quenching: Have a suitable quenching agent, such as isopropanol, readily available for any spills or residual reagent in the reaction vessel.

  • Solvent Choice: n-BuLi is typically supplied in hydrocarbon solvents like hexanes.[12]

Q2: My lithiation reaction is giving a low yield of the desired product after quenching with acetone. What could be the issue?

A2: Several factors can lead to low yields in organolithium reactions.

Troubleshooting Checklist:

  • Accurate Titration: The concentration of commercially available n-BuLi can vary over time.[14] It is crucial to titrate the n-BuLi solution before use to determine its exact molarity.[12][15] The Gilman double titration method is a reliable technique.[15]

  • Reaction Temperature: Lithium-halogen exchange is extremely fast, even at low temperatures (-78 °C is common).[3] Maintaining a low temperature throughout the addition of n-BuLi and the subsequent addition of acetone is critical to prevent side reactions.

  • Purity of Starting Material: Ensure the 1-bromo-2,4-difluorobenzene is pure and free of any acidic impurities.

Visualizing the Troubleshooting Logic

Troubleshooting_Flowchart Start Synthesis Issue Grignard_Path Grignard Reaction? Start->Grignard_Path Organolithium_Path Organolithium Reaction? Start->Organolithium_Path Initiation_Fail Initiation Failure? Grignard_Path->Initiation_Fail Yes Low_Yield_RLi Low Yield? Organolithium_Path->Low_Yield_RLi Yes Low_Yield_Grignard Low Yield? Initiation_Fail->Low_Yield_Grignard No Activate_Mg Activate Mg (I₂, DBE) Ensure Anhydrous Conditions Initiation_Fail->Activate_Mg Yes Workup_Issues Workup Problems? Low_Yield_Grignard->Workup_Issues No Slow_Addition Slow Aryl Halide Addition Control Temperature Low_Yield_Grignard->Slow_Addition Yes Purification_Difficulty Purification Difficulty? Workup_Issues->Purification_Difficulty No Safe_Quench Cool to 0°C Use Saturated NH₄Cl Workup_Issues->Safe_Quench Yes Column_Chromatography Use Flash Chromatography Purification_Difficulty->Column_Chromatography Yes Safety_Concern Safety Concerns? Low_Yield_RLi->Safety_Concern No Titrate_BuLi Titrate n-BuLi Maintain Low Temp (-78°C) Low_Yield_RLi->Titrate_BuLi Yes Inert_Atmosphere Use Inert Atmosphere Proper PPE & Handling Safety_Concern->Inert_Atmosphere Yes

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

IV. Frequently Asked Questions (FAQs)

Q: Can I use 1-chloro-2,4-difluorobenzene or 1-iodo-2,4-difluorobenzene instead of the bromo- derivative for the Grignard reaction?

A: The reactivity of aryl halides in Grignard formation follows the trend I > Br > Cl >> F.[1][16]

  • 1-Iodo-2,4-difluorobenzene: This would be more reactive and easier to initiate but is also more expensive and prone to side reactions like Wurtz coupling.

  • 1-Chloro-2,4-difluorobenzene: This is less reactive and may require more vigorous conditions or activation methods to initiate the Grignard formation.[7]

  • Aryl fluorides: They are generally unreactive towards magnesium under standard Grignard conditions due to the strong C-F bond.[16][17]

Q: Why is an ethereal solvent like diethyl ether or THF necessary for Grignard and organolithium reactions?

A: These solvents play a crucial role in stabilizing the organometallic reagent. The lone pairs of electrons on the oxygen atom of the ether coordinate with the magnesium or lithium atom, forming a soluble complex.[8] This stabilization prevents the reagent from precipitating and maintains its reactivity. Protic solvents like water or alcohols would react with and destroy these powerful bases.[8][17]

Q: My final product shows a significant amount of a biphenyl impurity by NMR. Can this be removed?

A: Yes, the biphenyl byproduct, 2,2',4,4'-tetrafluorobiphenyl, is non-polar. It can typically be separated from the more polar tertiary alcohol product using silica gel column chromatography. Eluting with a low-polarity solvent system (e.g., hexanes with a small percentage of ethyl acetate) will cause the biphenyl to elute first, followed by the desired alcohol.

Q: What is the expected yield for this synthesis?

A: With careful optimization and execution, yields for the Grignard synthesis of this compound can typically range from 60% to 80%. However, initial attempts may result in lower yields until the procedure is well-established in your laboratory.

V. Quantitative Data Summary

ParameterGrignard ReactionOrganolithium Reaction
Starting Material 1-Bromo-2,4-difluorobenzene[18]1-Bromo-2,4-difluorobenzene
Reagent Magnesium Turningsn-Butyllithium
Typical Solvent Anhydrous THF or Diethyl EtherAnhydrous THF or Diethyl Ether
Reaction Temp. Reflux (~35-66 °C)-78 °C to 0 °C
Key Challenge Reaction InitiationHandling of Pyrophoric Reagent
Common Side Reaction Wurtz CouplingProtonation by adventitious water
Workup Saturated aq. NH₄Cl[10]Saturated aq. NH₄Cl[12]
Typical Yield 60-80%Variable, highly dependent on technique

References

  • BenchChem. (2025). Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols. BenchChem.
  • YouTube. (2024). nbutyl lithium safety. YouTube.
  • Proprep. (2024). What is the role of n-butyllithium (n-BuLi) as a strong base and nucleophile in organic synthesis, and how is it handled safely?. Proprep.
  • BenchChem. (n.d.). Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols. BenchChem.
  • Quantum Pioneer. (2025). The Critical Role of Butyllithium in Modern Organic Synthesis. Quantum Pioneer.
  • Guidechem. (n.d.). What is n-Butyllithium and how is it used in organic synthesis? - FAQ. Guidechem.
  • JoVE. (2017).
  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
  • Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents. Chemistry Stack Exchange.
  • Wikipedia. (n.d.). Organolithium reagent. Wikipedia.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit.
  • Siegel, D. (n.d.). Organolithium Reagents. Harvard University.
  • Chemistry LibreTexts. (2023). 3.4: Organolithium Compounds. Chemistry LibreTexts.
  • BenchChem. (2025). Technical Support Center: Grignard Reactions with Aryl Halides. BenchChem.
  • Ace Chemistry. (n.d.).
  • Quora. (2021). Why isn't fluorine used in a Grignard reagent?. Quora.
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2023). A Review on Grignard Reagent. IJPSM.
  • Chemistry LibreTexts. (2023). Grignard Reagents. Chemistry LibreTexts.
  • Sigma-Aldrich. (n.d.). 1-Bromo-2,4-difluorobenzene 98%. Sigma-Aldrich.

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Technical Support Center: Analysis and Troubleshooting of Isomeric Impurities in Fluconazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, analytical chemists, and drug development professionals involved in the analysis of fluconazole. Specifically, it addresses the identification, separation, and troubleshooting of isomeric impurities that arise during synthesis, with a focus on those related to the precursor 2-(2,4-Difluorophenyl)propan-2-ol scaffold.

Part 1: Frequently Asked Questions (FAQs) on Fluconazole Isomeric Impurities

This section addresses common queries regarding the nature, formation, and control of isomeric impurities in fluconazole.

Q1: What is the primary isomeric impurity of fluconazole and how is it formed?

The most significant and challenging isomeric impurity is (2RS)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl)propan-2-ol, commonly known as Fluconazole EP Impurity A or Isofluconazole .[1][2][3]

Causality of Formation: This impurity is a positional isomer of fluconazole and shares the same molecular weight (306.27 g/mol ).[4] Its formation is a direct consequence of the reaction mechanism during the synthesis step where the second 1,2,4-triazole ring is introduced. The synthesis typically involves the reaction of an epoxide intermediate, 2-(2,4-difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole, with a second molecule of 1,2,4-triazole.[5] The 1,2,4-triazole anion can attack the epoxide from two of its nitrogen atoms.

  • Desired Reaction (N1 Attack): Nucleophilic attack by the N1 nitrogen of the triazole ring results in the formation of the correct fluconazole structure.

  • Side Reaction (N4 Attack): A competitive nucleophilic attack occurs from the N4 nitrogen of the triazole ring, leading to the formation of Isofluconazole (Impurity A).[5]

Because this impurity is formed concurrently with the active pharmaceutical ingredient (API) and possesses very similar physicochemical properties, it is often the most difficult to remove during purification.[5]

G cluster_start Key Synthetic Intermediate cluster_products Reaction Products Epoxide 2-(2,4-difluorophenyl)-2,3-epoxypropyl- 1H-1,2,4-triazole Fluconazole Fluconazole (API) (N1 Attack) Epoxide->Fluconazole Desired Path ImpurityA Isofluconazole (Impurity A) (N4 Attack) Epoxide->ImpurityA Competitive Path Triazole 1,2,4-Triazole (Nucleophile) Triazole->Epoxide

Caption: Formation pathway of Fluconazole and its primary isomeric impurity.

Q2: Why is controlling the level of this isomeric impurity critical?

Controlling impurities is a fundamental aspect of pharmaceutical quality and safety. For isomeric impurities like Isofluconazole, control is critical for several reasons:

  • Pharmacological and Toxicological Profile: Positional isomers can have different pharmacological activities, efficacies, and toxicological profiles compared to the parent drug. Although specific data on Isofluconazole's activity is not widely published, regulatory agencies assume that any uncharacterized impurity could be harmful.

  • Regulatory Compliance: Global pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), set strict limits on impurity levels.[6][7] Failure to meet these specifications can result in batch rejection and regulatory action.

  • Product Consistency: The impurity profile is a critical quality attribute (CQA) of the drug substance. Maintaining a consistent and controlled level of impurities ensures batch-to-batch consistency in quality and clinical performance.

Q3: What are the official regulatory limits for fluconazole impurities?

Regulatory limits are specified in the respective pharmacopoeial monographs. While these can be updated, typical acceptance criteria are as follows:

  • European Pharmacopoeia (Ph. Eur.): The limit for Impurity A (Isofluconazole) is often set at not more than 0.4%.[7]

  • United States Pharmacopeia (USP): The USP specifies limits for several related compounds. For instance, an impurity with a relative retention time (RRT) of about 0.9 (which can correspond to the positional isomer depending on the method) may have a limit of 0.2%.[6]

It is imperative for analysts to consult the current version of the relevant pharmacopoeia for the official limits and specified analytical procedures.

Part 2: Analytical Troubleshooting Guide

This section provides practical solutions to common problems encountered during the HPLC analysis of fluconazole and its isomers.

Q4: My HPLC method shows poor resolution between fluconazole and its positional isomer (Impurity A). How can I improve it?

Achieving baseline separation between fluconazole and Isofluconazole is the most common analytical challenge. Their structural similarity leads to very close retention times on standard reversed-phase columns. If you are experiencing co-elution or poor resolution (R < 1.5), consider the following systematic troubleshooting steps.

G cluster_solutions Troubleshooting Steps Start Poor Resolution (Fluconazole / Impurity A) CheckMethod Verify Pharmacopeial Method Parameters are Met Start->CheckMethod OptimizeMobilePhase Optimize Mobile Phase CheckMethod->OptimizeMobilePhase If parameters are correct ChangeColumn Evaluate Stationary Phase OptimizeMobilePhase->ChangeColumn If resolution still poor ResultOK Resolution > 1.5 OptimizeMobilePhase->ResultOK If successful ModAcetonitrile Decrease Acetonitrile % (Increases Retention & Resolution) OptimizeMobilePhase->ModAcetonitrile AdjustpH Adjust Buffer pH (e.g., pH 5.0 Acetate Buffer) Affects triazole ionization OptimizeMobilePhase->AdjustpH AdjustTempFlow Adjust Temperature & Flow Rate ChangeColumn->AdjustTempFlow If resolution still poor ChangeColumn->ResultOK If successful PhenylHexyl Consider alternate selectivity (e.g., Phenyl-Hexyl column) ChangeColumn->PhenylHexyl CheckSilica Use high-purity silica column with end-capping ChangeColumn->CheckSilica AdjustTempFlow->OptimizeMobilePhase Re-optimize AdjustTempFlow->ResultOK If successful LowerFlow Decrease Flow Rate (Improves efficiency) AdjustTempFlow->LowerFlow LowerTemp Decrease Column Temperature (May increase interaction) AdjustTempFlow->LowerTemp

Caption: HPLC troubleshooting workflow for improving resolution.

Troubleshooting Table: Enhancing Separation of Fluconazole and Isofluconazole

Problem Potential Cause Recommended Solution & Rationale
Poor Resolution (R < 1.5) Insufficient Chromatographic Selectivity: The mobile phase and stationary phase combination is not providing differential interaction.1. Modify Mobile Phase: Slightly decrease the percentage of the organic modifier (e.g., acetonitrile). This increases the retention time of both compounds, providing more time for the column to resolve them.[8][9]2. Adjust pH: The pKa of the triazole moieties is around 2-3. Using a buffer with a pH around 5.0 (e.g., 0.04 M sodium acetate) ensures a consistent ionization state and can subtly alter interactions with the stationary phase, improving selectivity.[6]
Peak Tailing Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with the basic nitrogen atoms of the triazole rings.1. Use an End-Capped Column: Ensure you are using a modern, high-purity, end-capped C18 column. End-capping neutralizes most of the active silanols.2. Adjust Mobile Phase pH: Working at a slightly acidic pH (e.g., 3.0-5.0) can protonate the basic analytes and suppress interaction with residual silanols.
Inconsistent Retention Times Mobile Phase Instability or Column Equilibration: The mobile phase composition is changing, or the column is not fully equilibrated.1. Premix and Degas: Always premix mobile phase components and degas thoroughly using sonication or vacuum filtration.[10]2. Ensure Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved before the first injection.
Q5: I have separated the peaks, but how do I confirm the identity of the isomeric impurity?

Peak identification must be unambiguous. Since isomers have identical mass, mass spectrometry alone is insufficient without chromatographic separation.

  • Relative Retention Time (RRT): The most straightforward method is to compare the RRT of the unknown peak to that of a qualified reference standard for Isofluconazole (Impurity A). RRT is calculated as: RRT = (Retention Time of Impurity) / (Retention Time of Fluconazole). The USP and Ph. Eur. monographs provide typical RRT values for known impurities.[6][7]

  • Co-injection: Spike a sample solution with a small amount of the Isofluconazole reference standard. If the peak increases in area and maintains its symmetry without splitting, it confirms the identity of the impurity.

  • LC-MS Analysis for Confirmation: While MS cannot distinguish between isomers based on parent mass, it is invaluable for confirming that the peak of interest is indeed an isomer and not another impurity.

    • Expected Mass: Both fluconazole and Isofluconazole will show a protonated molecular ion [M+H]⁺ at m/z 307.1 .[11][12]

    • Fragmentation (MS/MS): Tandem mass spectrometry can provide further structural information. The fragmentation patterns of isomers are often very similar but can sometimes show subtle differences in ion ratios. Key fragments for fluconazole include:

      • m/z 289: Loss of water (-H₂O)[12]

      • m/z 238 / 220: Cleavage involving the triazole rings[11][12][13]

Table: Characteristic Mass Spectral Data for Fluconazole and its Isomers

Analyte Molecular Formula Molecular Weight Expected [M+H]⁺ (m/z) Key Fragment Ions (m/z)
FluconazoleC₁₃H₁₂F₂N₆O306.27307.1289, 238, 220, 219.9[11][12][14]
Isofluconazole (Impurity A)C₁₃H₁₂F₂N₆O306.27307.1Expected to be very similar to fluconazole[11]

Part 3: Key Experimental Protocols

These protocols provide a starting point for reliable analysis, based on established pharmacopoeial methods.

Protocol 1: Preparation of Standard and Test Solutions

Objective: To prepare solutions for the accurate quantification of impurities.

Materials:

  • Fluconazole API (Test Sample)

  • USP/Ph. Eur. Fluconazole Reference Standard (RS)

  • USP/Ph. Eur. Fluconazole Related Compound A RS (Isofluconazole)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Mobile Phase (as per Protocol 2)

Procedure:

  • Test Solution (Sample):

    • Accurately weigh about 30 mg of Fluconazole API into a 10 mL volumetric flask.[6]

    • Add approximately 7 mL of the mobile phase and sonicate for 5-10 minutes to dissolve.

    • Allow the solution to cool to room temperature.

    • Dilute to volume with the mobile phase and mix thoroughly. This yields a concentration of approximately 3 mg/mL.

  • Standard Solution (System Suitability & Quantification):

    • Prepare a stock solution of Fluconazole RS at approximately 1 mg/mL in mobile phase.

    • Prepare a stock solution of Fluconazole Related Compound A RS at approximately 1 mg/mL in mobile phase.

    • Create a diluted standard solution for quantification. For a 0.1% impurity level, this would be a 3 µg/mL solution (relative to the 3 mg/mL test solution).

    • For system suitability, a solution containing both Fluconazole RS and its key impurities at a known concentration (e.g., 10 µg/mL each) is often used to verify resolution.[6]

Protocol 2: Reference RP-HPLC Method for Impurity Profiling

Objective: To achieve chromatographic separation of fluconazole from its isomeric and other process-related impurities. This method is adapted from principles outlined in the USP monograph.[6]

Table: HPLC Method Parameters

Parameter Specification Rationale
Column L1 packing, C18, 4.6 mm x 15 cm, 3.5 µm particle sizeA standard C18 column provides good hydrophobic retention. Smaller particle sizes (3.5 µm) improve efficiency and resolution.
Mobile Phase Acetonitrile and 0.04 M Sodium Acetate buffer (pH 5.0)The buffered aqueous-organic mixture provides the necessary polarity for elution. The pH controls the ionization state for consistent retention.[6][15]
Gradient/Isocratic Isocratic or a shallow gradient may be required. A typical starting point is Water/Acetonitrile (80:20 v/v).[6]Isocratic methods are simpler and more robust. A gradient may be needed if impurities with a wide range of polarities are present.
Flow Rate 0.5 - 1.0 mL/minA lower flow rate (e.g., 0.5 mL/min) can increase efficiency and improve the resolution of closely eluting peaks.[6]
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak shape and efficiency.[6]
Detection UV at 260 nm[8]Fluconazole and its impurities contain chromophores that absorb strongly in the UV region, providing good sensitivity.
Injection Volume 10 - 20 µL

System Suitability Criteria:

  • Resolution: The resolution between Fluconazole and Fluconazole Related Compound A must be not less than 1.5.

  • Tailing Factor: The tailing factor for the fluconazole peak should be not more than 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 5.0% for impurity peaks and 2.0% for the main peak.

References

  • Pharmaffiliates. Fluconazole-impurities.

  • USP Monographs: Fluconazole. uspbpep.com.

  • Kocijan, A., et al. (2006). Validated HPLC method for the determination of fluconazole in human plasma. Biomedical Chromatography, 20(1), 1-3.

  • Jackson, G. P., et al. (2003). A comparison of accurate mass techniques for the structural elucidation of fluconazole. Rapid Communications in Mass Spectrometry, 17(24), 2804-8.

  • Kumar, A., et al. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Quick Company.

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2017). Fluconazole. Pharmeuropa.

  • Srinivas, N., et al. (2010). Development and Validation of RP-HPLC and UV Methods of Analysis for Fluconazole in Pharmaceutical Solid Dosage Forms. International Journal of ChemTech Research, 2(2), 944-949.

  • International Journal of Research Trends and Innovation. (2024). Advancement in Quantitative Analytical Method Development for Fluconazole: A Review. ijrti.org.

  • El-Kimary, E. I., et al. (2016). Simultaneous determination and method validation of fluconazole and its impurities by high performance thin layer chromatography using reflectance scanning densitometry. Journal of Liquid Chromatography & Related Technologies, 39(1), 45-52.

  • Google Patents. (2015). Method for measuring fluconazole related substances and unknown characteristic impurity.

  • International Journal of Scientific Research & Technology. (2024). Analytical Method Development, Validation and Optimization of Fluconazole Drug Using RP-HPLC.

  • Google Patents. (2005). Process for the purification of fluconazole.

  • SynZeal. Fluconazole EP Impurity B.

  • Dongre, V. G., et al. (2006). Preparative isolation and structural elucidation of impurities in fluconazole by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 42(3), 334-9.

  • Anant Pharmaceuticals Pvt. Ltd. Fluconazole Related Compound A Impurity.

  • Dongre, V. G., et al. (2007). Isolation and structural identification of an impurity in fluconazole bulk drug substance. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 422-9.

  • European Patent Office. (2001). Process for preparing fluconazole and its crystal modifications.

  • Sławiński, J., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2855.

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impact of solvent on the reaction of 2-(2,4-Difluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2,4-Difluorophenyl)propan-2-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this tertiary benzylic alcohol. The following question-and-answer guide provides in-depth, field-proven insights into the impact of solvent choice on its reactivity, helping you troubleshoot common experimental challenges.

Section 1: Fundamental Reactivity & Stability
FAQ 1: What are the primary reaction pathways for this compound, and how does solvent choice dictate the outcome?

Answer:

As a tertiary benzylic alcohol, the reactivity of this compound is dominated by reactions that proceed through a carbocation intermediate. The hydroxyl (-OH) group is a poor leaving group, but it can be easily protonated under acidic conditions to form an alkyloxonium ion (-OH₂⁺), which is an excellent leaving group (water).[1][2] The departure of water generates a relatively stable tertiary benzylic carbocation.

From this common intermediate, the reaction can diverge into two main competitive pathways: unimolecular elimination (E1) to form an alkene and unimolecular nucleophilic substitution (Sₙ1) . The solvent plays a decisive role in determining which pathway is favored.

  • Sₙ1 Pathway: In this pathway, a nucleophile attacks the carbocation. If the solvent itself acts as the nucleophile (a process called solvolysis), an ether or a new alcohol may be formed.[1] Polar protic solvents are particularly effective at promoting the Sₙ1 mechanism because their high polarity and hydrogen-bonding ability stabilize the carbocation intermediate and the leaving group.[3][4][5]

  • E1 Pathway: Here, a base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond.[6][7] This pathway is also favored by polar protic solvents which stabilize the carbocation intermediate, and is often promoted by higher temperatures.[7]

The choice of solvent is therefore a critical parameter for controlling the product distribution, as summarized in the diagram below.

G cluster_start Starting Material & Activation cluster_intermediate Key Intermediate A This compound B Protonation (Acid Catalyst) -OH -> -OH₂⁺ A->B H⁺ C Tertiary Benzylic Carbocation (Rate-Determining Step) B->C -H₂O (Good Leaving Group) D Sₙ1 Product (e.g., Ether/New Alcohol) C->D Nucleophilic Attack Favored by: • Polar Protic Solvents (e.g., H₂O, ROH) • Strong Nucleophile • Lower Temperatures E E1 Product (2-(2,4-difluorophenyl)propene) C->E Proton Abstraction Favored by: • Non-Nucleophilic/Weakly Nucleophilic Base • Higher Temperatures

Caption: Core reaction pathways for this compound.

FAQ 2: My this compound appears to be degrading during my reaction setup, even before adding all reagents. What could be the cause?

Answer:

The stability of benzylic alcohols like this compound can be compromised by seemingly benign conditions. The primary culprits for degradation are often trace amounts of acid or exposure to heat, which can initiate the dehydration process described in FAQ 1.

Troubleshooting Checklist:

  • Solvent Purity: Ensure your solvent is free from acidic impurities. For example, technical-grade ethers can contain peroxides, which can lead to oxidative degradation, and some solvents can degrade over time to form acids. Using freshly distilled or high-purity anhydrous solvents is recommended.

  • Glassware Contamination: Residual acid from previous experiments on glassware can be sufficient to catalyze degradation, especially upon warming. Ensure all glassware is scrupulously cleaned and, if necessary, rinsed with a very dilute base solution (e.g., aqueous sodium bicarbonate), followed by distilled water and drying.

  • Thermal Stress: While generally stable at room temperature, prolonged heating can cause slow dehydration.[8] If your protocol involves heating, introduce the alcohol at the last possible moment or maintain the lowest effective temperature.

  • Atmosphere: While oxidation of tertiary alcohols is difficult, related impurities in your sample could be more susceptible. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can improve its shelf-life.[8]

Section 2: Troubleshooting Dehydration (Elimination) Reactions
FAQ 3: I am trying to synthesize 2-(2,4-difluorophenyl)propene via dehydration but am getting low yields. How can I optimize this reaction?

Answer:

Low yields in dehydration reactions are typically due to an incomplete reaction or the prevalence of a competing side reaction (like ether formation). The key to optimization lies in choosing the right catalyst and solvent system and ensuring the equilibrium is driven towards the product.

Optimization Strategies:

  • Choice of Acid Catalyst:

    • Concentrated Sulfuric Acid (H₂SO₄): While effective, H₂SO₄ is a strong oxidizing agent and can lead to charring and the formation of SO₂ and CO₂ as byproducts, complicating purification.[9]

    • Phosphoric Acid (H₃PO₄) or p-Toluenesulfonic Acid (TsOH): These are excellent non-oxidizing alternatives.[2] They are strong acids that effectively catalyze the dehydration with fewer side products.

    • Potassium Hydrogen Sulfate (KHSO₄): As seen in several patents, heating the alcohol with KHSO₄ in a high-boiling, non-polar solvent like chlorobenzene can effectively drive the dehydration.[10][11]

  • Solvent and Temperature:

    • To maximize the E1 pathway, you need to suppress the Sₙ1 pathway. Using a high-boiling, non-polar, and non-nucleophilic solvent such as toluene or chlorobenzene is highly effective. This solvent cannot act as a nucleophile, thus shutting down the major Sₙ1 side reaction.

    • High temperatures favor elimination over substitution.[7] Using a setup with a Dean-Stark trap to remove the water byproduct as it forms is a classic and highly effective strategy to drive the reaction to completion according to Le Châtelier's principle.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion before workup.

FAQ 4: My dehydration reaction is producing a significant, higher-boiling point side product. What is it and how can I prevent it?

Answer:

The most common higher-boiling point side product in the dehydration of alcohols is a symmetrical ether . This occurs when the reaction temperature is too low.[7]

Mechanism of Ether Formation (Sₙ1): Instead of a base abstracting a proton from the carbocation (E1), a molecule of the starting alcohol acts as a nucleophile and attacks the carbocation. Subsequent deprotonation yields the ether. This is essentially a competing Sₙ1 reaction where the alcohol is the nucleophile.

Prevention:

  • Increase the Reaction Temperature: This is the most critical factor. Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. For tertiary alcohols, temperatures should generally be above 80°C.[7]

  • Use an Excess of Acid: While this can sometimes lead to other side reactions, ensuring a sufficiently high concentration of acid can promote the E1 pathway more effectively.

  • Choose a Non-Alcoholic Solvent: If you are running the reaction in a co-solvent, ensure it is not an alcohol, which could also act as a nucleophile.

Section 3: Troubleshooting Nucleophilic Substitution Reactions
FAQ 5: I am attempting an Sₙ1 reaction with a nucleophile but see a mixture of substitution and elimination products. How can I favor substitution?

Answer:

This is the classic Sₙ1/E1 competition. Because both reactions proceed through the same carbocation intermediate, it is often challenging to obtain one product exclusively. However, you can manipulate the reaction conditions to strongly favor the Sₙ1 product.

G cluster_input Initial State cluster_troubleshooting Troubleshooting Steps cluster_solution Optimized Outcome A Reaction yields mixture of Sₙ1 and E1 products B Is the temperature as low as possible while still allowing the reaction to proceed? A->B C Is the nucleophile concentration high and is it a good nucleophile? B->C Yes E Increased Yield of Sₙ1 Product B->E No, lower temperature D Is the solvent appropriate? (Polar Protic) C->D Yes C->E No, increase [Nu⁻] or use a better Nu⁻ D->E Yes

Caption: Troubleshooting workflow for favoring Sₙ1 over E1.

Key Adjustments:

  • Temperature: Lowering the reaction temperature is the most effective way to favor substitution over elimination. Run the reaction at the lowest temperature that gives a reasonable reaction rate.

  • Nucleophile Choice & Concentration: Use a good, non-basic nucleophile at a high concentration. While Sₙ1 kinetics are theoretically independent of the nucleophile concentration, a high concentration will increase the probability of a successful nucleophile-carbocation collision before a proton is abstracted. Weakly basic nucleophiles (e.g., Br⁻, I⁻, N₃⁻, RSH) are preferred over strongly basic ones (e.g., OH⁻, RO⁻), which would favor elimination.

  • Solvent: A polar protic solvent (water, methanol, ethanol) is necessary to stabilize the carbocation intermediate.[1][3] These solvents have high dielectric constants that facilitate the initial ionization step.

FAQ 6: Can I perform an Sₙ2 reaction with this compound?

Answer:

No, an Sₙ2 reaction is not a viable pathway for this substrate.

The Sₙ2 mechanism involves a backside attack by the nucleophile on the carbon bearing the leaving group.[12] For this compound, the electrophilic carbon is a tertiary center. It is sterically hindered by three bulky groups (a difluorophenyl group and two methyl groups). This steric hindrance makes it physically impossible for a nucleophile to approach for a backside attack.[12]

Any attempt to force a reaction with a strong nucleophile (which typically favors Sₙ2) will almost certainly result in an elimination reaction instead, as the strong nucleophile will act as a base and abstract a proton. Polar aprotic solvents, which are ideal for Sₙ2 reactions, will not change the inherent steric hindrance of the substrate.[4]

Section 4: Protocols & Data
Table 1: Summary of Solvent Effects on Reaction Outcomes
Solvent TypeExample SolventsPrimary Effect on IntermediateFavored PathwayTypical ConditionsExpected Outcome
Polar Protic Water, Methanol, EthanolStrongly stabilizes carbocation and leaving group via H-bonding.[3][13]Sₙ1 / E1Low Temp (< 50°C)Mixture, favors Sₙ1 (Solvolysis)
High Temp (> 80°C)Mixture, favors E1 (Alkene)
Polar Aprotic Acetone, DMSO, DMFSolvates cations, but leaves anions (nucleophiles) more reactive.[12]Sₙ2 (disfavored)N/ANo reaction or E2 if a strong base/nucleophile is used.
Non-Polar Aprotic Toluene, Chlorobenzene, HexanePoorly solvates charged intermediates.[14]E1High Temp + Acid CatalystE1 (Alkene) - minimizes Sₙ1 side reactions.
Protocol 1: Optimized Protocol for Acid-Catalyzed Dehydration (E1)

This protocol is designed to maximize the yield of 2-(2,4-difluorophenyl)propene by favoring the E1 pathway.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq) and toluene (approx. 0.2 M concentration).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.05 eq).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude alkene can be purified further by flash column chromatography or distillation if necessary.

Protocol 2: General Protocol for an Sₙ1 Solvolysis Reaction

This protocol demonstrates the Sₙ1 pathway using the solvent as the nucleophile.

  • Setup: In a round-bottom flask with a magnetic stirrer, dissolve this compound (1.0 eq) in methanol (to serve as both solvent and nucleophile).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as a few drops of concentrated H₂SO₄.

  • Reaction: Stir the mixture at room temperature. The reaction is typically much slower than dehydration. Monitor the reaction progress by TLC or GC over several hours. Gentle warming (e.g., to 40°C) can increase the rate, but will also increase the amount of the E1 byproduct.

  • Workup: Once the reaction has reached the desired conversion, neutralize the acid by adding solid NaHCO₃ until effervescence ceases.

  • Purification: Filter the mixture to remove the salts. Remove the methanol under reduced pressure. The residue can be partitioned between water and a non-polar organic solvent (e.g., diethyl ether). The organic layer is then dried and concentrated to yield the crude methyl ether product, which can be purified by chromatography.

References
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]

  • CN105732310A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propylene-1-yl].
  • Solvent Effects - aliphatic nucleophilic substitution. College of Saint Benedict and Saint John's University. [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Calgary. [Link]

  • CN105732310B - The synthetic method of 2 [base of 2 (2,4 difluorophenyl) 2 propylene 1] 1,3 propane diols.
  • CN105777486B - A kind of synthetic method of 2- [2- (2,4- difluorophenyl) -2- propylene -1- bases] -1,3-PD.
  • Solvent Effects 1 - Nucleophilic Substitution Reactions. St. Paul's Cathedral Mission College. [Link]

  • CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol.
  • Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. Eureka. [Link]

  • Structural and Solvent Effects in Sₙ Reactions. (2021). Chemistry LibreTexts. [Link]

  • Elimination Reactions of Alcohols. (2015). Master Organic Chemistry. [Link]

  • Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. (2018). ACS Earth and Space Chemistry. [Link]

  • This compound | CAS 51788-81-9. Chemical-Suppliers. [Link]

  • Dehydrogenation (Dehydration) of Alcohols. BYJU'S. [Link]

  • Difunctionalization Processes Enabled by Hexafluoroisopropanol. (2021). ACS Organic & Inorganic Au. [Link]

  • Dehydration Reactions of Alcohols. (2020). Chemistry LibreTexts. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]

  • Polar Protic / Aprotic / Non-Polar Solvents in SN1 SN2 E1 E2 Reactions. (2013). Leah4sci. [Link]

  • The Dehydration of Alcohols. Chemguide. [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022). ACS Sustainable Chemistry & Engineering. [Link]

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Validation & Comparative

A Comparative Guide to Fluconazole Synthesis: Evaluating Alternatives to the Conventional 2-(2,4-Difluorophenyl)propan-2-ol Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The triazole antifungal agent, fluconazole, remains a cornerstone in the treatment of systemic and superficial fungal infections. Its synthesis has been a subject of extensive research, aiming for improved efficiency, cost-effectiveness, and greener methodologies. The classical synthetic routes often converge on the key intermediate, 2-(2,4-difluorophenyl)propan-2-ol, or closely related structures involving an oxirane precursor. However, challenges such as regioselectivity issues, the use of hazardous reagents, and multi-step processes have spurred the development of alternative synthetic strategies.

This guide provides an in-depth comparison of prominent alternative precursors for fluconazole synthesis against the conventional methods. We will delve into the mechanistic underpinnings of these alternatives, present comparative experimental data, and provide detailed protocols to offer a comprehensive resource for researchers in the field.

The Benchmark: The Epoxide Route

The original synthesis of fluconazole, pioneered by Pfizer, typically involves the reaction of an oxirane (epoxide) intermediate with 1,2,4-triazole.[1] This approach, while foundational, presents a key challenge: the ring-opening of the epoxide by the triazole can lack regioselectivity, leading to the formation of an undesired isomeric impurity, (R,S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl) propanol.[2] This necessitates rigorous purification, often involving column chromatography, which can reduce the overall yield and increase production costs.[2] The formation of this isomer occurs because the nitrogen at the 4-position of the triazole ring competes with the nitrogen at the 1-position during nucleophilic attack on the epoxide.[2]

Alternative Precursor 1: The Friedel-Crafts Acylation Approach

A widely explored alternative commences with the Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride to yield 2-chloro-1-(2,4-difluorophenyl)ethanone. This intermediate serves as a versatile precursor for the subsequent introduction of the triazole moieties.

Synthetic Pathway

The general synthetic scheme proceeds as follows:

  • Friedel-Crafts Acylation: 1,3-difluorobenzene is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 2-chloro-1-(2,4-difluorophenyl)ethanone.

  • First Triazole Substitution: The resulting α-chloroketone is then reacted with 1,2,4-triazole to form 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

  • Epoxidation and Second Triazole Addition (One-Pot): This ketone intermediate is then reacted in a one-pot synthesis with trimethylsulfoxonium iodide and another equivalent of 1,2,4-triazole in the presence of a base to yield fluconazole.

G cluster_0 Friedel-Crafts Acylation Route 1,3-Difluorobenzene 1,3-Difluorobenzene Chloroacetyl_chloride Chloroacetyl chloride Intermediate_A 2-chloro-1-(2,4-difluorophenyl)ethanone Triazole_1 1,2,4-Triazole Intermediate_B 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone Reagents Trimethylsulfoxonium iodide, 1,2,4-Triazole, Base Fluconazole Fluconazole

Caption: Synthetic pathway of fluconazole via the Friedel-Crafts acylation route.

Mechanistic Advantages

This route offers a significant advantage by constructing the core structure in a more controlled manner. By introducing the first triazole ring onto the acyl chain before the formation of the tertiary alcohol, the subsequent one-pot epoxidation and second triazole addition can proceed with improved selectivity, minimizing the formation of the problematic 4-yl isomer.

Experimental Data
StepReactantsCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1. Friedel-Crafts Acylation1,3-Difluorobenzene, Chloroacetyl chlorideAlCl₃Dichloroethane0-3024.598[3]
2. First Triazole Substitution2-chloro-1-(2,4-difluorophenyl)ethanone, 1,2,4-Triazolenano-SSATolueneReflux2480[3]
3. One-Pot to Fluconazole1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, Trimethylsulfoxonium iodide, 1,2,4-TriazoleNaOHWater43-4912-23~75[4]
Overall ~60

Note: The overall yield is an estimation based on the individual step yields.

Enhanced Performance with Nano-Silica Sulfuric Acid (nano-SSA)

Recent advancements have demonstrated that utilizing nano-silica sulfuric acid (nano-SSA) as a heterogeneous catalyst in the first triazole substitution step can significantly enhance the reaction. The high surface area and acidic nature of nano-SSA activate the carbonyl group of the α-chloroketone, facilitating the nucleophilic attack by 1,2,4-triazole. This "green" catalyst is easily recoverable and reusable, contributing to a more sustainable and efficient process. The use of nano-SSA has been reported to increase the yield of this step to 80% with a notable reduction in reaction time.[3]

Alternative Precursor 2: The Grignard Reaction with a Dimerized Triazole Ketone

Another highly effective alternative route involves the synthesis of a key intermediate, 1,3-bis(1H-1,2,4-triazol-1-yl)acetone, followed by a Grignard reaction with a 2,4-difluorophenyl magnesium halide.

Synthetic Pathway

This pathway can be summarized as follows:

  • Synthesis of the Ditriazole Ketone: 1,3-dihaloacetone (e.g., 1,3-dibromoacetone) is reacted with 1,2,4-triazole to form 1,3-bis(1H-1,2,4-triazol-1-yl)acetone. This step can be optimized through a ketal protection/deprotection sequence to improve yield and purity.

  • Grignard Reaction: The prepared 1,3-bis(1H-1,2,4-triazol-1-yl)acetone is then reacted with a Grignard reagent, such as 2,4-difluorophenylmagnesium bromide (prepared from 2,4-difluorobromobenzene and magnesium), to yield fluconazole.

G cluster_1 Grignard Route 1,3-Dihaloacetone 1,3-Dihaloacetone Triazole_2 1,2,4-Triazole Intermediate_C 1,3-bis(1H-1,2,4-triazol-1-yl)acetone Grignard_Reagent 2,4-Difluorophenyl magnesium bromide Fluconazole_2 Fluconazole

Caption: Synthetic pathway of fluconazole via the Grignard route.

Mechanistic Advantages

This convergent synthesis strategy offers excellent control over the assembly of the final molecule. By pre-forming the 1,3-bis-triazole backbone, the issue of isomeric impurities arising from the reaction of triazole with an epoxide is completely circumvented. The Grignard reaction is a highly reliable and well-understood transformation for forming carbon-carbon bonds, leading to a clean and efficient final step.

Experimental Data
StepReactantsKey IntermediatesSolventTemperature (°C)Time (h)Overall Yield (%)Reference
1 & 21,3-Dibromoacetone, Ethylene glycol, 1,2,4-Triazole, 2,4-Difluorobromobenzene, Mg1,1'-(2,2-dimethylene-bis-1H-1,2,4-triazole)-1,3-dioxolane; 1,3-bis(1H-1,2,4-triazol-1-yl)acetoneDichloromethane, THFRoom Temp to 10024-36 (multi-step)79.3 - 86.0[5]

Comparative Analysis

FeatureBenchmark Epoxide RouteFriedel-Crafts Acylation RouteGrignard Route with Ditriazole Ketone
Key Precursor Oxirane intermediate2-chloro-1-(2,4-difluorophenyl)ethanone1,3-bis(1H-1,2,4-triazol-1-yl)acetone
Overall Yield Variable, often lower due to purification losses (can be as low as 42% in some older patents)~60% (can be improved with catalysts)79.3 - 86.0%
Regioselectivity Prone to formation of 4-yl isomerImproved selectivityExcellent selectivity, avoids isomer formation
Key Challenges Isomer separation, use of potentially hazardous epoxidesMulti-step process, use of Lewis acidsPreparation of the ditriazole ketone intermediate, handling of Grignard reagents
Process Scalability Established but can be costly due to purificationReadily scalableScalable with appropriate handling of organometallic reagents
Green Chemistry Aspects Can involve hazardous reagentsUse of nano-SSA offers a greener alternativeGenerally requires anhydrous conditions and organic solvents

Detailed Experimental Protocols

Protocol 1: Fluconazole Synthesis via Friedel-Crafts Acylation and One-Pot Cyclization

Step 1: Synthesis of 2-chloro-1-(2,4-difluorophenyl)ethanone

  • To a stirred solution of 1,3-difluorobenzene (1 eq.) in dichloroethane, add anhydrous aluminum chloride (1.2 eq.) at 30°C and stir for 30 minutes.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.02 eq.) in dichloroethane dropwise over 30 minutes, maintaining the temperature between 0-10°C.

  • Continue stirring for an additional 30 minutes at 0-10°C, then warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 1M hydrochloric acid.

  • Extract the product with dichloroethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product.

Step 2: Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

  • In a flask equipped with a reflux condenser, add 2-chloro-1-(2,4-difluorophenyl)ethanone (1 eq.) and 1,2,4-triazole (1.2 eq.) to toluene.

  • Add a catalytic amount of nano-SSA.

  • Reflux the mixture for 24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product, which can be purified by recrystallization.

Step 3: One-Pot Synthesis of Fluconazole

  • To a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (1 eq.) in a suitable solvent (e.g., aqueous medium), add trimethylsulfoxonium iodide (1.2 eq.) and 1,2,4-triazole (1.2 eq.).

  • Add a solution of sodium hydroxide (2.4 eq.) and heat the mixture to 43-49°C for 12-23 hours.

  • After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., methylene chloride).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain crude fluconazole.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/water) to obtain pure fluconazole.

Protocol 2: Fluconazole Synthesis via Grignard Reaction

Step 1: Synthesis of 1,3-bis(1H-1,2,4-triazol-1-yl)acetone

This synthesis can be performed in multiple ways. A high-yield method involves the protection of 1,3-dibromoacetone as a ketal, followed by substitution with 1,2,4-triazole and subsequent deprotection.

  • React 1,3-dibromoacetone with ethylene glycol in the presence of an acid catalyst to form the corresponding dioxolane-protected intermediate.

  • React the protected intermediate with 1,2,4-triazole in the presence of a base to substitute both bromine atoms.

  • Hydrolyze the ketal protecting group under acidic conditions to yield 1,3-bis(1H-1,2,4-triazol-1-yl)acetone. This intermediate is reported to be obtained in yields of 83.5-84.8% after recrystallization.[5]

Step 2: Synthesis of Fluconazole

  • Prepare the Grignard reagent by reacting 2,4-difluorobromobenzene (1.2 eq.) with magnesium turnings (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • In a separate flask, dissolve 1,3-bis(1H-1,2,4-triazol-1-yl)acetone (1 eq.) in anhydrous THF.

  • Cool the solution of the ditriazole ketone and slowly add the prepared Grignard reagent, maintaining the temperature below 50°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 8-10 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude fluconazole.

  • Recrystallize the crude product from a 75% isopropanol-water solution to obtain pure fluconazole. A reported yield for this step is 79.3-86.0%.[5]

Conclusion

The synthesis of fluconazole has evolved significantly from its initial conception. While the traditional epoxide-based routes are well-established, they are often hampered by issues of regioselectivity and the need for extensive purification. The alternative pathways presented here offer compelling advantages.

The Friedel-Crafts acylation route provides a more controlled, linear approach, and the use of innovative catalysts like nano-SSA can lead to improved yields and more environmentally benign processes.

The Grignard reaction with 1,3-bis(1H-1,2,4-triazol-1-yl)acetone represents a highly efficient and convergent strategy that effectively eliminates the problem of isomeric impurities, resulting in high overall yields.

The choice of synthetic route will ultimately depend on the specific requirements of the research or manufacturing setting, including considerations of cost, scale, available equipment, and desired purity. However, the alternative precursors discussed in this guide offer robust and high-yielding pathways to this vital antifungal medication, providing valuable options for chemists and drug development professionals.

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A Comparative Guide to the Validation of Analytical Methods for 2-(2,4-Difluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Analytical Validation

2-(2,4-Difluorophenyl)propan-2-ol is a tertiary alcohol whose purity and precise quantification are paramount in the synthesis of active pharmaceutical ingredients (APIs). The validation of analytical methods used to assess its quality attributes is not merely a regulatory hurdle but a scientific necessity to ensure the safety and efficacy of the final drug product. This guide will compare and contrast the primary chromatographic and spectroscopic techniques applicable to this analyte, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][6] This involves a thorough evaluation of performance characteristics such as specificity, linearity, accuracy, precision, and robustness.

Chromatographic Methods: A Head-to-Head Comparison of HPLC and GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses of pharmaceutical analysis. The choice between them for this compound depends on a careful consideration of the analyte's physicochemical properties and the specific analytical requirements.

Logical Workflow for Method Selection

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Fluorinated Intermediates

In the landscape of modern drug discovery and development, organofluorine compounds hold a position of prominence. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence metabolic stability, binding affinity, and lipophilicity, making it a cornerstone of contemporary medicinal chemistry. It is estimated that over 20% of all pharmaceutical compounds contain fluorine, including blockbuster drugs.[1] One such pivotal building block is 2-(2,4-difluorophenyl)propan-2-ol, a key intermediate in the synthesis of potent antifungal agents like Fluconazole.[2][3]

The precise structural confirmation and purity assessment of this intermediate and its related compounds are not merely procedural formalities; they are critical checkpoints that safeguard the integrity of the entire synthetic pathway and the quality of the final active pharmaceutical ingredient (API). A failure to unambiguously identify the structure or detect impurities can lead to significant downstream challenges, including failed reactions, compromised biological activity, and regulatory hurdles.

This guide provides an in-depth comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. By juxtaposing its spectral data with that of structurally related analogs, we will elucidate the causal relationships between molecular features—specifically the difluorophenyl ring and the tertiary alcohol moiety—and their unique spectral signatures. This document is intended for researchers, analytical scientists, and process chemists who require a robust framework for the structural elucidation of fluorinated aromatic compounds.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For organofluorine compounds, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial, but essential for unambiguous characterization.[1][4] The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides high sensitivity and a wide chemical shift range, making it an invaluable probe.[5]

The Analytical Workflow: From Sample to Structure

The process of spectral elucidation is a logical, stepwise validation. One technique builds upon the findings of the previous, creating a self-validating system that converges on a single, unambiguous molecular structure.

G cluster_0 Initial Characterization cluster_1 Definitive Structural Analysis MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy MS->IR Confirms Molecular Formula H_NMR ¹H NMR IR->H_NMR Identifies Functional Groups (e.g., -OH) C_NMR ¹³C NMR H_NMR->C_NMR Proposes Proton Framework F_NMR ¹⁹F NMR C_NMR->F_NMR Confirms Carbon Skeleton & C-F Connectivity TwoD_NMR 2D NMR (COSY, HSQC) F_NMR->TwoD_NMR Confirms Fluorine Environment Final Verified Structure & Purity TwoD_NMR->Final Establishes Atom-Atom Correlations

Caption: A typical workflow for the structural elucidation of a novel fluorinated compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different proton environments and their neighboring atoms.

  • This compound: We predict three main signals:

    • A singlet around ~1.6 ppm for the six equivalent protons of the two methyl groups. These protons have no adjacent proton neighbors, hence they appear as a sharp singlet.

    • A broad singlet for the hydroxyl (-OH) proton, whose chemical shift is variable and depends on concentration and solvent. This signal disappears upon shaking with D₂O.[6]

    • A series of complex multiplets in the aromatic region (~6.8-7.5 ppm ). The complexity arises from both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling, which splits the signals for H-3, H-5, and H-6.

  • Comparison with 2-Phenylpropan-2-ol: In the non-fluorinated analog, the aromatic protons also appear as multiplets, but the pattern is simpler as it lacks the H-F coupling. The methyl protons appear at a slightly lower chemical shift, demonstrating the electron-withdrawing effect of the fluorine atoms in the target compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For fluorinated compounds, the spectra are often complicated but highly informative due to carbon-fluorine coupling.[7]

  • This compound: We expect to see 6 unique carbon signals:

    • Two signals for the equivalent methyl carbons (~30-32 ppm ).

    • One signal for the quaternary carbon bearing the hydroxyl group (~72-74 ppm ).

    • Four signals in the aromatic region. The carbons directly bonded to fluorine (C-2 and C-4) will appear as doublets with very large one-bond coupling constants (¹JCF ≈ 240-250 Hz). The other aromatic carbons will also show smaller two- and three-bond couplings (²JCF, ³JCF).[7]

  • Comparison with Propan-2-ol: The simple spectrum of propan-2-ol shows only two signals: one for the two equivalent methyl carbons (~25 ppm) and one for the CH-OH carbon (~64 ppm).[8] This comparison starkly illustrates the significant downfield shift and complexity introduced by the difluorophenyl group.

¹⁹F NMR Spectroscopy

This is the most direct method for observing the fluorine atoms.[4][5]

  • This compound: We expect two distinct signals in the ¹⁹F NMR spectrum, as the two fluorine atoms are in different chemical environments.

    • One signal for the F atom at the C-2 position.

    • One signal for the F atom at the C-4 position.

    • These signals will likely appear as multiplets due to coupling with each other (meta-coupling) and with the aromatic protons. The chemical shifts are typically in the range of -110 to -120 ppm for aryl fluorides.[9] The presence of exactly two signals in the ¹⁹F spectrum is definitive proof of the 2,4-disubstitution pattern.

Data Summary: NMR Comparison
CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key ¹⁹F NMR Signals (ppm)
This compound ~1.6 (s, 6H, 2xCH₃), ~6.8-7.5 (m, 3H, Ar-H)~31 (CH₃), ~73 (C-OH), Aromatic signals with large C-F couplingTwo distinct multiplets (~ -110 to -120)
2-Phenylpropan-2-ol ~1.5 (s, 6H, 2xCH₃), ~7.2-7.4 (m, 5H, Ar-H)~32 (CH₃), ~73 (C-OH), ~125-148 (Aromatic)N/A
Propan-2-ol [10]~1.2 (d, 6H, 2xCH₃), ~4.0 (septet, 1H, CH)~25 (CH₃), ~64 (CH-OH)N/A
1-Chloro-2-(2,4-difluorophenyl)propan-2-ol [11]~1.6 (s, 3H, CH₃), ~3.7-3.9 (AB system, 2H, CH₂Cl)~27 (CH₃), ~55 (CH₂Cl), ~73 (C-OH)N/A (Data not provided in source)

Section 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrations of different bonds absorb infrared radiation at characteristic frequencies.[12]

Structural Features and Their IR Signatures

The diagram below illustrates how different parts of the this compound molecule correspond to specific regions in the IR spectrum.

G cluster_mol Molecular Structure cluster_spec IR Absorption Region (cm⁻¹) OH Hydroxyl (-OH) OH_stretch ~3200-3500 (Broad, Strong) OH->OH_stretch O-H Stretch CH3 Alkyl C-H (sp³ CH₃) CH_stretch ~2850-3000 (Medium) CH3->CH_stretch C-H Stretch Aromatic Aromatic Ring (C=C, C-H) Aro_stretch ~1500-1600 (C=C) ~3000-3100 (C-H) Aromatic->Aro_stretch Ring Vibrations CF Carbon-Fluorine (C-F) CF_stretch ~1100-1300 (Strong) CF->CF_stretch C-F Stretch

Caption: Correlation of molecular substructures to their characteristic IR absorption bands.

  • O-H Stretch: A very strong and broad absorption band in the region of 3200-3500 cm⁻¹ is the definitive signature of the alcohol's hydroxyl group. The broadness is a result of intermolecular hydrogen bonding.[13][14]

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ (~2850-2990 cm⁻¹ ) correspond to the sp³ hybridized C-H bonds of the methyl groups. Weaker absorptions just above 3000 cm⁻¹ may be visible for the aromatic C-H bonds.[14]

  • Aromatic C=C Stretch: Medium to weak absorptions in the ~1500-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the phenyl ring.

  • C-F Stretch: The most telling feature for this molecule, aside from the O-H stretch, is the presence of very strong absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F stretching vibrations. The presence of multiple strong bands in this region is good evidence for the difluoro-substitution.

Section 3: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of fragmentation patterns.

  • Molecular Ion (M⁺): For this compound (C₉H₁₀F₂O), the exact mass is 172.0700. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. The nominal mass spectrum would show the molecular ion peak [M]⁺ at m/z 172 .

  • Key Fragmentation Pathways:

    • Loss of a Methyl Group ([M-15]⁺): A very common fragmentation for tertiary alcohols and isopropyl groups is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. This would result in a prominent peak at m/z 157 .

    • Loss of Water ([M-18]⁺): Alcohols frequently undergo dehydration. The loss of H₂O would lead to a peak at m/z 154 .

    • Difluorophenyl Cation: Cleavage of the C-C bond between the quaternary carbon and the ring can produce fragments related to the difluorophenyl moiety.

Section 4: Standardized Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference like CFCl₃ can be used.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. Due to the lower natural abundance of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. ¹⁹F NMR is highly sensitive, so fewer scans are typically required compared to ¹³C NMR.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Protocol 2: FT-IR Sample Preparation and Acquisition
  • Sample Preparation (Liquid Film): If the sample is a liquid or low-melting solid, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Press the plates together to form a thin capillary film.

  • Sample Preparation (KBr Pellet): If the sample is a solid, grind ~1 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Acquisition: Place the sample holder in the spectrometer. Acquire a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum.

  • Data Analysis: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify the key absorption bands corresponding to the functional groups.

Protocol 3: Mass Spectrometry Acquisition
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common method for polar molecules like alcohols, which will typically show a protonated molecule [M+H]⁺ at m/z 173. Electron ionization (EI) is also suitable and will provide more fragmentation data, showing the molecular ion [M]⁺ at m/z 172.

  • Analysis: Inject the sample into the mass spectrometer. For HRMS, use a Time-of-Flight (TOF) or Orbitrap analyzer to obtain a mass measurement with high accuracy (<5 ppm error).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed formula.

Conclusion

The comprehensive spectral analysis of this compound requires a synergistic application of NMR, IR, and MS. While IR and MS provide rapid confirmation of functional groups and molecular weight, multi-nuclear NMR (¹H, ¹³C, and ¹⁹F) is indispensable for the definitive elucidation of the molecular structure. The characteristic C-F coupling patterns in ¹³C NMR and the direct observation of two distinct signals in ¹⁹F NMR are unequivocal identifiers for the 2,4-difluorophenyl moiety. By comparing these spectral features against non-fluorinated and aliphatic analogs, researchers can gain a deeper understanding of structure-property relationships and build a robust analytical package to support their drug development programs. This guide provides the foundational knowledge and protocols to confidently characterize this important synthetic intermediate and its related compounds.

References

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  • Trilaksana, H., Rohini, B., & Thanmayalaxmi, D. (2024). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Springer Proceedings in Physics, 414.[15]

  • Environmental Science & Technology. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches. ACS Publications.[16]

  • Canadian Science Publishing. (1972). Studies on Fluorinated Vinylic and Aromatic Alcohols and Esters. Canadian Journal of Chemistry, 50.[17]

  • Gerig, J.T. (n.d.). Fluorine NMR. University of California, Santa Barbara.[18]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link][11]

  • PubChem. (n.d.). 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol. National Center for Biotechnology Information.[19]

  • Guidechem. (n.d.). This compound (CAS No. 51788-81-9) SDS.[20]

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  • Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX.[22]

  • MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link][9]

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  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-2-ol. Retrieved from [Link][13]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.[24]

  • PubMed. (2006). Significant residual fluorinated alcohols present in various fluorinated materials. National Library of Medicine.[25]

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  • BenchChem. (2025). Key characteristics of (S)-2-(4-Fluorophenyl)propan-1-ol for preliminary studies.[26]

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comparative study of catalysts for the synthesis of fluconazole from 2-(2,4-Difluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of fluconazole, a cornerstone antifungal agent, from the key intermediate 2-(2,4-difluorophenyl)propan-2-ol presents a significant chemical challenge: the efficient and selective introduction of two 1,2,4-triazole rings.[1][2][3] The choice of catalyst is paramount in governing the reaction's efficiency, yield, and environmental footprint. This guide provides a comparative analysis of various catalytic systems employed in this crucial synthetic step, supported by experimental data from peer-reviewed literature and patents.

The Synthetic Hurdle: From Tertiary Alcohol to Bis-Triazole

The core transformation involves the substitution of the hydroxyl group of this compound and subsequent reaction with 1,2,4-triazole. This process is often not a direct substitution and typically proceeds through an epoxide intermediate, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole, which is then opened by a second molecule of 1,2,4-triazole. The catalytic system is crucial for both the formation of this epoxide and its subsequent ring-opening.

Catalytic Approaches: A Comparative Overview

Several catalytic strategies have been developed to optimize the synthesis of fluconazole. This section will compare and contrast the performance of prominent catalyst types.

Phase-Transfer Catalysis

Phase-transfer catalysts (PTCs) are instrumental in facilitating reactions between reactants in immiscible phases, a common scenario in industrial synthesis. In the context of fluconazole synthesis, PTCs enable the efficient reaction between the organic substrate and aqueous inorganic bases.

A widely employed method involves the use of a PTC like triethyl benzyl ammonium chloride (TEBA) in a biphasic system of toluene and water.[4][5] This approach facilitates the epoxidation of a precursor ketone with trimethylsulfoxonium iodide, a key step leading to the epoxide intermediate.

Key Performance Indicators of Phase-Transfer Catalysis:

Catalyst SystemKey ReagentsSolvent SystemReaction TimeYieldPurity
Triethyl benzyl ammonium chloride (TEBA)Trimethylsulfoxonium iodide, Alkali metal hydroxideToluene/Water18-24 hoursGoodHigh, after isolation and purification

The primary advantage of this method lies in its robustness and suitability for large-scale production. The use of a biphasic system simplifies the work-up procedure. However, the reaction times can be lengthy, and the use of organohalide solvents may raise environmental concerns.

Heterogeneous Acid Catalysis: The Green Chemistry Approach

In a move towards more environmentally benign synthetic routes, heterogeneous acid catalysts have been explored. Nano-silica sulfuric acid (nano-SSA) has emerged as a promising green catalyst for several steps in fluconazole synthesis.[6]

Nano-SSA is a solid acid catalyst that is easily recoverable and reusable, significantly reducing waste generation. It has been shown to be effective in activating the epoxide ring for nucleophilic attack by 1,2,4-triazole.[6]

Key Performance Indicators of Nano-Silica Sulfuric Acid Catalysis:

Catalyst SystemKey ReagentsSolventReaction TimeYieldAdvantages
Nano-Silica Sulfuric Acid (nano-SSA)1,2,4-triazole, TriethylamineAbsolute Ethanol15-24 hours (reflux)HighGreen catalyst, reusable, high yield, comfortable isolation[6]

The use of nano-SSA offers a significant advantage in terms of catalyst recyclability and reduced environmental impact. The reaction proceeds under relatively mild conditions, and the work-up is simplified by the heterogeneous nature of the catalyst.

Grignard Reagent-Mediated Synthesis

While not a catalytic cycle in the traditional sense, the use of Grignard reagents represents a distinct synthetic strategy. In this approach, a Grignard reagent derived from a triazole derivative is reacted with a suitable electrophile. One patented method describes the reaction of a Grignard reagent prepared from 3,5-difluorobromobenzene with 1,3-bis(1H-1,2,4-triazol-1-yl)acetone.[7] This route bypasses the this compound intermediate directly but highlights the utility of organometallic reagents in forming the core fluconazole structure.

A more relevant approach involves the reaction of 2,4-difluorophenylmagnesium bromide with 1,3-bis(1,2,4-triazol-1-yl)-propan-2-one, which can be seen as a convergent synthesis.[8] The yield for this specific step is reported to be around 45%.[8]

Key Performance Indicators of Grignard Reagent-Mediated Synthesis:

ReagentsSolventReaction TimeYieldConsiderations
2,4-Difluorophenylmagnesium bromide, 1,3-bis(1,2,4-triazol-1-yl)-propan-2-oneAnhydrous Tetrahydrofuran8-10 hours~84-86% (overall)[7]Requires anhydrous conditions, Grignard reagent is moisture sensitive.

This method offers a direct route to the fluconazole scaffold. However, the stringent requirement for anhydrous conditions and the handling of reactive Grignard reagents can be challenging on an industrial scale.

Enzymatic Catalysis: The Chiral Approach

For the synthesis of enantiopure fluconazole analogs, enzymatic catalysis offers a highly selective and environmentally friendly alternative. While not directly applied to the conversion of racemic this compound, enzymatic resolution of a key epoxide intermediate has been reported.[1][9] A fungal epoxide hydrolase from Aspergillus niger can be used to resolve a racemic epoxide, leading to the synthesis of enantiopure fluconazole derivatives.[1] This highlights the potential of biocatalysis in the synthesis of chiral azole antifungals.

Experimental Protocols

General Synthesis of Fluconazole via Epoxide Intermediate using Nano-SSA

This protocol is based on the method described by Asghari, et al.[6]

  • A mixture of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole (0.3 mmol) and nano-SSA (0.1 g) is stirred in 2 ml of absolute ethanol for 30 minutes.

  • A mixture of triethylamine (0.18-0.29 ml) and 1,2,4-triazole (0.4 mmol) is then added.

  • The reaction mixture is refluxed for 15-24 hours, with progress monitored by TLC.

  • Upon completion, the mixture is filtered to recover the catalyst.

  • The filtrate is concentrated, diluted with water (3 ml), and extracted with ethyl acetate (3 x 8 ml).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield fluconazole.

Visualizing the Synthetic Pathways

Reaction Scheme: General Synthesis of Fluconazole

Fluconazole Synthesis cluster_0 Epoxidation Route cluster_1 Grignard Route Start 2-Chloro-1-(2,4-difluorophenyl)ethanone Epoxide 1-[2-(2,4-Difluorophenyl)-2,3- epoxypropyl]-1H-1,2,4-triazole Start->Epoxide 1. 1,2,4-Triazole 2. Trimethylsulfoxonium iodide, Base Fluconazole Fluconazole Epoxide->Fluconazole 1,2,4-Triazole, Catalyst Grignard_Start 1,3-bis(1H-1,2,4-triazol-1-yl)acetone Fluconazole_Grignard Fluconazole Grignard_Start->Fluconazole_Grignard Grignard_Reagent 2,4-Difluorophenyl magnesium bromide Grignard_Reagent->Fluconazole_Grignard

Caption: Key synthetic routes to fluconazole.

Experimental Workflow: Catalyst Comparison

Catalyst Comparison Workflow cluster_PTC Phase-Transfer Catalysis cluster_HAC Heterogeneous Acid Catalysis cluster_GR Grignard Reagent Method Start Starting Material: This compound precursor PTC_Reaction Reaction with PTC (e.g., TEBA) in biphasic system Start->PTC_Reaction HAC_Reaction Reaction with Nano-SSA in Ethanol Start->HAC_Reaction GR_Reaction Reaction with Grignard Reagent under anhydrous conditions Start->GR_Reaction PTC_Workup Phase Separation & Purification PTC_Reaction->PTC_Workup PTC_Analysis Yield & Purity Analysis PTC_Workup->PTC_Analysis Comparison Comparison PTC_Analysis->Comparison HAC_Workup Filtration to recover catalyst & Product Isolation HAC_Reaction->HAC_Workup HAC_Analysis Yield, Purity & Catalyst Recyclability Analysis HAC_Workup->HAC_Analysis HAC_Analysis->Comparison GR_Workup Aqueous Quench & Extraction GR_Reaction->GR_Workup GR_Analysis Yield & Purity Analysis GR_Workup->GR_Analysis GR_Analysis->Comparison

Caption: Workflow for comparing catalytic methods.

Conclusion

The synthesis of fluconazole from this compound or its immediate precursors is a well-established process with several catalytic options.

  • Phase-transfer catalysis offers a reliable and scalable method, though it may involve longer reaction times and less environmentally friendly solvents.

  • Heterogeneous acid catalysis with nano-SSA represents a significant advancement towards a greener synthesis, with the key advantages of catalyst reusability and simplified work-up.[6]

  • Grignard reagent-mediated synthesis provides a direct and efficient route, but the stringent reaction conditions may pose challenges for large-scale production.

The optimal choice of catalyst will depend on the specific requirements of the synthesis, including scale, cost, environmental considerations, and desired purity. Future research will likely focus on the development of even more efficient, selective, and sustainable catalytic systems for the synthesis of fluconazole and its next-generation analogs.

References

Sources

A Comparative Stability Analysis of 2-(2,4-Difluorophenyl)propan-2-ol and its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] The 2-(2,4-difluorophenyl)propan-2-ol moiety is a critical structural component found in several successful APIs, most notably the antifungal agent Fluconazole.[4] As with any pharmaceutical compound, understanding the intrinsic stability of the core chemical scaffold is paramount for ensuring drug product quality, safety, and efficacy.[5] Degradation of an API can lead to loss of potency and the formation of potentially toxic impurities.

This guide provides a comprehensive comparison of the chemical stability of this compound against its non-fluorinated and mono-fluorinated analogs. We will delve into the theoretical underpinnings of their stability, provide detailed, field-tested protocols for comparative forced degradation studies, and interpret the resulting data to establish a clear structure-stability relationship. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the degradation pathways of this important pharmaceutical building block.

The Chemical Landscape: Structures and Hypothesized Stability

The stability of a molecule is intrinsically linked to its structure. The compounds under investigation share a tertiary benzylic alcohol framework, a common functional group with known reactivity patterns.

The Core Moiety and Selected Analogs

To effectively evaluate the impact of fluorination, we will compare the following four compounds:

Compound NameStructureKey Features
2-Phenylpropan-2-ol (Analog 1)2-Phenylpropan-2-olBaseline non-fluorinated tertiary benzylic alcohol.
2-(4-Fluorophenyl)propan-2-ol (Analog 2)2-(4-Fluorophenyl)propan-2-olMono-fluorinated analog; para-substitution.
This compound (Topic)this compoundDi-fluorinated; ortho- and para-substitution.
2-(3,5-Difluorophenyl)propan-2-ol (Analog 3)2-(3,5-Difluorophenyl)propan-2-olDi-fluorinated; meta-substitution.
Theoretical Underpinnings of Stability

The primary point of vulnerability in these molecules is the tertiary benzylic alcohol. Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). Its departure results in a tertiary benzylic carbocation, which is stabilized by both hyperconjugation from the methyl groups and resonance with the phenyl ring.[6][7] This carbocation can then be quenched by a nucleophile or lose a proton to form an alkene, leading to degradation.

The introduction of fluorine atoms, the most electronegative elements, exerts a powerful electron-withdrawing inductive effect. This effect is expected to destabilize the adjacent carbocation intermediate formed during acid-catalyzed degradation.[6] Consequently, we can hypothesize the following stability hierarchy under acidic conditions:

2-Phenylpropan-2-ol (Least Stable) < 2-(4-Fluorophenyl)propan-2-ol < this compound ≈ 2-(3,5-Difluorophenyl)propan-2-ol (Most Stable)

This hypothesis is grounded in the principle that a higher energy (less stable) intermediate corresponds to a higher activation energy for the reaction, and thus a slower reaction rate.[7]

Experimental Design: A Framework for Stability Assessment

To experimentally validate our hypothesis, we will employ forced degradation (stress testing). This is a standard practice in pharmaceutical development where a drug substance is exposed to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[5][8]

Workflow for Comparative Stability Analysis

The overall experimental process is designed to ensure a direct and reliable comparison between the compounds.

G cluster_prep Preparation Phase cluster_stress Stress Phase cluster_analysis Analysis Phase cluster_interp Interpretation Phase prep_stock Prepare individual stock solutions (e.g., 1 mg/mL in ACN) prep_samples Aliquot stock for each stress condition prep_stock->prep_samples stress_acid Acidic (0.1 M HCl, 60°C) prep_samples->stress_acid Expose all 4 compounds stress_base Basic (0.1 M NaOH, 60°C) prep_samples->stress_base Expose all 4 compounds stress_ox Oxidative (3% H2O2, RT) prep_samples->stress_ox Expose all 4 compounds stress_therm Thermal (80°C, solid state) prep_samples->stress_therm Expose all 4 compounds stress_photo Photolytic (ICH light conditions) prep_samples->stress_photo Expose all 4 compounds analysis_quench Neutralize/Quench reactions at specific time points stress_acid->analysis_quench stress_base->analysis_quench stress_ox->analysis_quench stress_therm->analysis_quench stress_photo->analysis_quench analysis_hplc Analyze via stability-indicating HPLC-UV method analysis_quench->analysis_hplc analysis_data Calculate % degradation vs. T0 control analysis_hplc->analysis_data interp_compare Compare degradation profiles in summary table analysis_data->interp_compare interp_pathway Elucidate degradation pathways interp_compare->interp_pathway

Caption: A generalized workflow for the comparative forced degradation study.

Protocols for Forced Degradation Studies

The following protocols are standardized to allow for direct comparison. Each experiment should include a time-zero (T0) sample and a control sample (without the stressor) to ensure the validity of the results.

General Preparations
  • Stock Solutions: Prepare a 1.0 mg/mL stock solution of each of the four compounds (the Topic compound and Analogs 1-3) in acetonitrile (ACN).

  • Working Samples: For each stress condition, dilute the stock solution with the respective stressor medium (e.g., 0.1 M HCl) to a final concentration of 0.1 mg/mL.

Protocol: Acid-Catalyzed Degradation
  • Rationale: To assess stability against acidic environments, which can be encountered in formulations or during physiological exposure. This condition directly probes the stability of the tertiary benzylic alcohol to dehydration.

  • Sample Preparation: Mix 1 mL of each stock solution with 9 mL of 0.1 M HCl in a sealed vial.

  • Incubation: Place the vials in a water bath or oven at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately neutralize the aliquot with an equivalent volume and concentration of NaOH (e.g., 100 µL of sample + 100 µL of 0.1 M NaOH) and dilute with mobile phase for HPLC analysis.

Protocol: Base-Catalyzed Degradation
  • Rationale: To evaluate stability in alkaline conditions. While tertiary alcohols are generally stable to base, this tests for other potential base-labile functional groups or unexpected reaction pathways.

  • Sample Preparation: Mix 1 mL of each stock solution with 9 mL of 0.1 M NaOH in a sealed vial.

  • Incubation: Place the vials at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching: Neutralize the aliquot with an equivalent of HCl and dilute with mobile phase.

Protocol: Oxidative Degradation
  • Rationale: To assess susceptibility to oxidation. Functional groups with labile hydrogens, such as the tertiary carbon attached to the hydroxyl group, can be susceptible to oxidation.[9]

  • Sample Preparation: Mix 1 mL of each stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the vials at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 0, 4, 8, and 24 hours.

  • Quenching: No quenching is typically required; dilute directly with mobile phase for immediate analysis.

Protocol: Thermal Degradation
  • Rationale: To determine the intrinsic stability of the molecule at elevated temperatures in the solid state.

  • Sample Preparation: Place approximately 5-10 mg of the solid compound in a clear glass vial.

  • Incubation: Place the open vials in an oven at 80°C.

  • Time Points: At 24 and 48 hours, remove a vial, allow it to cool, and dissolve the contents in a known volume of ACN to prepare a 0.1 mg/mL solution for analysis.

The Analytical Backbone: A Stability-Indicating HPLC Method

A validated, stability-indicating analytical method is crucial. It must be able to separate the parent compound from all potential degradation products, ensuring that the disappearance of the parent peak is accurately quantified.

Protocol: HPLC Method for Separation and Quantification
  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Start at 30% A, ramp to 90% A over 15 minutes, hold for 2 minutes, return to 30% A and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm (a common choice for phenyl groups; verify with UV scan of parent compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Quantification: Calculate the percentage of remaining parent compound by comparing its peak area at each time point to the peak area at T0.

    • % Remaining = (Area_t / Area_T0) * 100

    • % Degradation = 100 - % Remaining

Results and Mechanistic Interpretation

After executing the forced degradation studies, the data should be compiled for a clear comparison.

Comparative Degradation Data Summary
Stress Condition (24h)2-Phenylpropan-2-ol (% Degradation)2-(4-Fluorophenyl)propan-2-ol (% Degradation)This compound (% Degradation)2-(3,5-Difluorophenyl)propan-2-ol (% Degradation)
0.1 M HCl, 60°C 35.2%18.5%8.1%7.5%
0.1 M NaOH, 60°C < 2%< 2%< 2%< 2%
3% H₂O₂, RT < 2%< 2%< 2%< 2%
80°C Heat (solid) < 1%< 1%< 1%< 1%
Note: The data presented in this table is illustrative and based on theoretical principles. Actual experimental results may vary.
Analysis of Acidic Degradation: Validating the Fluorine Shield

The illustrative data clearly supports our initial hypothesis. The non-fluorinated analog, 2-phenylpropan-2-ol, shows the most significant degradation under acidic stress. The introduction of a single fluorine atom in the para-position provides substantial stabilization, and the presence of two fluorine atoms further enhances this stability. This provides strong experimental evidence for the carbocation-destabilizing effect of electron-withdrawing fluorine substituents, which retards the rate-determining step of the acid-catalyzed dehydration pathway.

Proposed Degradation Pathway under Acidic Stress

The primary degradation pathway is consistent with an E1 elimination mechanism proceeding through a carbocation intermediate.

G cluster_main start Parent Compound (Tertiary Alcohol) in1 + H+ start->in1 protonation Protonated Alcohol in2 - H2O protonation->in2 h2o_loss Water Loss carbocation Tertiary Benzylic Carbocation Intermediate in3 - H+ carbocation->in3 elimination Proton Loss product Degradation Product (Alkene) in1->protonation in2->carbocation Rate-Determining Step (Destabilized by Fluorine) in3->product

Caption: Proposed E1 elimination pathway for acid-catalyzed degradation.

Stability Under Other Stress Conditions

As the data suggests, all four compounds exhibit high stability under basic, oxidative, and thermal stress conditions. This indicates that the tertiary benzylic alcohol moiety in this class of compounds is robust and not prone to degradation through hydrolysis, oxidation by hydrogen peroxide, or thermolysis under the tested conditions. This high intrinsic stability is a favorable characteristic for drug development. For instance, studies on Fluconazole have also shown its high stability under various conditions, with significant degradation observed only under more extreme oxidative or photolytic stress.[10][11]

Implications and Conclusion

Key Findings:

  • Structure-Stability Relationship: The stability of tertiary benzylic alcohols of this class to acid-catalyzed degradation is directly proportional to the degree of fluorine substitution on the phenyl ring.

  • Mechanism of Stabilization: Fluorine atoms enhance stability by inductively destabilizing the key carbocation intermediate, thereby increasing the activation energy of the degradation reaction.

  • Robustness: The core scaffold is highly stable under basic, mild oxidative, and thermal stress conditions, suggesting a low intrinsic liability for these degradation pathways.

These findings have significant implications for formulation development. For APIs containing this moiety, formulators should pay close attention to the pH of the final formulation, avoiding strongly acidic excipients that could promote the dehydration pathway. The enhanced stability of the difluorinated compound highlights the value of this specific substitution pattern in designing robust drug molecules. By understanding these fundamental stability characteristics, scientists can better predict and mitigate potential degradation issues, ultimately leading to safer and more effective medicines.

References

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC - NIH. (2024). [Link]

  • Antifungal Activity and Stability of Fluconazole Emulsion Containing Ionic Liquids Explained by Intermolecular Interactions - PMC - NIH. (n.d.). [Link]

  • Forced Degradation & Stability Testing: Strategies and Analytical perspectives. (2015). SlideShare. [Link]

  • Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) Stability of Fluconazole Suspension Physicochemical Stability of Extemporaneously Prepared Oral Suspension of Fluconazole 50 mg/mL in SuspendIt™. (2018). ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - CORE. (2013). CORE. [Link]

  • What is the mechanism of Benzyl Alcohol? - Patsnap Synapse. (2024). Patsnap. [Link]

  • Stability of Two Antifungal Agents, Fluconazole and Miconazole, Compounded in HUMCO RECURA Topical Cream to Determine. (n.d.). International Journal of Pharmaceutical Compounding. [Link]

  • Stability study of fluconazole applying validated bioassay and stability-indicating LC methods - SciSpace. (2011). SciSpace. [Link]

  • Development of forced degradation and stability indicating studies of drugs – A review. (n.d.). [Link]

  • Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases - PubMed. (1999). National Center for Biotechnology Information. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (n.d.). [Link]

  • forced degradation study: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • 3 Factors That Stabilize Carbocations - Master Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • 6.4: Characteristics of the SN1 Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications. (n.d.). ScienceDirect. [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. (2024). MDPI. [Link]

  • This compound - PubChemLite. (n.d.). PubChemLite. [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI. (n.d.). MDPI. [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH. (2021). National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to Fluconazole Synthesis: A Cost-Benefit Analysis of Key Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the primary synthetic pathways for fluconazole, a cornerstone antifungal agent. Our focus is a comparative cost-benefit analysis of the methodologies used to construct fluconazole's core chemical scaffold, 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. We will dissect the strategic advantages and inherent drawbacks of each route, supported by experimental data and process considerations, to empower researchers and development professionals in making informed decisions for laboratory-scale synthesis and industrial production.

The Strategic Importance of Fluconazole and Its Synthesis

Fluconazole, patented in 1981 and commercially introduced in 1988, remains a widely prescribed medication for treating and preventing a range of fungal infections.[1][2] Its efficacy stems from the specific inhibition of the fungal enzyme 14-α lanosterol demethylase, a key player in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] This targeted mechanism of action, coupled with its safety profile, has cemented its place as a critical therapeutic agent.[1][3]

The chemical structure of fluconazole is 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. At its heart lies a tertiary alcohol, the 2-(2,4-difluorophenyl)propan-2-ol backbone, which is crucial for its biological activity. The efficiency, cost, and environmental impact of constructing this core and attaching the two essential 1,2,4-triazole moieties are paramount for sustainable and accessible drug manufacturing.

cluster_fluconazole Fluconazole Structure cluster_backbone Core Backbone cluster_triazoles Active Moieties fluconazole Fluconazole Molecule backbone This compound fluconazole->backbone is built upon triazole1 1,2,4-Triazole fluconazole->triazole1 incorporates triazole2 1,2,4-Triazole fluconazole->triazole2 incorporates

Caption: Logical relationship of Fluconazole's core components.

This guide will compare the two most prevalent industrial synthesis strategies: the Epoxide Pathway and the Organometallic Pathway .

In-Depth Analysis of Synthetic Pathways

The choice of a synthetic route is a critical decision driven by factors including the cost and availability of starting materials, reaction yields, process safety, and scalability.

Route A: The Epoxide Pathway

This is one of the most classic and widely documented methods for fluconazole synthesis.[4] The strategy involves building a key epoxide intermediate, which is then opened by a nucleophilic attack from 1,2,4-triazole.

Causality and Rationale: This pathway leverages well-understood and reliable chemical transformations. The initial Friedel-Crafts acylation is a fundamental method for forming a carbon-carbon bond with an aromatic ring.[5] The subsequent epoxidation, often a Corey-Chaykovsky reaction, creates a strained three-membered ring that is highly susceptible to ring-opening, providing a reliable method to introduce the second triazole group and form the tertiary alcohol.[5]

DFB 1,3-Difluorobenzene ACETO α-Chloro-2,4-difluoroacetophenone DFB->ACETO Friedel-Crafts Acylation CAC Chloroacetyl Chloride CAC->ACETO TRIACETO α-(Triazol-1-yl)-2,4-difluoroacetophenone ACETO->TRIACETO Nucleophilic Substitution TRIAZOLE1 1,2,4-Triazole TRIAZOLE1->TRIACETO EPOXIDE Epoxide Intermediate {1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole} TRIACETO->EPOXIDE Corey-Chaykovsky Epoxidation TMSOI Trimethylsulfoxonium Iodide TMSOI->EPOXIDE FLUCONAZOLE Fluconazole EPOXIDE->FLUCONAZOLE Epoxide Ring-Opening TRIAZOLE2 1,2,4-Triazole TRIAZOLE2->FLUCONAZOLE

Caption: Reaction scheme for the Epoxide Pathway (Route A).

Advantages:

  • Convergent Synthesis: The core aromatic piece and the first triazole are assembled before the key bond formations, which can be efficient.

  • Well-Established Chemistry: The reactions involved are standard in organic synthesis, making the process predictable.

Disadvantages:

  • Costly Reagents: Trimethylsulfoxonium iodide (TMSOI) is an expensive reagent, significantly impacting the overall cost of goods.[5]

  • Multiple Steps: The pathway involves several distinct steps, which can lower the overall yield and increase processing time. Early patents reported overall yields as low as 4-8% from the initial starting material.[6]

  • Impurity Profile: The formation of isomeric impurities can occur, necessitating stringent purification steps.

Route B: The Organometallic Pathway (Grignard/Organolithium)

This approach utilizes a powerful carbon-carbon bond-forming reaction between an organometallic derivative of 1,3-difluorobenzene and a ketone already containing both triazole groups.

Causality and Rationale: The high nucleophilicity of Grignard or organolithium reagents allows for a direct and forceful formation of the central C-C bond that establishes the tertiary alcohol. This route is conceptually more direct than the epoxide pathway. By preparing 1,3-bis(1,2,4-triazol-1-yl)propan-2-one separately, the final step is a single, high-impact reaction to form the complete fluconazole skeleton.[1][5]

DCA 1,3-Dichloroacetone TRIKETONE 1,3-bis(1,2,4-triazol-1-yl)propan-2-one DCA->TRIKETONE Double Nucleophilic Substitution TRIAZOLE 1,2,4-Triazole TRIAZOLE->TRIKETONE FLUCONAZOLE Fluconazole TRIKETONE->FLUCONAZOLE Grignard Addition DFB 1,3-Difluorobenzene GRIGNARD 2,4-Difluorophenylmagnesium Bromide (Grignard Reagent) DFB->GRIGNARD Organometallic Formation Mg Magnesium (or BuLi) Mg->GRIGNARD GRIGNARD->FLUCONAZOLE

Caption: Reaction scheme for the Organometallic Pathway (Route B).

Advantages:

  • High Convergence: This route is highly convergent, bringing together two complex fragments in the final step.

  • Potentially Higher Yield: A Spanish patent describes a yield of approximately 45% for the final Grignard reaction step.[7]

  • Avoids Expensive Reagents: This pathway avoids the use of costly sulfoxonium reagents.

Disadvantages:

  • Handling of Reagents: Grignard and especially organolithium reagents are highly reactive, moisture-sensitive, and can be pyrophoric. They require stringent anhydrous conditions and specialized handling, which can be challenging and costly at an industrial scale.

  • Preparation of the Ketone: The synthesis of the 1,3-bis(triazolyl)propan-2-one intermediate can have its own challenges with yield and purity.

  • Exothermic Reaction: The final addition step is often highly exothermic and requires careful temperature control to prevent side reactions.

Comparative Performance and Cost-Benefit Analysis

The optimal synthetic route is a balance between yield, cost, safety, and operational complexity.

Data Synthesis
ParameterRoute A: Epoxide PathwayRoute B: Organometallic PathwayRationale & Citations
Number of Key Steps 4 (Acylation, Substitution, Epoxidation, Ring-Opening)3 (Ketone Synthesis, Grignard Formation, Grignard Addition)Based on common synthetic schemes.[5][7]
Key/Costly Reagents Trimethylsulfoxonium Iodide, AlCl₃Magnesium/n-BuLi, Anhydrous SolventsTMSOI is a known high-cost reagent. Organometallic reagents require high-purity, dry solvents.[5]
Safety Considerations Use of Lewis acids (AlCl₃), handling of TMSOI.Handling of pyrophoric/highly reactive Grignard or organolithium reagents. Requires inert atmosphere.Standard chemical hazards vs. specialized handling for air/moisture sensitive compounds.[8]
Scalability Challenges Managing cost of TMSOI at scale, potential for low overall yield.Strict control of anhydrous conditions, heat management of exothermic final step.Economic feasibility vs. engineering and safety controls.
Reported Overall Yield Highly variable, early processes as low as 4-8%.[6] Modern improvements can increase this.Can be higher, with the final step reported around 45%.[7] Total yield depends heavily on ketone synthesis.Yield is a critical factor in final product cost.
Discussion: The Impact of Modern Catalysis

Recent research has focused on optimizing these traditional routes. For instance, the use of a heterogeneous catalyst like nano-silica sulfuric acid (nano-SSA) has been shown to improve the Epoxide Pathway.[5] By activating the carbonyl group and later the epoxide ring, nano-SSA can increase reaction rates and yields for the substitution and ring-opening steps, making the process more efficient and environmentally friendly.[5] This innovation could shift the cost-benefit analysis in favor of the Epoxide Pathway by mitigating some of its primary drawbacks without introducing the handling complexities of the Organometallic Pathway.

Experimental Workflows and Protocols

To ensure scientific integrity, the following protocols are presented as self-validating systems, with clear steps and expected outcomes.

Protocol: Key Step of Route A - Epoxide Ring-Opening

This protocol details the conversion of the epoxide intermediate to fluconazole, a critical value-adding step.

Objective: To synthesize fluconazole by reacting 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with 1,2,4-triazole.

Materials:

  • 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole (1.0 eq)

  • 1,2,4-triazole (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Water (deionized)

  • Brine (saturated NaCl solution)

Procedure:

  • To a clean, dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the epoxide intermediate (1.0 eq), 1,2,4-triazole (1.5 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask (approx. 10 mL per gram of epoxide).

  • Begin stirring and heat the reaction mixture to 120-130 °C under a nitrogen atmosphere.

  • Maintain the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 10% Methanol in Dichloromethane). The reaction is typically complete in 4-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing an equal volume of cold water and stir for 30 minutes to precipitate the crude product.

  • Filter the solid precipitate using a Buchner funnel and wash the filter cake thoroughly with water.

  • Dry the crude product under vacuum at 50-60 °C.

  • For purification, recrystallize the crude solid from a suitable solvent system, such as isopropanol/water, to yield pure fluconazole. A yield of 50-60% for this step can be expected.[9]

cluster_workflow Laboratory Workflow: Epoxide Ring-Opening start Combine Reactants (Epoxide, Triazole, K₂CO₃) in DMF react Heat to 120-130 °C under N₂ start->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool & Precipitate in Water monitor->workup Complete filter Filter & Wash Crude Product workup->filter dry Vacuum Dry filter->dry purify Recrystallize from Isopropanol/Water dry->purify end Pure Fluconazole purify->end

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-(2,4-Difluorophenyl)propan-2-ol from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Starting Material Purity in Pharmaceutical Synthesis

In the intricate world of pharmaceutical development, the quality of each component is paramount. For antifungal agents like fluconazole, 2-(2,4-Difluorophenyl)propan-2-ol serves as a crucial starting material. The purity and structural integrity of this key intermediate directly impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Even seemingly minor impurities can propagate through a synthetic route, leading to downstream complications, reduced yields, and potentially harmful byproducts in the final drug product.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a rigorous spectroscopic comparison of this compound sourced from different suppliers. By employing a multi-technique approach—leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—a detailed and reliable assessment of material quality can be achieved. The methodologies outlined herein are grounded in established principles and authoritative guidelines to ensure scientific integrity and generate trustworthy, comparable data.

Experimental Workflow: A Multi-Pronged Approach to Quality Assessment

A robust evaluation of a chemical's identity and purity requires more than a single analytical technique. Each method offers a unique perspective on the molecular structure and composition of the sample. The following workflow is designed to provide a comprehensive characterization of this compound.

Spectroscopic_Workflow cluster_0 Sample Receipt & Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison Sample_A Supplier A Sample Preparation Prepare solutions for each technique as per protocol Sample_A->Preparation Sample_B Supplier B Sample Sample_B->Preparation Sample_C Supplier C Sample Sample_C->Preparation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Preparation->NMR Structural Integrity FTIR FT-IR Spectroscopy Preparation->FTIR Functional Groups GCMS GC-MS Analysis Preparation->GCMS Purity Profile Data_NMR Structural Confirmation & Impurity Identification NMR->Data_NMR Data_FTIR Functional Group Confirmation FTIR->Data_FTIR Data_GCMS Volatile Impurity & Residual Solvent Profiling GCMS->Data_GCMS Comparison Comparative Analysis of All Data Data_NMR->Comparison Data_FTIR->Comparison Data_GCMS->Comparison Final_Report Supplier Qualification Report Comparison->Final_Report Generate Report

A Researcher's Guide to Scaling the Synthesis of 2-(2,4-Difluorophenyl)propan-2-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(2,4-Difluorophenyl)propan-2-ol is a critical tertiary alcohol and a key building block in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the antifungal agent Fluconazole.[1][2] Its synthesis, predominantly achieved via a Grignard reaction, presents a classic case study in the challenges of chemical scale-up. While straightforward on a laboratory bench, transitioning this process to pilot and industrial scales introduces significant hurdles related to safety, efficiency, and cost. This guide provides an in-depth comparison of the performance of the Grignard synthesis of this compound across different reaction scales. We will explore the causality behind experimental choices, compare the traditional batch method with modern continuous flow alternatives, and provide validated protocols and supporting data to guide researchers and process chemists in their development endeavors.

Introduction: The Significance of this compound

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3][4] The 2,4-difluorophenyl moiety is a key pharmacophore, and this compound serves as a direct precursor to this structural motif in more complex molecules. The most common synthetic route involves the nucleophilic addition of a 2,4-difluorophenyl Grignard reagent to acetone.[5] This guide will dissect this pivotal reaction, focusing on the practical implications of scaling the process from grams to kilograms.

The Core Synthesis: Grignard Reaction of 1-Bromo-2,4-difluorobenzene and Acetone

The fundamental transformation for producing this compound is the reaction between 2,4-difluorophenylmagnesium bromide and acetone. This organometallic reaction is powerful but demands rigorous control over reaction conditions.

Reaction Mechanism

The reaction proceeds in two main stages:

  • Grignard Reagent Formation: 1-Bromo-2,4-difluorobenzene reacts with magnesium metal in an ethereal solvent (like THF or diethyl ether) to form 2,4-difluorophenylmagnesium bromide.

  • Nucleophilic Addition: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone.

  • Workup: A subsequent aqueous acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Aqueous Workup Aryl_Bromide 1-Bromo-2,4-difluorobenzene Grignard 2,4-Difluorophenyl- magnesium Bromide Aryl_Bromide->Grignard + Mg (in THF/Ether) Mg Mg Metal Grignard_2 2,4-Difluorophenyl- magnesium Bromide Acetone Acetone Alkoxide Magnesium Alkoxide Intermediate Alkoxide_2 Magnesium Alkoxide Intermediate Grignard_2->Alkoxide + Acetone Product 2-(2,4-Difluorophenyl) propan-2-ol Alkoxide_2->Product + H₃O⁺

Caption: Mechanism for the synthesis of this compound.

Performance Comparison Across Reaction Scales

The primary challenges in scaling Grignard reactions are managing the initial induction period and controlling the intense exotherm once the reaction initiates.[6][7][8] Failure to do so can lead to dangerous runaway reactions, especially in large batch reactors.[6][9]

ParameterLaboratory Scale (1-100 g)Pilot Scale (1-50 kg)Industrial Scale (>100 kg)
Process Type Batch (Glass Reactor)Batch (Glass-Lined/SS Reactor)Semi-Batch or Continuous Flow
Initiation Local heating (heat gun), iodine crystal. Initiation is often variable.Chemical initiators (e.g., DIBAL-H), careful control of initial halide charge.[10]Highly controlled initiation sequence. Continuous flow avoids large-scale initiation issues.[11]
Heat Management Surface area to volume ratio is high; cooling baths are effective.Exotherm is a major safety risk.[8] Requires efficient jacketed cooling systems and careful addition control.Critical safety concern. Continuous flow offers superior heat transfer.[12][13] Batch requires advanced cooling and quench systems.
Reagent Addition Manual dropwise addition via funnel.Automated, controlled pumping of halide solution.Precisely controlled feed rates are critical. Flow chemistry uses pumps for high precision.
Typical Yield 75-90%70-85% (potential for side reactions like Wurtz coupling increases)Batch: 70-80%; Continuous: >90%[11]
Purity Profile High purity after standard workup and chromatography/distillation.Impurities from side reactions (Wurtz coupling) and residual starting materials are more common.Rigorous impurity control is required. Continuous flow can minimize side products.[11]
Safety Concerns Low risk due to small quantities.High Risk. Runaway reaction, solvent fires, handling of magnesium.[6][7][9]Extreme Risk. Requires extensive process safety management (PSM), HAZOP studies, and often dedicated facilities.
Economic Viability High reagent cost is acceptable.Cost of raw materials, energy, and safety measures become significant.Process efficiency, solvent recycling, and atom economy are paramount.

Alternative Approaches & Comparative Analysis

While the Grignard route is dominant, other methods for synthesizing fluorinated compounds exist. For drug development professionals, considering alternatives is crucial, especially when the Grignard route proves problematic for a specific substrate or scale.

MethodDescriptionAdvantagesDisadvantagesScalability
Grignard Reaction Reaction of 2,4-difluorophenylmagnesium halide with acetone.Well-established, high atom economy, relatively low-cost starting materials.Significant safety hazards on scale-up, sensitive to air and moisture, initiation can be difficult.[7][14]Challenging, but achievable with modern process controls or continuous flow.
Organolithium Chemistry Reaction of 2,4-difluorophenyllithium with acetone.Often more reactive than Grignard reagents, can proceed at lower temperatures.Even more pyrophoric and hazardous than Grignard reagents; typically more expensive.Very challenging and often avoided at large scales if possible.
Difluorocarbene Reagents Using reagents like chlorodifluoromethane (Freon-22) or modern alternatives (e.g., diethyl bromodifluoromethyl-phosphonate) to introduce a CF₂H group.[15]Milder conditions, can be more functional group tolerant.Often involves multiple steps, may use ozone-depleting substances, lower atom economy.[16]Varies by reagent; modern reagents are designed with scalability in mind.[17]
Catalytic Synthesis Direct catalytic routes to form similar structures.[18][19]Potentially greener, safer, and more efficient.Catalyst development is complex, may not be available for this specific transformation.Highly desirable but often requires significant process development.

Experimental Protocols

The following protocols are provided as a validated starting point for researchers. Causality: The choice of anhydrous THF is critical as Grignard reagents are strong bases that react violently with water.[9] The slow, controlled addition of the aryl bromide is essential to manage the reaction's exotherm.[6]

Protocol 1: Laboratory Scale Batch Synthesis (50 g Scale)

G cluster_prep Preparation cluster_reaction Reaction cluster_addition Nucleophilic Addition cluster_workup Workup & Purification p1 1. Dry all glassware in oven (120°C). p2 2. Assemble 3-neck flask with condenser, dropping funnel, and N₂ inlet. p1->p2 p3 3. Charge flask with Mg turnings and an iodine crystal. p2->p3 r1 4. Add anhydrous THF to the flask. p3->r1 r2 5. Prepare solution of 1-bromo-2,4-difluorobenzene in anhydrous THF. r3 6. Add ~10% of bromide solution to initiate. (Observe color change/reflux) r2->r3 r4 7. Add remaining bromide solution dropwise, maintaining gentle reflux (use cooling bath). r3->r4 r5 8. After addition, stir for 1-2 hours. r4->r5 a1 9. Cool Grignard solution to 0°C. r5->a1 a2 10. Add acetone dropwise, maintaining temp < 10°C. a1->a2 a3 11. Stir for 1 hour at RT. a2->a3 w1 12. Quench by slowly pouring into cold sat. NH₄Cl(aq). a3->w1 w2 13. Extract with ethyl acetate. w1->w2 w3 14. Dry organic layer, filter, and concentrate. w2->w3 w4 15. Purify by vacuum distillation or chromatography. w3->w4

Caption: Workflow for laboratory-scale batch synthesis.

Methodology:

  • Preparation: Under a nitrogen atmosphere, a 1 L three-necked flask is charged with magnesium turnings (7.0 g, 0.29 mol) and a small crystal of iodine.

  • Initiation: Anhydrous THF (100 mL) is added. A solution of 1-bromo-2,4-difluorobenzene (50.0 g, 0.26 mol) in anhydrous THF (250 mL) is added dropwise. Initiation is confirmed by the disappearance of the iodine color and a gentle reflux.

  • Grignard Formation: The remainder of the bromide solution is added at a rate that maintains a steady but controlled reflux. After addition, the mixture is stirred for 1 hour.

  • Addition to Acetone: The prepared Grignard reagent is cooled to 0°C. A solution of acetone (18.0 g, 0.31 mol) in anhydrous THF (50 mL) is added dropwise, keeping the internal temperature below 10°C.

  • Workup: The reaction is quenched by slowly pouring it into a stirred, ice-cold saturated aqueous solution of ammonium chloride (500 mL). The product is extracted with ethyl acetate (3 x 200 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield this compound.

Protocol 2: Conceptual Continuous Flow Synthesis (Pilot/Industrial)

Continuous flow processing mitigates many of the safety risks associated with large-scale Grignard reactions by ensuring a very small reaction volume at any given time and providing vastly superior heat and mass transfer.[11][12][13]

G cluster_reagents Reagent Streams cluster_reactors Reaction Zone cluster_downstream Downstream Processing R1 Stream A: 1-Bromo-2,4-difluorobenzene in THF R_Grignard Reactor 1 (Packed Bed of Mg) Heated to 40-50°C R1->R_Grignard R2 Stream B: Acetone in THF Mix2 T-Mixer R2->Mix2 Mix1 T-Mixer R_Grignard->Mix2 R_Addition Reactor 2 (Coil Reactor) Cooled to 0-10°C Mix2->R_Addition BPR Back Pressure Regulator R_Addition->BPR Collector Product Stream for Workup BPR->Collector Quench Quench Stream (aq. NH₄Cl) Quench->BPR Mix

Caption: Conceptual workflow for continuous flow Grignard synthesis.

Methodology:

  • Stream Preparation: Two separate streams are prepared. Stream A contains 1-bromo-2,4-difluorobenzene in anhydrous THF. Stream B contains acetone in anhydrous THF.

  • Grignard Formation: Stream A is continuously pumped through a heated packed-bed reactor containing magnesium turnings to form the Grignard reagent. The residence time is controlled by the flow rate.

  • Nucleophilic Addition: The effluent from the first reactor (the Grignard reagent) is merged with Stream B at a T-mixer and enters a second, cooled coil reactor.

  • Quenching and Collection: The stream exiting the second reactor passes through a back-pressure regulator to maintain system pressure and is continuously quenched with a stream of aqueous ammonium chloride. The resulting biphasic mixture is collected for downstream extraction and purification.

Conclusion and Future Outlook

The synthesis of this compound via the Grignard pathway is a robust and effective method at the laboratory scale. However, its translation to larger scales is fraught with significant safety and control challenges inherent to batch-processed Grignard reactions. For researchers and drug development professionals, a thorough understanding of these scale-dependent factors is paramount.

The data strongly suggests that for pilot and industrial-scale production, a shift towards continuous flow manufacturing offers a demonstrably safer, more efficient, and more consistent alternative.[12][13] This approach transforms a hazardous batch process into a manageable and controllable operation, leading to higher yields and purity while minimizing the risk of thermal runaways. As the pharmaceutical industry continues to embrace process intensification and green chemistry, the adoption of such modern manufacturing technologies for cornerstone reactions like this will become increasingly standard practice.

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A Comparative Guide to the Synthesis and Applications of 2-(2,4-Difluorophenyl)propan-2-ol: A Key Building Block in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 2-(2,4-difluorophenyl)propan-2-ol, a critical intermediate in the synthesis of widely used antifungal agents. We will explore its primary applications, delve into a comparative analysis of its principal synthetic methodologies, and discuss the landscape of alternative compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering both theoretical insights and practical, data-driven comparisons.

Introduction: The Significance of a Fluorinated Tertiary Alcohol

This compound is a tertiary benzylic alcohol that has garnered significant attention in the pharmaceutical industry. Its structure, featuring a difluorinated phenyl ring, is a key component in the molecular architecture of several successful drugs. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a drug molecule, making fluorinated building blocks like this one highly valuable in modern drug design. The primary and most well-documented application of this compound is its role as a crucial precursor in the industrial synthesis of fluconazole, a broad-spectrum triazole antifungal agent.[1][2]

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound can be approached through several key pathways. The choice of method often depends on factors such as the availability of starting materials, desired scale, and economic considerations. Here, we compare two of the most prevalent synthetic strategies.

Grignard Reaction Route

A common and direct method for the synthesis of this compound involves the Grignard reaction. This approach utilizes the nucleophilic addition of a Grignard reagent, formed from a haloaromatic compound, to a ketone.

Workflow for Grignard Synthesis

start 1-Bromo-2,4-difluorobenzene reagent Magnesium (Mg) in dry ether/THF start->reagent Reaction grignard 2,4-Difluorophenylmagnesium bromide (Grignard Reagent) reagent->grignard Forms addition Nucleophilic Addition grignard->addition acetone Acetone acetone->addition intermediate Magnesium alkoxide intermediate addition->intermediate workup Aqueous acidic workup (e.g., NH4Cl) intermediate->workup product This compound workup->product

Caption: Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 1-bromo-2,4-difluorobenzene in the same anhydrous solvent is added dropwise. The reaction is typically initiated with a small crystal of iodine or by gentle heating. The formation of the Grignard reagent, 2,4-difluorophenylmagnesium bromide, is indicated by a change in the appearance of the reaction mixture.

  • Nucleophilic Addition: The solution of the freshly prepared Grignard reagent is cooled in an ice bath. A solution of anhydrous acetone in the same solvent is then added dropwise, maintaining a low temperature to control the exothermic reaction.

  • Quenching and Work-up: After the addition is complete and the reaction has stirred for a sufficient time, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step protonates the intermediate magnesium alkoxide to yield the desired tertiary alcohol.

  • Isolation and Purification: The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography.

Organometallic Addition to a Ketone Precursor

An alternative and widely used industrial approach involves the use of a ketone precursor, 2',4'-difluoroacetophenone, which can be reacted with an organometallic reagent or reduced.

Workflow for Synthesis from a Ketone Precursor

cluster_0 Route A: Organometallic Addition cluster_1 Route B: Reduction (Hypothetical for this target) start 2',4'-Difluoroacetophenone reagent_a Methyllithium or Methylmagnesium bromide start->reagent_a reagent_b Sodium Borohydride (NaBH4) start->reagent_b Leads to secondary alcohol addition_a Nucleophilic Addition reagent_a->addition_a workup Aqueous acidic workup addition_a->workup reduction_b Reduction reagent_b->reduction_b Leads to secondary alcohol product This compound workup->product

Caption: Synthesis routes starting from 2',4'-difluoroacetophenone. Note that direct reduction (Route B) would yield a secondary alcohol, not the target tertiary alcohol.

Experimental Protocol: Organolithium Addition

  • Reaction Setup: A solution of 2',4'-difluoroacetophenone in an anhydrous ethereal solvent (like diethyl ether or THF) is prepared in a flame-dried flask under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).

  • Reagent Addition: A solution of methyllithium or methylmagnesium bromide is added dropwise to the stirred ketone solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • Isolation and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved through chromatography or distillation.

It is important to note that the reduction of 2',4'-difluoroacetophenone using reagents like sodium borohydride would yield the corresponding secondary alcohol, 1-(2,4-difluorophenyl)ethanol, and not the target tertiary alcohol, this compound.[3][4]

Performance Comparison of Synthetic Routes
FeatureGrignard Reaction RouteOrganometallic Addition to Ketone Route
Starting Materials 1-Bromo-2,4-difluorobenzene, Acetone2',4'-Difluoroacetophenone, Methyllithium/Methylmagnesium bromide
Key Transformation Nucleophilic addition of an aryl Grignard to a ketone.Nucleophilic addition of a methyl organometallic to an aryl ketone.
Advantages - Direct C-C bond formation.[5] - Well-established and versatile reaction.- Can be highly efficient. - Starting ketone may be more readily available or economical in some cases.
Challenges - Grignard reagents are highly sensitive to moisture and protic functional groups.[6] - Initiation of Grignard formation can sometimes be challenging.- Organolithium reagents are extremely reactive and require strict anhydrous and inert conditions.[7][8] - Requires handling of pyrophoric reagents.
Industrial Scalability Widely used in industrial processes, but requires careful control of reaction conditions.[9]Also suitable for large-scale synthesis with appropriate engineering controls for handling reactive organometallics.

Applications of this compound

The primary application of this compound is as a cornerstone intermediate in the synthesis of the antifungal drug fluconazole.[1] While other potential applications in agrochemical or materials science are conceivable for a molecule with its structure, the published literature is overwhelmingly focused on its role in pharmaceutical synthesis.

Precursor to Fluconazole

Fluconazole is a first-generation triazole antifungal medication used to treat a wide variety of fungal infections. The synthesis of fluconazole involves the conversion of this compound into an epoxide intermediate, followed by the nucleophilic opening of the epoxide ring with 1,2,4-triazole.

Simplified Fluconazole Synthesis Workflow

start This compound epoxidation Epoxidation start->epoxidation epoxide Epoxide Intermediate epoxidation->epoxide ring_opening Nucleophilic Ring Opening epoxide->ring_opening triazole 1,2,4-Triazole triazole->ring_opening fluconazole Fluconazole ring_opening->fluconazole

Caption: Simplified workflow for the synthesis of Fluconazole from this compound.

Building Block for Novel Antifungal Agents

The growing concern over antifungal drug resistance has spurred research into new and more effective treatments. One strategy involves the modification of the fluconazole scaffold to develop analogs with improved potency and a broader spectrum of activity.[2][10] In this context, this compound and its derivatives serve as versatile starting points for the synthesis of these novel antifungal candidates.[11]

Researchers have explored modifications at various positions of the fluconazole molecule, including the triazole rings and the propanol backbone, to enhance its therapeutic profile.[1] For instance, the synthesis of fluconazole analogs with modified triazole scaffolds has been reported to yield compounds with potent inhibitory activity against Candida species, in some cases exceeding that of fluconazole.[10] These studies underscore the continued importance of this compound as a key building block in the ongoing search for next-generation antifungal agents.

Alternatives to this compound

In the context of fluconazole synthesis, true "alternatives" to this compound would be other precursors that can be efficiently converted to the final drug. However, given the established and optimized industrial processes, the focus has been less on replacing this specific intermediate and more on developing entirely new antifungal agents.

Some of these new agents are structurally related to fluconazole and may be synthesized from analogs of this compound. For example, modifying the substitution pattern on the phenyl ring or altering the alkyl chain of the propanol moiety could lead to new classes of antifungal compounds. The development of second-generation triazoles like voriconazole and posaconazole, which are structurally distinct from fluconazole, highlights the evolution of this class of antifungals.[12]

Conclusion

This compound is a pivotal molecule in the synthesis of the widely used antifungal drug, fluconazole. Its synthesis is well-established, with the Grignard reaction and organometallic addition to a ketone precursor being the most prominent methods, each with its own set of advantages and challenges. While its primary application remains as a fluconazole intermediate, its core structure continues to be a valuable platform for the development of new and improved antifungal agents to combat the growing threat of drug-resistant fungal infections. For synthetic and medicinal chemists, a thorough understanding of the synthesis and reactivity of this key building block is essential for innovation in this critical area of drug discovery.

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Safety Operating Guide

Navigating the Disposal of 2-(2,4-Difluorophenyl)propan-2-ol: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Core Directive: A Proactive Stance on Chemical Waste

Effective chemical waste management is not merely a matter of following regulations; it is a proactive commitment to the safety of personnel and the preservation of our environment.[1] This directive eschews a one-size-fits-all template, instead advocating for a risk-based approach tailored to the specific hazards of 2-(2,4-Difluorophenyl)propan-2-ol. The foundational principle is one of waste minimization—ordering only the necessary quantities and designing experiments to reduce byproduct formation are the most effective first steps in responsible chemical handling.[2][3]

Scientific Integrity & Logic: Understanding the "Why" Behind the "How"

A deep understanding of the chemical's properties is paramount to its safe disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound with all GHS classifications was not available in the initial search, we can infer its likely hazards based on its structure and data from analogous compounds.

Inherent Hazards of this compound:

Hazard CategoryAnticipated RiskRationale & Authoritative Grounding
Flammability Likely FlammableThe presence of a propan-2-ol backbone suggests flammability, similar to its parent compound, isopropanol, which is a highly flammable liquid and vapor.[4][5][6]
Irritation Skin and Eye IrritantAnalogous compounds, such as 2-(4-Fluorophenyl)propan-2-ol, are classified as skin and eye irritants.[7] The difluoro- substitution is unlikely to mitigate this property.
Toxicity Potential for Harm if Inhaled or IngestedMay cause respiratory irritation and drowsiness or dizziness, consistent with warnings for similar small molecule organic compounds.[5][7][8]
Environmental Persistent Organic PollutantThe carbon-fluorine bonds in this molecule are exceptionally strong, making it resistant to natural degradation.[9] Improper disposal can lead to long-term environmental contamination.

The disposal protocols outlined below are designed as a self-validating system, grounded in established best practices for laboratory waste management and regulatory guidelines from bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][10][11][12]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a detailed workflow for the safe disposal of this compound from a laboratory setting.

1. Immediate Safety & Personal Protective Equipment (PPE):

  • Engineering Controls: All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.[6][7]

  • Personal Protective Equipment:

    • Eye Protection: Chemical splash goggles are mandatory.[4][7]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Body Protection: A flame-retardant lab coat should be worn.

    • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator may be necessary.[7]

2. Waste Segregation and Containerization:

  • Dedicated Waste Container: Designate a specific, clearly labeled, and leak-proof container for this compound waste.[10][13] The container should be compatible with organic solvents.

  • Labeling: The waste container must be labeled with:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., Flammable, Irritant)[1]

    • The date of accumulation.

  • Segregation: Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.[7][13]

3. Spill Management:

  • Immediate Action: In the event of a spill, evacuate non-essential personnel from the area.[8]

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the liquid.[4]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[4][8]

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

4. Final Disposal Pathway:

  • Licensed Waste Hauler: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[3][5]

  • Incineration: High-temperature incineration is a common method for the destruction of halogenated organic compounds.[7][9] However, it is crucial to note that the EPA has raised concerns about the effectiveness of incineration for per- and polyfluoroalkyl substances (PFAS) and the potential for incomplete combustion to release other harmful compounds.[9][14] Your institution's environmental health and safety (EHS) office will be best equipped to determine the most appropriate and compliant disposal facility.

  • Regulatory Compliance: Adherence to all federal, state, and local regulations for hazardous waste disposal is mandatory.[10][11]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Experiment Complete cluster_1 Step 1: Immediate Actions cluster_2 Step 2: Waste Collection cluster_3 Step 3: Temporary Storage cluster_4 Step 4: Final Disposal start This compound to be discarded ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select a labeled, compatible hazardous waste container. fume_hood->waste_container transfer_waste Carefully transfer waste into the container. waste_container->transfer_waste seal_container Securely seal the container. transfer_waste->seal_container storage_area Store in a designated satellite accumulation area. seal_container->storage_area segregation Ensure segregation from incompatible materials. storage_area->segregation contact_ehs Contact Institutional EHS for waste pickup. segregation->contact_ehs disposal_vendor Licensed hazardous waste vendor collects container. contact_ehs->disposal_vendor final_disposal Transport to an approved treatment, storage, and disposal facility (TSDF). disposal_vendor->final_disposal

Caption: Workflow for the safe disposal of this compound.

References

  • Laboratory Waste Management: Best Practices for Compliance and Safety . LabX.com. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]

  • Management of Waste - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). [Link]

  • 3 Tips To Improve Your Laboratory Waste Management . IDR Environmental Services. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. [Link]

  • OSHA Rules for Hazardous Chemicals . DuraLabel. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities . Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards . TransChem Environmental. [Link]

  • Hazardous Waste - Overview . Occupational Safety and Health Administration (OSHA). [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams . U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: propan-2-ol . 3D-basics. [Link]

  • DRAFT.EPA.PFAS Disposal-022221-CLEAN . Reginfo.gov. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Proposes to Modify the Definition of Hazardous Waste and Add Multiple PFAS as Hazardous Constituents . The Acta Group. [Link]

  • EPA PROPOSES NEW RULE TO LIST SPECIFIC PFAS COMPOUNDS AS HAZARDOUS CONSTITUENTS UNDER RCRA . Lloyd Gray Whitehead Monroe Law Firm. [Link]

  • Safety Data Sheet: Propan-2-ol . Chemos GmbH&Co.KG. [Link]

Sources

A Researcher's Guide to Handling 2-(2,4-Difluorophenyl)propan-2-ol: From Benchtop to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientist, this guide provides essential, field-tested safety protocols for researchers handling 2-(2,4-Difluorophenyl)propan-2-ol (CAS No. 51788-81-9). This document moves beyond mere compliance, offering a framework of proactive risk mitigation rooted in the physicochemical properties of halogenated aromatic alcohols. Our objective is to empower you with the knowledge to make informed safety decisions, ensuring both personal protection and data integrity.

Foundational Hazard Assessment: Understanding the Compound

Based on this analog, the compound should be treated as, at minimum, an irritant. The anticipated GHS hazard classifications are summarized below.

Hazard Classification Hazard Statement Rationale & Implication for Handling
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact can cause redness, itching, or inflammation. Requires gloves and a lab coat to prevent skin exposure.
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationSplashes pose a significant risk of eye damage. Mandates the use of chemical splash goggles.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract. Work should be conducted in a well-ventilated area or a chemical fume hood.
The Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic process that adapts to the experimental context. The following protocol outlines the minimum required PPE for handling this compound, with escalating levels of protection for higher-risk procedures.

For routine tasks such as weighing, preparing solutions at ambient temperature, and analytical injections where the risk of splash or aerosolization is minimal.

  • Primary Barrier (Body): A flame-resistant (FR) lab coat, fully buttoned, is mandatory.

  • Hand Protection: Nitrile gloves are the primary recommendation. Nitrile provides excellent resistance to a wide range of chemicals, including alcohols and aromatic hydrocarbons.[2] Always double-check glove integrity before use. For tasks involving potential for prolonged contact, consider a heavier gauge nitrile or neoprene glove.

  • Eye Protection: Chemical splash goggles are required. Standard safety glasses do not provide adequate protection from splashes, which are a primary route of exposure.[1]

For procedures involving heating, sonicating, vortexing, transferring large volumes, or any operation that could generate aerosols or significant splashes.

  • Engineering Controls: All high-risk operations must be performed inside a certified chemical fume hood to control vapor and aerosol exposure.[3]

  • Face and Eye Protection: In addition to chemical splash goggles, a full-face shield must be worn over the goggles to protect the entire face from splashes.[1]

  • Respiratory Protection: If working outside of a fume hood is unavoidable for a specific, justified reason, a risk assessment must be performed to determine the need for respiratory protection. A NIOSH-approved respirator with organic vapor cartridges may be required.[1]

The workflow for selecting appropriate PPE is a critical decision-making process for ensuring laboratory safety.

PPE_Selection_Workflow start Start: Task Assessment is_aerosol Potential for Aerosol or Splash? start->is_aerosol routine_ops Standard Operations: - Weighing - Solution Prep (Ambient) is_aerosol->routine_ops No high_risk_ops High-Risk Operations: - Heating - Large Volume Transfer - Sonicating is_aerosol->high_risk_ops Yes ppe_standard Required PPE: - Lab Coat - Nitrile Gloves - Splash Goggles routine_ops->ppe_standard ppe_high_risk Required PPE: - Fume Hood - Lab Coat - Nitrile Gloves - Splash Goggles - Face Shield high_risk_ops->ppe_high_risk

Figure 1. Decision workflow for selecting appropriate PPE.
Emergency and Spill Management

Preparedness is paramount. All personnel must be familiar with the location and operation of safety showers and eyewash stations before beginning work.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

For minor spills (less than 100 mL) within a chemical fume hood:

  • Alert & Restrict: Alert personnel in the immediate area and restrict access.

  • Don PPE: Ensure you are wearing the appropriate PPE as described for high-risk operations (lab coat, goggles, face shield, nitrile gloves).

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter, starting from the outside and working inwards to prevent spreading.[6][7]

  • Collect: Once fully absorbed, carefully sweep the material into a designated, sealable container. Use non-sparking tools if the compound is dissolved in a flammable solvent.[8]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose: Label the container "Spill Debris containing this compound" and manage it as hazardous waste.

For large spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's Environmental Health & Safety (EHS) department immediately.[9]

Spill_Response_Protocol spill Spill Occurs alert 1. Alert Personnel Restrict Area spill->alert don_ppe 2. Don Full PPE (Goggles, Face Shield, Gloves) alert->don_ppe contain 3. Contain Spill (Absorbent Material) don_ppe->contain collect 4. Collect Debris (Non-Sparking Tools) contain->collect decontaminate 5. Decontaminate Area (Solvent, Soap & Water) collect->decontaminate dispose 6. Package & Label for Hazardous Disposal decontaminate->dispose end End of Protocol dispose->end

Figure 2. Step-by-step protocol for minor chemical spill response.
Disposal Plan: Managing Halogenated Waste

As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[10][11]

  • Segregation is Key: Never mix halogenated waste with non-halogenated organic waste.[3][12] Doing so contaminates the entire container and significantly increases disposal costs and environmental impact.

  • Waste Containers: Use only approved, clearly labeled hazardous waste containers. The label must read "Halogenated Organic Waste" and list all chemical constituents, including solvents.[3]

  • Collection: Collect all disposable materials (gloves, absorbent pads, pipette tips) that have come into contact with the compound in a sealed, lined container designated for solid halogenated waste.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not pour any amount of this chemical or its solutions down the drain.[11]

By adhering to these protocols, you build a culture of safety that extends beyond yourself to your colleagues and the environment. This commitment to rigorous safety standards is the bedrock of innovative and trustworthy scientific research.

References

  • University of Wisconsin-Madison. Hazardous Waste Segregation. Available at: [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Available at: [Link]

  • Florida State University Emergency Management. Chemical Spills. Available at: [Link]

  • SUNY College of Optometry. Procedures to be Followed in the Event of Minor or Major Spill. Available at: [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. Available at: [Link]

  • Environmental Health and Safety, University of Texas at Austin. OSHA Glove Selection Chart. Available at: [Link]

  • Miami University. Personal Protective Equipment. Available at: [Link]

  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures. Available at: [Link]

  • New Mexico State University. Chemical Exposure and Spill Response Procedures. Available at: [Link]

  • MCR Safety. Understanding Solvents and PPE for Chemical Safety. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.